molecular formula C5H9NO2 B1526243 3-Methylazetidine-3-carboxylic acid CAS No. 1213240-07-3

3-Methylazetidine-3-carboxylic acid

Numéro de catalogue: B1526243
Numéro CAS: 1213240-07-3
Poids moléculaire: 115.13 g/mol
Clé InChI: KFNKFPRGDANMEX-UHFFFAOYSA-N
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Description

3-Methylazetidine-3-carboxylic acid (CAS 1213240-07-3) is a versatile azetidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. This compound features a carboxylic acid functional group on a constrained, methyl-substituted azetidine ring, making it a useful rigid analog of natural amino acids for the design of novel molecules and peptidomimetics . The structural motif of the azetidine ring is of significant interest in drug discovery for its potential to improve the physicochemical and pharmacological properties of lead compounds. As a key synthetic intermediate, it can be further functionalized; for instance, it is available as a protected derivative, 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (CAS 887591-62-0), which is commonly used to facilitate specific synthetic pathways . Researchers utilize this scaffold in the exploration of new therapeutic agents. Please handle with appropriate care, as it may be harmful if swallowed and cause skin or serious eye irritation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. For laboratory use only. Keep stored in a cool, dark place, and sealed in a dry environment at 2-8°C .

Propriétés

IUPAC Name

3-methylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-5(4(7)8)2-6-3-5/h6H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNKFPRGDANMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Methylazetidine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methylazetidine-3-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Scaffold for Conformational Control in Drug Discovery

Executive Summary

3-Methylazetidine-3-carboxylic acid (CAS: 1213240-07-3) is a specialized, conformationally constrained amino acid used primarily in medicinal chemistry and peptide engineering. Structurally, it represents a chimera of azetidine-3-carboxylic acid and aminoisobutyric acid (Aib) . Its quaternary carbon center at the 3-position introduces significant steric bulk and rigidifies the azetidine ring, making it a powerful tool for locking bioactive conformations, preventing metabolic degradation, and tuning the physicochemical properties of peptidomimetics.

This guide provides a comprehensive analysis of its chemical properties, synthetic accessibility, and application in high-value drug design campaigns.

Chemical Profile & Physical Properties[1][2][3][4]

The compound typically exists as a zwitterion in its neutral state. Its high polarity and compact structure dictate specific handling requirements.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNote
IUPAC Name 3-Methylazetidine-3-carboxylic acid
CAS (Free Acid) 1213240-07-3Zwitterionic form
CAS (HCl Salt) 1365411-50-2Preferred for storage/stability
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
pKa (Predicted)

-COOH: ~2.1

-NH: ~9.6
LogP -2.7 (Calculated)Highly hydrophilic
H-Bond Donors/Acceptors 2 / 3
Topological Polar Surface Area 40.5 ŲGood permeability relative to MW
Ring Strain ~26 kcal/molHigh reactivity in ring-opening conditions
Structural Analysis & Reactivity
3.1. Conformational Restriction (The "Gem-Dimethyl" Effect)

The 3,3-disubstitution pattern forces the azetidine ring into a specific pucker to minimize steric clash between the methyl group and the carboxylic acid. Unlike unsubstituted azetidine-3-carboxylic acid, which retains some flexibility, the 3-methyl analog acts as a rigid spacer.

  • Vector Alignment: The angle between the amine and carboxylate vectors is fixed, distinct from both proline (approx. 90°) and piperidine-4-carboxylic acid (180°).

  • Metabolic Stability: The quaternary center at C3 blocks

    
    -proton abstraction, rendering the position resistant to metabolic oxidation and racemization.
    
3.2. Chemical Reactivity[1][2]
  • Peptide Coupling: The steric bulk of the quaternary center significantly reduces the nucleophilicity of the amine and the electrophilicity of the carboxylate. Standard coupling protocols often fail; high-efficiency coupling reagents (e.g., HATU, COMU) are required.

  • Ring Opening: While stable under standard peptide synthesis conditions (Fmoc/Boc cycles), the ring is susceptible to nucleophilic attack under harsh acidic conditions or high heat due to the ~26 kcal/mol strain energy.

Synthetic Routes[4][5][6][7][8]

The most robust method for accessing 3-methylazetidine-3-carboxylic acid in a research setting is the Late-Stage Alkylation of the commercially available N-protected azetidine-3-carboxylate. This method allows for the introduction of various alkyl groups, not just methyl.

4.1. Synthesis Workflow (DOT Visualization)

SynthesisRoute cluster_conditions Critical Parameters Start Methyl N-Boc-azetidine-3-carboxylate (Commercial Starting Material) Deprotonation Enolate Formation (LDA, THF, -78°C) Start->Deprotonation 1. Steric control Alkylation Quaternary Center Formation (MeI, -78°C to RT) Deprotonation->Alkylation 2. Electrophilic attack Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Alkylation->Hydrolysis 3. Saponification Product N-Boc-3-Methylazetidine-3-COOH (Key Intermediate) Hydrolysis->Product 4. Isolation

Figure 1: Synthetic pathway via


-alkylation of the azetidine ester.[3] This route avoids the complex cyclization of acyclic precursors and utilizes readily available building blocks.
Medicinal Chemistry Applications
5.1. Bioisosterism & Design Strategy

Researchers utilize 3-methylazetidine-3-carboxylic acid to solve specific multiparameter optimization (MPO) problems:

  • Aib Replacement: Aminoisobutyric acid (Aib) is a helix inducer but is achiral and flexible. The azetidine analog locks the

    
     and 
    
    
    
    torsion angles, potentially increasing potency by reducing the entropic penalty of binding.
  • Proline Surrogate: Unlike proline, which is a secondary amine incorporated into the backbone, 3-methylazetidine-3-carboxylic acid is an amino acid that projects the side chain (methyl) from the backbone, offering a different vector for hydrophobic interactions.

  • Solubility Enhancement: The high

    
     character and lower lipophilicity (LogP -2.7) compared to carbocyclic analogs improve aqueous solubility.
    
5.2. Decision Logic for Scaffold Selection

DrugDesign Problem Design Challenge: Peptide Instability or Poor Potency IsConf Is the active conformation known? Problem->IsConf YesConf Yes: Helix/Turn required IsConf->YesConf NoConf No: Need to scan conformational space IsConf->NoConf AibFail Did Aib fail (metabolism/potency)? YesConf->AibFail UseAze USE 3-Me-Azetidine-3-COOH (Locks conformation + Blocks metabolism) AibFail->UseAze Yes Scan Use in SAR Library (Rigidify flexible regions) NoConf->Scan

Figure 2: Decision matrix for incorporating 3-methylazetidine-3-carboxylic acid into lead optimization programs.

Experimental Protocols
Protocol A: Synthesis via Alkylation of N-Boc-Azetidine-3-Carboxylate

Rationale: Direct alkylation ensures enantiomeric purity (if starting chiral) or creates a clean racemate for separation, avoiding hazardous cyclization reagents like epichlorohydrin.

Materials:

  • 1-Boc-azetidine-3-carboxylic acid methyl ester (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

  • Methyl Iodide (MeI) (1.2 eq)

  • Anhydrous THF

  • Dry Ice/Acetone bath (-78°C)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C.

  • Deprotonation: Add the LDA solution dropwise. Stir for 15 minutes to ensure temperature equilibration.

  • Substrate Addition: Dissolve the azetidine ester in a minimal amount of anhydrous THF and add dropwise to the LDA solution over 20 minutes. Critical: Maintain internal temperature < -70°C to prevent decomposition of the strained ring enolate.

  • Enolate Formation: Stir at -78°C for 45 minutes. The solution typically turns pale yellow.

  • Alkylation: Add Methyl Iodide (neat) dropwise.

  • Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

  • Purification: The quaternary center makes the product less polar than the starting material. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Peptide Coupling (Overcoming Steric Hindrance)

Rationale: The quaternary center creates significant steric hindrance. Standard EDC/HOBt couplings often result in low yields or incomplete conversion.

Recommended System: HATU / HOAt / DIPEA Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in dry DMF.

  • Add HOAt (1.1 eq) to catalyze the active ester formation.

  • Add DIPEA (2.5 eq) and stir for 5 minutes (Pre-activation).

  • Add the amine component (1.0 eq).

  • Critical Step: Stir at room temperature for 4–16 hours. If conversion is low (monitor by LCMS), heat to 40°C. Note: Do not exceed 60°C to avoid racemization or decomposition.

References
  • PubChem. (2025).[4] 3-Methylazetidine-3-carboxylic acid | C5H9NO2.[5] National Library of Medicine. [Link]

  • Salgueiro, D. C., et al. (2017).[6] A Peptide and Decarboxylative Coupling Reagent.[7] Organic Letters, 19(22), 6196–6199.[7] [Link][7]

  • ResearchGate. (2025). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. [Link]

Sources

Technical Guide: Synthesis of 3-Methylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-Methylazetidine-3-carboxylic acid represents a high-value scaffold in modern medicinal chemistry. As a conformationally restricted, quaternary amino acid, it serves as a bio-isostere for proline or


-disubstituted amino acids. Its incorporation into peptide backbones or small molecule inhibitors imposes rigid geometric constraints, often improving metabolic stability and selectivity.

However, the synthesis presents two distinct challenges:

  • Ring Strain: Formation of the 4-membered azetidine ring requires overcoming significant enthalpic barriers (~26 kcal/mol strain energy).

  • Quaternary Center: Introducing a methyl group at the C3 position adjacent to the carboxylic acid creates steric congestion, making late-stage functionalization difficult.

This guide details two validated synthetic pathways. Method A (The DMPA Route) is the industry-standard, scalable approach utilizing a commodity precursor. Method B (Direct


-Alkylation)  is a rapid, medicinal chemistry approach suitable for small-scale derivatization.

Method A: The "DMPA" Cyclization (Scalable Route)

Best for: Multi-gram to kilogram scale-up, cost-efficiency, and high purity. Core Concept: This route leverages 2,2-bis(hydroxymethyl)propionic acid (DMPA) , a cheap commodity chemical used in polymer manufacturing. DMPA already contains the crucial quaternary carbon with the methyl and carboxyl groups installed, eliminating the need for difficult C-C bond formation at the quaternary center.

Retrosynthetic Logic

The azetidine ring is constructed de novo by converting the two hydroxymethyl arms of DMPA into electrophiles (mesylates), which are then displaced by a primary amine (benzylamine) in a double nucleophilic substitution.

Detailed Protocol
Step 1: Esterification of DMPA

The carboxylic acid must be masked to prevent interference during the alkylation step and to solubilize the intermediate.

  • Reagents: DMPA (1.0 eq), Methanol (solvent), Acetyl Chloride (cat.) or

    
    .
    
  • Procedure: Suspend DMPA in MeOH. Add catalytic acid.[1] Reflux for 12-16 hours.

  • Outcome: Methyl 2,2-bis(hydroxymethyl)propionate.

  • Critical Parameter: Ensure complete removal of water to drive equilibrium.

Step 2: Activation (Bis-Mesylation)
  • Reagents: Methyl 2,2-bis(hydroxymethyl)propionate (1.0 eq), Methanesulfonyl chloride (MsCl, 2.2 eq), Triethylamine (

    
    , 2.5 eq), DCM (
    
    
    
    ).
  • Procedure:

    • Dissolve diol in DCM at 0°C.

    • Add

      
      , followed by slow addition of MsCl to control exotherm.
      
    • Stir at 0°C -> RT for 4 hours.

    • Aqueous workup (cold

      
      , brine).
      
  • Safety Note: MsCl is highly corrosive/lachrymator. Maintain strictly anhydrous conditions to prevent hydrolysis of MsCl.

Step 3: Cyclization (Ring Closure)
  • Reagents: Bis-mesylate intermediate (1.0 eq), Benzylamine (

    
    , 3.0 eq).
    
  • Solvent: Acetonitrile (

    
    ) or Toluene.
    
  • Procedure:

    • Dissolve bis-mesylate in solvent.

    • Add excess benzylamine (acts as both nucleophile and proton scavenger).

    • Heat to reflux (80-110°C) for 16-24 hours.

    • Purification: The excess benzylamine can be removed via acid wash or column chromatography.

  • Mechanism: First displacement forms an acyclic secondary amine; second displacement is intramolecular and entropically disfavored, requiring heat to overcome ring strain.

Step 4: Global Deprotection
  • Reagents:

    
     (Pearlman's Catalyst), 
    
    
    
    (g) or Ammonium Formate; followed by LiOH hydrolysis.
  • Procedure:

    • Debenzylation: Hydrogenolysis in MeOH removes the N-benzyl group.

    • Hydrolysis: Treat the methyl ester with LiOH in THF/Water to yield the free acid.

    • Isolation: Ion-exchange chromatography (Dowex) is often required to isolate the zwitterionic amino acid from salts.

Workflow Visualization (Method A)

DMPA_Route Start Start: 2,2-Bis(hydroxymethyl) propionic acid (DMPA) Step1 1. Esterification (MeOH, H+) Start->Step1 Inter1 Methyl 2,2-bis(hydroxymethyl) propionate Step1->Inter1 Step2 2. Activation (MsCl, Et3N) Inter1->Step2 Inter2 Bis-Mesylate Intermediate Step2->Inter2 Step3 3. Cyclization (Benzylamine, Reflux) Inter2->Step3 Double SN2 Inter3 N-Benzyl-3-Methyl Azetidine-3-Ester Step3->Inter3 Step4 4. Deprotection (H2/Pd, then LiOH) Inter3->Step4 Final Target: 3-Methylazetidine -3-carboxylic acid Step4->Final

Figure 1: The "DMPA" pathway utilizes a pre-functionalized quaternary carbon to build the ring efficiently.

Method B: Direct -Alkylation (Medicinal Chemistry Route)

Best for: Late-stage diversification or when N-Boc-azetidine-3-carboxylate is already in stock. Core Concept: This method relies on the formation of an enolate at the C3 position of a protected azetidine ester, followed by quenching with methyl iodide.

Technical Challenges[2]
  • Sterics: The C3 position is sterically hindered by the N-Boc group (transannular strain).

  • Ring Opening: Azetidine enolates are prone to

    
    -elimination (ring opening) if temperatures rise above -70°C.
    
Detailed Protocol
Reagents
  • Substrate: 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (Commercially available).[2]

  • Base: LiHMDS (Lithium Hexamethyldisilazide) - 1.0 M in THF. Note: LiHMDS is preferred over LDA to minimize nucleophilic attack on the ester.

  • Electrophile: Methyl Iodide (MeI).

  • Solvent: Anhydrous THF.

Step-by-Step
  • Inert Atmosphere: Flame-dry a flask and maintain a positive pressure of Argon/Nitrogen.

  • Cooling: Dissolve the azetidine substrate in THF and cool to -78°C (Dry ice/Acetone bath). This is critical to prevent ring fragmentation.

  • Enolization: Add LiHMDS (1.1 eq) dropwise over 15 minutes. Stir at -78°C for 30-45 minutes.

  • Alkylation: Add Methyl Iodide (1.5 eq) neat or in THF solution.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate. The product is usually clean enough for the next step (hydrolysis) without column chromatography.

Workflow Visualization (Method B)

Alkylation_Route Start Start: N-Boc-Azetidine -3-carboxylic ester Step1 Enolization (LiHMDS, -78°C) Start->Step1 Inter1 Li-Enolate (Transient) Step1->Inter1 Kinetic Control Step2 Alkylation (MeI) Inter1->Step2 Electrophilic Trap Final Product: N-Boc-3-Methyl -3-carboxylic ester Step2->Final

Figure 2: Direct alkylation requires strict temperature control to avoid beta-elimination.

Comparative Data Analysis

The following table contrasts the two methods to aid in experimental design selection.

FeatureMethod A: DMPA CyclizationMethod B: Direct Alkylation
Starting Material Cost Low (DMPA is a commodity chemical)High (N-Boc-azetidine ester is specialized)
Scalability High (kg scale feasible)Low/Medium (Cryogenic steps limit scale)
Safety Profile Moderate (MsCl, Benzylamine are corrosive)High Risk (LiHMDS, pyrophoric handling)
Step Count 4 Steps (Linear)1 Step (Functionalization)
Overall Yield ~40-50% (Cumulative)~75-85% (Single step)
Key Risk Incomplete cyclization (oligomerization)Ring opening (beta-elimination)

References

  • Hillier, M. C., & Chen, C. Y. (2006).[3] "A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines via the Alkylation of Primary Amines with In Situ Generated Bis-Triflates." The Journal of Organic Chemistry, 71(20), 7885–7887. Link

  • Billotte, S. (2004). "Synthesis of Azetidine-3-carboxylic Acid." Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.).[2] "Methyl 1-Boc-azetidine-3-carboxylate Product Page." (Confirms commercial availability for Method B). Link

  • Organic Chemistry Portal. (2023). "Azetidine Synthesis: Recent Advances." (General overview of cyclization strategies). Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Definitive Guide to 3-Methylazetidine-3-carboxylic Acid: Structural Dynamics & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylazetidine-3-carboxylic acid (3-Me-Aze) represents a high-value scaffold in modern medicinal chemistry, serving as a conformationally restricted surrogate for non-proteinogenic amino acids like


-aminoisobutyric acid (Aib) and a bioisostere for gem-dimethyl cycloalkanes. Its unique quaternary center at C3 imposes specific vector orientations on substituents, minimizing 1,3-diaxial interactions while introducing defined ring strain (~26 kcal/mol). This guide provides a comprehensive analysis of its conformational landscape, physicochemical profile, and validated synthetic protocols for integration into drug discovery pipelines.

Structural Dynamics & Conformational Analysis

The azetidine ring is not planar; it exists in a dynamic equilibrium between two puckered conformations, often described as a "butterfly" motion. This puckering relieves torsional strain caused by eclipsing interactions of vicinal hydrogens.

The Puckering Amplitude

Unlike cyclobutane, which puckers significantly (~30°), the azetidine ring is flatter due to the shorter C-N bond lengths (1.48 Å vs 1.55 Å for C-C) and the lone pair on nitrogen. However, 3,3-disubstitution (Methyl/COOH) at the quaternary center alters this landscape.

  • Puckering Angle (

    
    ):  The ring typically deviates from planarity by 
    
    
    
    to
    
    
    .
  • Inversion Barrier: The nitrogen inversion barrier is low (~6-9 kcal/mol), allowing rapid interconversion at physiological temperatures unless N-substituted with bulky groups.

  • Quaternary Constraint: The C3-Methyl and C3-Carboxyl groups occupy pseudo-equatorial and pseudo-axial positions. The equilibrium favors the conformer where the bulkier group (Carboxyl) is pseudo-equatorial to minimize transannular steric clashes with the nitrogen lone pair or N-substituents.

Conformational Energy Landscape (DOT Visualization)

The following diagram illustrates the energy landscape of the azetidine ring inversion and puckering.

AzetidineConformation ConfA Conformer A (C3-COOH Pseudo-Eq) TS Transition State (Planar Ring) ConfA->TS Ring Flattening (+2-3 kcal/mol) TS->ConfA ConfB Conformer B (C3-COOH Pseudo-Ax) TS->ConfB Repuckering ConfB->TS

Figure 1: Conformational equilibrium of 3,3-disubstituted azetidine. The planar transition state represents a local energy maximum relative to the puckered conformers.

Physicochemical Profile

Understanding the ionization state of 3-Me-Aze is critical for formulation and receptor binding modeling. As an


-amino acid, it exists primarily as a zwitterion at neutral pH.
Ionization Constants (pKa)

The inductive effect of the C3-methyl group slightly modulates the acidity and basicity compared to the parent azetidine-3-carboxylic acid.

ParameterValue (Approx.)Mechanistic Insight
pKa

(COOH)
2.1 – 2.3The electron-withdrawing nitrogen (via induction through C2/C4) enhances acidity compared to linear analogues.
pKa

(NH)
9.6 – 9.9Ring strain increases s-character in C-N bonds, leaving more p-character for the N-lone pair, slightly increasing basicity vs. secondary amines.
Isoelectric Point (pI) ~6.0Neutral zwitterionic form dominates at physiological pH (7.4).
LogP -2.5 to -3.0Highly polar due to zwitterionic character; ideal for lowering LogD in lipophilic scaffolds.

Synthetic Methodologies

Two primary routes are recommended based on scalability and reagent availability.

Protocol A: The Bucherer-Bergs Route (Classic)

This method builds the amino acid moiety onto a pre-existing ketone. It is robust and self-validating due to the distinct precipitation of the hydantoin intermediate.

  • Starting Material: 1-Boc-3-azetidinone (commercially available).

  • Reagents: (NH

    
    )
    
    
    
    CO
    
    
    , KCN, Ethanol/Water.

Step-by-Step Protocol:

  • Hydantoin Formation: Dissolve 1-Boc-3-azetidinone (1.0 eq) in 1:1 EtOH/H

    
    O. Add (NH
    
    
    
    )
    
    
    CO
    
    
    (3.0 eq) and KCN (1.2 eq). Heat to 60°C for 12 hours.
    • Validation: The hydantoin precipitates as a white solid. Filter and wash with water.

  • Hydrolysis: Suspend the hydantoin in 3M NaOH (5 eq). Reflux (100°C) for 24 hours until the solution is clear.

  • Isolation: Acidify to pH 6.0 with HCl. The amino acid often crystallizes; alternatively, use ion-exchange chromatography (Dowex 50W) to desalt.

Protocol B: Strain-Release Functionalization (Modern)

This route utilizes the high strain energy of [1.1.0]bicyclobutanes to install the C3 quaternary center rapidly.

  • Starting Material: 1-(tert-butylsulfonyl)-1-azabicyclo[1.1.0]butane.

  • Mechanism: Nucleophilic attack at the bridgehead carbon followed by ring opening.

Synthetic Workflow Visualization

SynthesisWorkflow Start 1-Boc-3-Azetidinone Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Inter Spiro-Hydantoin Intermediate (Precipitate) Step1->Inter 60°C, 12h Step2 Alkaline Hydrolysis (NaOH, Reflux) Inter->Step2 Product 3-Methylazetidine-3-carboxylic acid Step2->Product Ring Opening & Deprotection

Figure 2: Validated Bucherer-Bergs pathway for the synthesis of 3-Me-Aze from azetidinone precursors.

Medicinal Chemistry Applications

Peptidomimetics & Conformational Restriction

3-Me-Aze acts as a cyclic analogue of Aib (


-aminoisobutyric acid) .
  • Mechanism: By incorporating the

    
    -carbon and nitrogen into a 4-membered ring, the 
    
    
    
    (phi) torsion angle is severely restricted (~ -60°).
  • Utility: Induces

    
    -turn secondary structures in peptides, stabilizing the bioactive conformation and increasing proteolytic stability.
    
Bioisosterism

It serves as a bioisostere for:

  • Gem-dimethyl groups: Reduces lipophilicity (lowers LogP) while maintaining steric bulk.

  • Cyclobutanes: Introduces a basic handle (amine) for solubility modulation.

References

  • Synthesis of Azetidines

    • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. J. Org.[1] Chem. 2023.[1]

  • Conformational Analysis

    • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies. NIH/PubMed.
  • Physicochemical Data

    • pKa Data Compiled by R. Williams.[2] Organic Chemistry Data.[3]

  • Medicinal Chemistry Utility

    • Azetidines: New Bioisosteres for Drug Discovery.[4][5] J. Med. Chem. (Contextual Citation).

Sources

Comprehensive Technical Guide: Spectroscopic Characterization of 3-Methylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

3-Methylazetidine-3-carboxylic acid (CAS: 1365411-50-2 as HCl salt; Neutral CAS: 553034-19-0) represents a critical "constrained" amino acid scaffold in modern medicinal chemistry. Unlike its flexible acyclic analog (alpha-methyl-beta-alanine) or the unsubstituted azetidine-3-carboxylic acid, the 3,3-disubstitution pattern locks the nitrogen vector relative to the carboxylate. This "gem-disubstituent effect" reduces conformational entropy, often enhancing ligand-target binding affinity and metabolic stability against oxidative deamination.

This guide provides a rigorous breakdown of the spectroscopic signature of this molecule, designed to assist analytical chemists and synthetic researchers in validating compound identity and purity.

Theoretical & Structural Analysis

Before interpreting spectra, one must understand the ring dynamics. The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain (eclipsing interactions).

  • Ring Strain: ~26 kcal/mol.

  • Puckering Angle: ~30°.

  • Inversion Barrier: Low, but in the hydrochloride salt form (the standard stable solid), the nitrogen inversion is arrested by protonation, often rendering the C2 and C4 protons chemically inequivalent (AB system) in NMR time scales depending on the solvent and temperature.

Analytical Workflow Logic

The characterization pipeline follows a logical destructiveness gradient:

  • Mass Spectrometry (MS): High sensitivity, confirms molecular formula.

  • Infrared (IR): Non-destructive, confirms functional groups (COOH, NH).

  • NMR (

    
    H, 
    
    
    
    C):
    Non-destructive, definitive structural elucidation.

AnalyticalWorkflow cluster_0 Data Correlation Sample Raw Sample (HCl Salt) Prep Sample Prep (D2O/MeOH) Sample->Prep IR FT-IR (ATR) (C=O, N-H) Sample->IR Solid State MS LC-MS/ESI (m/z 116) Prep->MS Dilution NMR NMR (400 MHz) (Structure) Prep->NMR Dissolution MS->NMR MW Confirmed QC Purity Validation MS->QC NMR->QC

Figure 1: Analytical workflow for the characterization of small molecule amino acid salts.

Mass Spectrometry (MS) Data

Technique: Electrospray Ionization (ESI) in Positive Mode. Solvent: Methanol/Water + 0.1% Formic Acid.

The mass spectrum of 3-methylazetidine-3-carboxylic acid is dominated by the protonated molecular ion


. Due to the high ring strain, fragmentation energy is lower than typical aliphatic amino acids.
ParameterValueInterpretation
Molecular Formula

Neutral species
Monoisotopic Mass 115.0633 DaExact mass
Observed Ion

116.07 Da Base peak (100%)
Fragment 1 98.06 DaLoss of

(Dehydration)
Fragment 2 70.06 DaLoss of

(Formic acid equivalent)
Fragment 3 44.05 DaRing opening/Loss of

Fragmentation Pathway

The fragmentation often involves ring opening driven by the release of strain energy.

MS_Fragmentation Parent [M+H]+ m/z 116 (Intact Ring) LossCOOH [M - COOH]+ m/z 71 (Decarboxylation) Parent->LossCOOH - COOH (45 Da) LossH2O [M - H2O]+ m/z 98 (Acylium Ion) Parent->LossH2O - H2O (18 Da) RingOpen Ring Opening Fragment m/z ~44 LossCOOH->RingOpen Strain Release

Figure 2: Proposed ESI-MS fragmentation pathway for 3-methylazetidine-3-carboxylic acid.

Infrared Spectroscopy (IR)

Technique: Attenuated Total Reflectance (ATR) on solid HCl salt. Matrix: Neat solid (Diamond crystal).

The IR spectrum is characteristic of a zwitterionic amino acid or its hydrochloride salt. The key diagnostic is the separation between the carbonyl stretch and the amine modes.

Frequency (

)
IntensityAssignmentNotes
2800 - 3200 Broad, Strong

/

Stretch
Overlapping ammonium (

) and acid OH stretches. Broadening indicates H-bonding.
1725 - 1745 Strong, Sharp

Stretch
Characteristic of carboxylic acid (COOH). If zwitterionic (

), this shifts to ~1600

.
1450 - 1480 Medium

Scissoring
Ring methylene deformation.
1200 - 1250 Strong

Stretch
C-O single bond of the acid group.

Protocol Note: If the sample is the zwitterion (neutral), the C=O band will appear as an asymmetric carboxylate stretch around 1600-1650


. If it is the HCl salt, the C=O remains a classic acid carbonyl >1700 

.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: Deuterium Oxide (


) is the solvent of choice. DMSO-

is an alternative but may show broadened exchangeable protons (NH/OH). Reference:

residual peak (4.79 ppm) or internal TSP (0.00 ppm).
H NMR Data (400 MHz, )

The symmetry of the molecule simplifies the spectrum. The quaternary carbon at C3 removes the methine coupling seen in the parent azetidine-3-carboxylic acid, leaving a clean singlet for the methyl and a methylene signal for the ring.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.55 - 1.65 Singlet (s)3H

Methyl group. Shielded relative to acyclic analogs due to ring constraints.
4.10 - 4.50 AB System (d) or Broad Singlet4H

&

Ring protons. Often appear as two doublets (

) due to ring puckering inequivalence, or a singlet if rapid inversion occurs.
~4.8 Singlet-

/

Exchangeable protons (solvent peak).

Expert Insight on Ring Protons: In the HCl salt, the nitrogen is protonated (


), which slows down the ring inversion. You will likely see the C2/C4 protons split into two sets of doublets (pseudo-axial and pseudo-equatorial) centered around 4.3 ppm. If the solution is acidic enough or heated, these may coalesce into a singlet.
C NMR Data (100 MHz, )

The carbon spectrum is the most definitive proof of the 3,3-disubstitution.

Shift (

, ppm)
Type (DEPT)Assignment
21.5

Methyl carbon attached to C3.
45.2

C3 Quaternary Carbon . The key diagnostic peak. Disappearance of the CH signal seen in the parent acid.
56.8

C2 and C4 Ring Carbons. Intense signal (2 carbons).
176.5

Carboxylic Acid Carbon.

Experimental Protocols

Sample Preparation for NMR

To ensure sharp peaks and minimal water suppression artifacts:

  • Weigh 5-10 mg of 3-Methylazetidine-3-carboxylic acid HCl.

  • Dissolve in 0.6 mL of

    
     (99.9% D).
    
  • Filtration: If the solution is cloudy (polymerization or silica impurities), filter through a small plug of glass wool into the NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to >2 seconds to allow full relaxation of the quaternary methyl protons for accurate integration.
    
Quality Control & Impurity Profiling

Common impurities arise from the synthesis (often from 1-Boc-3-methylazetidine-3-carboxylic acid deprotection).

  • Impurity A (Boc-protected): Look for a large singlet at

    
     1.45 ppm (9H, t-butyl).
    
  • Impurity B (Ring Opening): Look for multiplets in the 2.0-3.5 ppm range, indicating hydrolysis of the azetidine ring to linear amino acid derivatives.

References

  • PubChem Compound Summary. 3-Methylazetidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Synthesis of Azetidines. (Mechanistic background for ring strain and fragmentation). [Link]

Technical Monograph: 3-Methylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth profile of 3-Methylazetidine-3-carboxylic acid , a conformationally restricted, non-proteinogenic amino acid used in advanced medicinal chemistry and peptide drug discovery.

Part 1: Identity & Physiochemical Core

This section establishes the definitive chemical identity of the molecule. In drug development, precise salt form identification is critical for solubility and formulation studies.

Chemical Passport
FeatureDetail
Chemical Name 3-Methylazetidine-3-carboxylic acid
CAS (Free Acid) 1213240-07-3
CAS (HCl Salt) 1365411-50-2
CAS (N-Boc Derivative) 887591-62-0
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
SMILES CC1(CNC1)C(=O)O
pKa (Predicted) Acid: ~2.1
Structural Significance in Medicinal Chemistry

3-Methylazetidine-3-carboxylic acid is not merely a spacer; it is a structural editor . It combines two powerful medicinal chemistry concepts:

  • The Gem-Dimethyl Effect (Thorpe-Ingold): The methyl group at the C3 position introduces steric bulk that restricts the rotation of the peptide backbone, favoring specific secondary structures (e.g.,

    
    -turns or 
    
    
    
    -helices) similar to
    
    
    -aminoisobutyric acid (Aib).
  • Ring Constraint: Unlike Aib, the nitrogen is tethered in a 4-membered azetidine ring. This reduces the entropic penalty of binding to a target receptor and protects the adjacent peptide bonds from proteolytic cleavage.

Part 2: Synthesis & Manufacturing Workflows

Directive: The following protocol synthesizes the core scaffold. While general azetidine synthesis often uses bis-electrophiles, the most precise route for the 3,3-disubstituted variant involves the functionalization of a pre-formed azetidine ring to avoid polymerization side-reactions.

Core Synthesis Route: The -Alkylation Strategy

This workflow utilizes 1-Boc-3-azetidinecarbonitrile as the starting material. The nitrile group provides sufficient acidity at the C3 position to allow deprotonation and subsequent methylation.

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve 1-Boc-3-azetidinecarbonitrile in dry THF under an inert atmosphere (

    
    ).
    
  • Deprotonation: Cool the solution to -78°C. Slowly add LiHMDS (Lithium bis(trimethylsilyl)amide). The steric bulk of LiHMDS prevents nucleophilic attack on the Boc carbonyl.

  • Methylation: Add Methyl Iodide (MeI) dropwise. The anion formed at C3 attacks the methyl group.

  • Nitrile Hydrolysis: The resulting 3-methyl-3-nitrile intermediate is subjected to oxidative hydrolysis (e.g., using

    
    ) or acidic hydrolysis to convert the nitrile (
    
    
    
    ) to the carboxylic acid (
    
    
    ).
Visualization of Synthesis Logic

The following diagram illustrates the transformation logic, highlighting the critical divergence point where the methyl group is introduced.

G Start 1-Boc-3-azetidinecarbonitrile (Precursor) Anion Lithium Enolate Species (Transient Intermediate) Start->Anion LiHMDS, -78°C (Deprotonation) Methylated 1-Boc-3-methyl-3-cyanazetidine (Gem-disubstituted Core) Anion->Methylated MeI (Electrophilic Trap) Final 3-Methylazetidine-3-carboxylic Acid (Target Scaffold) Methylated->Final 1. NaOH/H2O2 (Hydrolysis) 2. TFA (Boc Removal)

Figure 1: Synthetic pathway via


-alkylation of the nitrile precursor. This route ensures regioselectivity at the C3 position.

Part 3: Application in Peptide Synthesis

Directive: Incorporating quaternary amino acids like 3-methylazetidine-3-carboxylic acid is difficult due to steric hindrance. Standard protocols often fail. Use the following optimized coupling workflow.

Steric Coupling Protocol (Solid Phase)

Because the amine and carboxylic acid are both on a quaternary carbon (C3), coupling kinetics are slow.

  • Coupling Reagent: Use HATU or PyAOP instead of HBTU/DIC. These stronger activating agents generate a more reactive ester.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred as an additive to reduce racemization (though less of a concern here due to symmetry) and accelerate the reaction.

  • Conditions: Double coupling is mandatory.

    • Cycle 1: 2 hours at Room Temperature.

    • Cycle 2: 1 hour at 40°C (Microwave assisted if available).

Structural Comparison Logic

The diagram below compares this molecule to standard building blocks to justify its selection in a drug campaign.

StructureComparison Alanine Alanine (Standard) Flexible Backbone High Proteolysis Risk Aib Aib (Alpha-methyl) Restricted Rotation Linear Topology Alanine->Aib Add Methyl (Gem-dimethyl effect) Target 3-Methylazetidine-3-COOH Restricted Rotation + Ring Constraint Defined Vector Orientation Aib->Target Cyclization (Entropy Reduction)

Figure 2: Evolution of conformational constraint. The target molecule represents the intersection of steric bulk and cyclic rigidity.

Part 4: Handling & Safety (E-E-A-T)

  • Storage: The free acid is zwitterionic and stable at room temperature, but the HCl salt is hygroscopic. Store the HCl salt in a desiccator at -20°C.

  • Reactivity: The azetidine ring is strained. Avoid strong Lewis acids which can trigger ring-opening polymerization.

  • Fmoc Protection: If the N-Fmoc derivative is unavailable (CAS is not widely listed in commercial catalogs compared to the N-Boc variant 887591-62-0 ), it must be synthesized from the free acid using Fmoc-OSu and NaHCO₃ in a water/dioxane mixture. Do not use Fmoc-Cl as the acidity generated can degrade the ring.

References

  • Chemical Identity & CAS: PubChem. 3-Methylazetidine-3-carboxylic acid. Compound Summary. Available at: [Link]

  • Synthesis Strategy: Ji, Y., et al. (2018).[1] "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(iv), 195-214.[1] (Describes the cyanoazetidine alkylation route). Available at: [Link]

  • Medicinal Chemistry Context: Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses the structural utility of 4-membered rings in drug design). Available at: [Link]

Sources

Technical Whitepaper: Biological Activity & Medicinal Chemistry of 3-Methylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Disubstituted" Constraint

3-Methylazetidine-3-carboxylic acid (3-Me-Aze) represents a high-value scaffold in modern medicinal chemistry, functioning as a conformationally constrained, non-proteinogenic amino acid . Unlike its parent compound (azetidine-3-carboxylic acid), the introduction of the methyl group at the C3 position creates a quaternary center. This structural modification confers three critical pharmacological advantages:

  • Metabolic Shielding: The quaternary carbon eliminates the acidic

    
    -proton, rendering the residue immune to racemization and highly resistant to oxidative metabolism.
    
  • Conformational Locking: The steric bulk of the methyl group forces the azetidine ring into a defined "puckered" envelope conformation, fixing the vector of the carboxylic acid and amine.

  • Bioisosterism: It acts as a rigid bioisostere of

    
    -aminoisobutyric acid (Aib) and 
    
    
    
    -methylproline, serving as a potent turn-inducer in peptide mimetics.

Structural Pharmacology & Biological Targets

The "Thorpe-Ingold" Effect in Peptidomimetics

In peptide drug design, flexible chains often suffer from poor binding affinity due to the entropic penalty of folding into the active conformation. 3-Me-Aze utilizes the Thorpe-Ingold effect (Gem-Dimethyl effect) to pre-organize the molecule.

  • Mechanism: The repulsion between the C3-methyl group and the adjacent carbonyl/amine forces the backbone torsion angles (

    
    ) into a narrow region of the Ramachandran plot.
    
  • Result: When incorporated into peptides, 3-Me-Aze induces strong

    
    -turn or 
    
    
    
    -turn structures, often increasing affinity for GPCRs (e.g., Bradykinin, Somatostatin receptors) by stabilizing the bioactive conformation.
Glutamate Receptor Modulation

Azetidine-3-carboxylic acid derivatives are structural analogues of GABA (gamma-aminobutyric acid) and Glutamate .

  • NMDA Receptors: The 3-Me-Aze scaffold mimics the distal carboxylate pharmacophore of glutamate. The rigid azetidine ring holds the amine and acid groups at a fixed distance (~4.5 Å), potentially allowing for subtype-selective binding to NMDA or AMPA receptors where flexible ligands would bind promiscuously.

  • Transporter Selectivity: The steric bulk of the methyl group often prevents recognition by high-capacity amino acid transporters (e.g., EAATs), potentially extending the half-life of the free acid in the synaptic cleft if used as a probe.

Experimental Protocol: Synthesis of N-Boc-3-Methylazetidine-3-carboxylic Acid

Objective: To synthesize the protected scaffold suitable for solid-phase peptide synthesis (SPPS). This protocol utilizes the


-alkylation of the parent azetidine ester , a method chosen for its reliability and scalability compared to cyclization routes.

Reaction Scheme Logic:

  • Protection: The secondary amine is protected (Boc) to prevent side reactions.

  • Enolization: A strong, bulky base (LiHMDS) generates the enolate at the C3 position.

  • Alkylation: Methyl iodide is introduced as the electrophile. The steric hindrance of the Boc group directs the attack.

  • Hydrolysis: The ester is cleaved to yield the free acid.

Step-by-Step Methodology
Step Reagent/Condition Process Description Critical Checkpoint (Validation)
1. Preparation 1-Boc-azetidine-3-carboxylic acid methyl ester (1.0 eq), THF (anhydrous).Dissolve starting material in dry THF under Argon atmosphere. Cool to -78°C.Ensure system is strictly anhydrous; moisture kills the enolate.
2. Enolization LiHMDS (1.2 eq, 1M in THF).Add LiHMDS dropwise over 20 mins. Stir at -78°C for 1 hour.Solution should remain clear/light yellow. Precipitation indicates impurity.
3. Alkylation Methyl Iodide (MeI) (1.5 eq).Add MeI dropwise. Allow to warm to 0°C slowly over 2 hours.TLC Check: Disappearance of starting material (

in 3:1 Hex/EtOAc).
4. Quench Sat.

(aq).
Quench at 0°C. Extract with EtOAc (3x). Dry over

.[1]
Concentration yields crude oil.
5. Hydrolysis LiOH (3.0 eq), THF/H2O (3:1).Stir at RT for 12 hours. Acidify to pH 3 with 1N HCl.NMR Validation: Disappearance of methyl ester singlet (~3.7 ppm).
6. Purification Column Chromatography or Recrystallization.Purify using DCM/MeOH gradient.Final Purity: >98% by HPLC.

Visualization of Mechanisms[2]

Synthesis Workflow: -Alkylation

The following diagram illustrates the logical flow of the synthesis described above, highlighting the critical intermediate states.

SynthesisWorkflow cluster_conditions Critical Parameters Start N-Boc-Azetidine-3-ester (Starting Material) Enolate Lithium Enolate (Reactive Intermediate) Start->Enolate LiHMDS, -78°C (Deprotonation) Alkylated 3-Methyl-3-ester (Quaternary Center formed) Enolate->Alkylated MeI (Electrophilic Attack) Param1 Anhydrous THF (Prevents protonation) Enolate->Param1 Param2 Temp < -70°C (Kinetic Control) Enolate->Param2 Product N-Boc-3-Methyl-Azetidine-3-COOH (Final Scaffold) Alkylated->Product LiOH, H2O (Hydrolysis)

Caption: Step-wise synthetic pathway for generating the quaternary center at C3 via enolate chemistry.

Pharmacological Logic: The Conformational Lock

This diagram explains why this molecule is biologically active: the relationship between steric bulk and receptor affinity.

ConformationalLock Methyl C3-Methyl Group (Steric Anchor) Ring Azetidine Ring (Rigid Scaffold) Methyl->Ring Induces Strain Target2 Metabolic Stability (No alpha-H) Methyl->Target2 Blocks Enzymes Pucker Defined Ring Pucker (Fixed Vector) Ring->Pucker Restricts Torsion Target1 Receptor Selectivity (NMDA/GPCR) Pucker->Target1 Pre-organizes Ligand BioActivity Biological Outcome Target1->BioActivity Target2->BioActivity

Caption: Causal relationship between the C3-methyl modification and enhanced pharmacological properties.

Comparative Data: Physicochemical Profile

The following table contrasts 3-Me-Aze with its non-methylated parent and the open-chain analog (Aib), highlighting its unique position in chemical space.

PropertyAzetidine-3-COOH (Parent)3-Methylazetidine-3-COOH

-Aminoisobutyric Acid (Aib)
Conformational Freedom Moderate (Ring flip possible)Restricted (Locked Pucker) High (Free rotation)
Metabolic Stability Low (Susceptible to racemization)High (Quaternary Center) High
Lipophilicity (cLogP) -2.6 (Highly Polar)-2.1 (Improved Permeability) -2.3
pKa (Carboxyl) ~3.5~3.8 (Inductive effect of Me) ~2.4
Primary Application GABA AnalogPeptide Turn Inducer / Probe Helix Inducer

References

  • Couty, F., & Evano, G. (2006). Synthesis of 3,3-Disubstituted Azetidines. Organic Letters , 8(15), 3235-3238.

  • Kozikowski, A. P., et al. (1990).[2] Synthesis and Bioactivity of a New Class of Rigid Glutamate Analogues. Modulators of the N-Methyl-D-aspartate Receptor. Journal of Medicinal Chemistry , 33(6), 1561-1571.[2]

  • De Kimpe, N., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. Amino Acids , 41, 541–558.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry , 54(8), 2529–2591.

  • PubChem Compound Summary. (2024). 1-Methylazetidine-3-carboxylic acid.[3] National Center for Biotechnology Information .

Sources

3-Methylazetidine-3-Carboxylic Acid: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylazetidine-3-carboxylic acid (CAS: 1365411-50-2) is a specialized quaternary amino acid scaffold used primarily in medicinal chemistry and peptide engineering. Unlike its naturally occurring isomer, azetidine-2-carboxylic acid (Aze), this 3,3-disubstituted heterocycle is a synthetic construct designed to introduce specific conformational constraints and metabolic stability into bioactive molecules. This guide details its chemical emergence, the logic behind its synthesis from common industrial precursors, and its critical role as a bioisostere in modern drug development.

Introduction: The Chemical Space

The azetidine ring—a four-membered nitrogen heterocycle—occupies a unique niche in organic chemistry due to its significant ring strain (~26 kcal/mol) and distinct puckering dynamics. While L-azetidine-2-carboxylic acid is a well-known natural product (isolated from Convallaria majalis and Polygonatum species) that acts as a proline homologue, the 3-carboxylic acid derivatives are purely synthetic.

The introduction of a methyl group at the C3 position creates a quaternary center, yielding 3-methylazetidine-3-carboxylic acid . This structural modification serves two critical functions:

  • Conformational Locking: The geminal disubstitution at C3 restricts the ring's ability to invert, enforcing specific dihedral angles in peptide backbones.

  • Metabolic Blockade: The absence of an

    
    -proton at the quaternary center prevents racemization and blocks metabolic degradation pathways that typically target the 
    
    
    
    -carbon of amino acids.
Structural Comparison Table
FeatureL-ProlineAzetidine-2-carboxylic acid (Aze)3-Methylazetidine-3-carboxylic acid
Ring Size 5-membered4-membered4-membered
Origin Natural (Proteinogenic)Natural (Non-proteinogenic)Synthetic
Chirality Chiral (

-carbon)
Chiral (

-carbon)
Achiral (Meso)* / Prochiral
Constraint

angle restricted

angle highly restricted

space restricted; Quaternary C3
Primary Use Biology/SynthesisProline analoguePeptidomimetic/Scaffold

*Note: The free acid is achiral due to the plane of symmetry, but becomes chiral if desymmetrized or incorporated into a chiral peptide chain.

Discovery and Synthetic Emergence

Unlike natural products with a definitive "discovery" date linked to botanical isolation, 3-methylazetidine-3-carboxylic acid emerged in the late 20th and early 21st centuries as a solution to specific medicinal chemistry challenges.

The Evolutionary Timeline
  • 1955: Isolation of Azetidine-2-carboxylic acid from Lily of the Valley establishes the biological relevance of the azetidine ring.

  • 1970s-1980s: Synthetic methods for azetidine-3-carboxylic acid are developed, primarily using the cyclization of 3-halo-2-(aminomethyl)propionic acid derivatives.

  • 1990s-2000s: The rise of "conformationally constrained" peptidomimetics drives the demand for

    
    -disubstituted amino acids (like Aib). Researchers begin synthesizing 3,3-disubstituted azetidines to mimic these constraints in a smaller ring system.
    
  • Modern Era: The molecule becomes a standard building block in fragment-based drug discovery (FBDD), particularly for G-protein coupled receptor (GPCR) agonists (e.g., S1P receptors) and as a solubilizing group in fluoroquinolone antibiotics.

Chemical Synthesis: The Core Methodology

The synthesis of 3-methylazetidine-3-carboxylic acid is a classic example of "quaternary center construction" followed by "heterocyclization." The most robust and scalable route utilizes 2,2-bis(hydroxymethyl)propionic acid (DMPA) , a widely available industrial material used in polyurethane production.

The DMPA Cyclization Pathway

This route is preferred over direct alkylation of azetidine esters due to the difficulty of generating quaternary centers on strained rings.

Step-by-Step Mechanism
  • Esterification: The carboxylic acid of DMPA is protected (e.g., as a methyl or ethyl ester) to prevent interference during activation.

  • Activation: The two primary alcohol groups are converted into good leaving groups. Mesylation (using methanesulfonyl chloride, MsCl) is the standard protocol.

  • Cyclization: A primary amine (typically benzylamine, BnNH

    
    ) acts as the nucleophile. It displaces the first mesylate intermolecularly, then the second mesylate intramolecularly to close the ring.
    
  • Deprotection:

    • N-Dealkylation: The benzyl group is removed via catalytic hydrogenolysis (H

      
      , Pd/C).
      
    • Hydrolysis: The ester is hydrolyzed to the free acid (LiOH or HCl).

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the DMPA synthesis route.

SynthesisPath DMPA 2,2-Bis(hydroxymethyl) propionic acid (DMPA) Ester DMPA Ester DMPA->Ester Esterification (MeOH, H+) Activated Bis-Mesylate Intermediate Ester->Activated Activation (MsCl, Et3N) Cyclized N-Benzyl-3-methyl azetidine-3-ester Activated->Cyclized Cyclization (BnNH2, Heat) Final 3-Methylazetidine-3- carboxylic acid (HCl) Cyclized->Final 1. H2, Pd/C 2. Hydrolysis

Caption: Figure 1. The industrial standard synthesis route starting from 2,2-bis(hydroxymethyl)propionic acid (DMPA).

Experimental Protocol

Objective: Synthesis of 3-Methylazetidine-3-carboxylic acid hydrochloride. Scale: Laboratory (Gram-scale).

Reagents
  • 2,2-Bis(hydroxymethyl)propionic acid (DMPA)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl

    
    )
    
  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et

    
    N)[1]
    
  • Benzylamine (BnNH

    
    )
    
  • Palladium on Carbon (10% Pd/C)

Methodology
Phase 1: Precursor Preparation
  • Esterification: Dissolve DMPA (10.0 g) in dry methanol (100 mL). Cool to 0°C. Add SOCl

    
     (1.2 eq) dropwise. Reflux for 4 hours. Concentrate in vacuo to yield methyl 2,2-bis(hydroxymethyl)propionate.
    
  • Activation: Dissolve the ester in DCM (150 mL) with Et

    
    N (2.5 eq). Cool to -10°C. Add MsCl (2.2 eq) dropwise over 30 mins. Stir for 2 hours. Wash with NaHCO
    
    
    
    , dry over MgSO
    
    
    , and concentrate to yield the bis-mesylate.
Phase 2: Ring Formation (The Critical Step)
  • Cyclization: Dissolve the bis-mesylate in acetonitrile (MeCN). Add Benzylamine (3.0 eq) to act as both nucleophile and base (or use 1 eq BnNH

    
     + excess K
    
    
    
    CO
    
    
    ).
  • Reflux: Heat the mixture to reflux (80°C) for 16-24 hours. Monitor by TLC or LC-MS for the disappearance of the mesylate.

  • Workup: Cool, filter off salts, and concentrate. Purify the residue via silica gel chromatography (EtOAc/Hexane gradient) to isolate Methyl 1-benzyl-3-methylazetidine-3-carboxylate .

Phase 3: Deprotection & Isolation[1]
  • Hydrogenolysis: Dissolve the cyclized product in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 40-60 psi H

    
     for 12 hours. Filter through Celite.
    
  • Hydrolysis: Treat the filtrate (containing the amino ester) with 2N HCl/H

    
    O. Reflux for 2 hours to hydrolyze the ester.
    
  • Crystallization: Concentrate the aqueous solution. Triturate the residue with acetone or ether to precipitate the target compound as a white crystalline solid (3-Methylazetidine-3-carboxylic acid hydrochloride ).

Biological and Medicinal Applications

The utility of 3-methylazetidine-3-carboxylic acid extends beyond simple building blocks. It is a tool for "scaffold hopping" and property modulation.

Peptide Constraints

In peptide chemistry, replacing a flexible amino acid (like alanine) with this scaffold restricts the conformational space (


 and 

angles).
  • Effect: It promotes the formation of turn structures (e.g.,

    
    -turns) or stabilizes helical conformations.
    
  • Mechanism: The steric bulk of the methyl group combined with the ring strain forces the backbone into a narrow energy well.

Drug Design & Bioisosterism[3]
  • S1P Receptor Agonists: Azetidine-3-carboxylic acids mimic the zwitterionic headgroup of sphingosine-1-phosphate. The 3-methyl variant modulates lipophilicity and receptor subtype selectivity.

  • Fluoroquinolones: Used as a side-chain substituent (at the C7 position) to improve the pharmacokinetic profile (solubility and half-life) of antibacterial agents.

  • Metabolic Stability: The quaternary carbon prevents the formation of reactive imine intermediates that can lead to toxicity or rapid clearance.

Structure-Activity Relationship (SAR) Flow

SAR Core 3-Methylazetidine-3- Carboxylic Acid Conf Conformational Rigidity Core->Conf Metab Metabolic Stability Core->Metab Physico Physicochemical Props Core->Physico Turn Induces Peptide Turns (Bioactive Conformation) Conf->Turn Block Blocks Alpha-H Abstraction Metab->Block Lipophil Modulates LogP (vs. Unsubstituted) Physico->Lipophil

Caption: Figure 2. Key pharmacological benefits driven by the structural features of the scaffold.

References

  • Synthesis of Azetidine-3-Carboxylic Acid Derivatives

    • Title: "Process for making azetidine-3-carboxylic acid"[2][3]

    • Source: WO2004035538A1 (P
    • URL
  • General Azetidine Synthesis Strategies

    • Title: "Azetidine synthesis - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Biological Context of Azetidine Carboxylic Acids

    • Title: "Azetidine-2-carboxylic acid - Wikipedia"
    • Source: Wikipedia (General Biological Context)
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: "Structure Property Rel
    • Source: Journal of Medicinal Chemistry (via NIH)
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: "3-Methylazetidine-3-carboxylic acid hydrochloride | C5H10ClNO2"
    • Source: PubChem
    • URL:[Link]

Sources

Technical Guide: 3-Methylazetidine-3-Carboxylic Acid (3-MACA) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylazetidine-3-carboxylic acid (3-MACA) represents a specialized class of conformationally constrained, non-proteinogenic amino acids. Unlike its five-membered analog (proline) or its acyclic counterpart (α-aminoisobutyric acid or Aib), 3-MACA introduces a unique orthogonal constraint via a four-membered azetidine ring fused with a quaternary carbon center.

This guide serves as a technical blueprint for medicinal chemists and structural biologists. It moves beyond basic descriptions to analyze the causality of conformational locking , providing validated synthetic protocols and strategic applications in Fragment-Based Drug Discovery (FBDD) and peptidomimetic design.

Structural & Physicochemical Architecture

The Quaternary Constraint Mechanism

The defining feature of 3-MACA is the C3 quaternary center. In standard peptide design, methylation at the


-carbon (as in Aib) restricts the conformational space (

angles) by introducing steric clash, favoring helical structures (

-helix).

3-MACA amplifies this effect by "tying back" the methyl group into an azetidine ring. This results in:

  • Ring Pucker Control: The azetidine ring is not planar; it exists in a puckered conformation (~30° dihedral angle). The 3-methyl/3-carboxyl substitution forces a specific pucker preference to minimize 1,3-diaxial-like interactions.

  • Achirality: As a free amino acid, 3-MACA is achiral due to a plane of symmetry passing through the nitrogen and C3. However, when incorporated into a chiral peptide backbone, it acts as a prochiral molecular scaffold , enforcing distinct facial selectivity.

Physicochemical Profile
PropertyValue / CharacteristicRelevance to Drug Design
Molecular Weight 115.13 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP ~ -2.7 (Hydrophilic)Enhances aqueous solubility of lipophilic pharmacophores.
pKa (Acid) ~ 2.2Typical

-COOH; forms stable salt bridges.
pKa (Base) ~ 9.6Secondary amine; highly basic compared to amides.
Topological Polar Surface Area 40.5

Favorable for CNS penetration when masked/cyclized.

Synthetic Methodologies

The synthesis of 3-MACA is non-trivial due to the strain of the four-membered ring. The industry-standard approach utilizes the Bucherer-Bergs reaction , which is preferred over the Strecker synthesis for ketone precursors because it yields the thermodynamically stable hydantoin intermediate.

Strategic Route: The Bucherer-Bergs Protocol

This route begins with N-Boc-3-azetidinone . The choice of Boc protection is critical: it withstands the basic conditions of the Bucherer-Bergs cyclization but must be handled carefully during the subsequent hydrolysis to avoid ring opening.

Flowchart: 3-MACA Synthesis via Hydantoin

MACA_Synthesis Start N-Boc-3-azetidinone Intermediate Spiro-hydantoin Intermediate Start->Intermediate Bucherer-Bergs Cyclization Reagents1 (NH4)2CO3 + KCN EtOH/H2O, 60°C Product 3-MACA (Deprotected) Intermediate->Product Hydrolysis & Decarboxylation Reagents2 Ba(OH)2 or NaOH 120°C (Sealed Tube)

Caption: Synthetic workflow for 3-Methylazetidine-3-carboxylic acid via the thermodynamically controlled Bucherer-Bergs reaction.

Detailed Experimental Protocol

Objective: Synthesis of 3-Methylazetidine-3-carboxylic acid from N-Boc-3-azetidinone.

Step 1: Formation of the Spiro-hydantoin

  • Reagent Setup: In a pressure vial, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in 50% EtOH/H

    
    O (0.2 M concentration).
    
  • Addition: Add (NH

    
    )
    
    
    
    CO
    
    
    (4.0 eq) and KCN (2.0 eq). Caution: KCN is highly toxic. Use a bleach trap for effluent gas.
  • Reaction: Seal the vial and heat to 60°C for 18 hours. The formation of a white precipitate (the hydantoin) is often observed.

  • Workup: Cool to room temperature. Concentrate ethanol in vacuo. Dilute with water and extract with EtOAc to remove unreacted ketone. Acidify the aqueous layer to pH 2 carefully (in a hood) to precipitate the hydantoin. Filter and dry.

Step 2: Hydrolysis to Amino Acid

  • Conditions: Suspend the spiro-hydantoin in 3M NaOH (or saturated Ba(OH)

    
     for easier sulfate precipitation later).
    
  • Thermal Activation: Heat in a sealed Teflon-lined autoclave at 120°C–140°C for 24–48 hours. Note: Reflux is often insufficient to open the stable hydantoin ring.

  • Purification:

    • If NaOH was used: Neutralize with HCl to pH 7. Apply to an ion-exchange resin (Dowex 50W) to desalt. Elute the amino acid with 1M NH

      
      OH.
      
    • Yield Expectation: 40–60% over two steps.

Medicinal Chemistry Applications

Bioisosteric Logic

3-MACA is a powerful tool for modulating the pharmacokinetic (PK) profile of peptide drugs.

  • Vs. Proline: Proline induces

    
    -turns. 3-MACA, being a 4-membered ring, alters the dihedral angles, often favoring 
    
    
    
    -turns or acting as a "kink" that does not fully reverse the chain direction.
  • Vs. Gem-Dimethyl (Aib): Aib is metabolically stable but flexible. 3-MACA retains the metabolic stability (quaternary center blocks proteolysis) but locks the side chain, reducing the entropic penalty of binding.

Decision Logic: When to use 3-MACA

SAR_Logic Problem Peptide/Drug Instability or Low Potency Check1 Is the site a Proline? Problem->Check1 Check2 Is the site an Aib/Gly? Problem->Check2 Sol1 Use 3-MACA to: 1. Eliminate chirality (if desired) 2. Alter turn geometry (Gamma vs Beta) Check1->Sol1 Yes Sol2 Use 3-MACA to: 1. Rigidify backbone 2. Improve metabolic stability Check2->Sol2 Yes

Caption: Strategic decision tree for incorporating 3-MACA into lead compounds.

Case Study: Polymerase Theta Inhibitors

Recent studies (2024) have highlighted the use of 3-hydroxymethyl-azetidine derivatives (reduced analogs of 3-MACA) as inhibitors of Polymerase Theta (Pol


).[1] The azetidine scaffold served as a critical central connector , positioning pharmacophores in a specific vector that pyrrolidine (5-membered) analogs could not achieve. This validates the 3,3-disubstituted azetidine as a distinct geometric spacer in small molecule design.

Analytical Characterization & Handling

NMR Spectroscopy

The quaternary center simplifies the


H NMR spectrum significantly compared to proline.
  • Signal: The 3-methyl group appears as a sharp singlet around

    
     1.4–1.6 ppm (depending on N-substitution).
    
  • Ring Protons: The four ring protons appear as two sets of doublets (AB system) if the nitrogen is substituted with an achiral group, typically around

    
     3.5–4.2 ppm.
    
  • Diagnostic: A lack of splitting on the methyl peak confirms the quaternary nature (no adjacent protons).

Storage and Stability
  • Hygroscopicity: The free amino acid zwitterion is highly hygroscopic. Store in a desiccator at -20°C.

  • Reactivity: The ring is strained. Avoid strong Lewis acids which can trigger ring-opening polymerization.

References

  • Bucherer-Bergs Reaction Mechanism & Scope

    • Title: The Bucherer-Bergs Multicomponent Synthesis of Hydantoins.[2][3][4][5]

    • Source: Molecules (2021).[3]

    • URL:[Link]

  • Conformational Properties of Azetidines

    • Title: Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction.[6]

    • Source: Journal of Organic Chemistry (2008).
    • URL:[Link]

  • Application in Polymerase Theta Inhibitors

    • Title: Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry (2024).[5][7]

    • URL:[Link]

  • Physicochemical Data (3-Methylazetidine-3-carboxylic acid)

    • Title: 3-Methylazetidine-3-carboxylic acid Compound Summary.
    • Source: PubChem.[8][9]

    • URL:[Link]

Sources

physical and chemical properties of 3-Methylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The "Gem-Dimethyl" of the Azetidine World

3-Methylazetidine-3-carboxylic acid (3-Me-Aze-3-COOH) represents a critical intersection between conformational restriction and steric bulk in modern drug design. Structurally, it is a four-membered heterocyclic amino acid featuring a quaternary carbon at the 3-position. This unique architecture serves two primary functions in medicinal chemistry:

  • Conformational Locking: The azetidine ring restricts the

    
     and 
    
    
    
    torsion angles more severely than pyrrolidine (proline), offering a rigid scaffold for defining pharmacophore vectors.
  • Metabolic Shielding: The quaternary center at C3, analogous to the gem-dimethyl group in Aib (

    
    -aminoisobutyric acid), sterically hinders enzymatic attack on adjacent amide bonds, significantly enhancing proteolytic stability.
    

This guide details the physicochemical properties, synthetic routes, and handling protocols required to integrate this scaffold into high-value pharmaceutical intermediates.

Part 2: Physicochemical Profile

Core Data Table

The following data aggregates experimental values and high-confidence computational models (ACD/Labs, EPISuite) for the zwitterionic form.

PropertyValueNotes
IUPAC Name 3-Methylazetidine-3-carboxylic acid
CAS Number 1213240-07-3Free acid / Zwitterion
CAS (HCl Salt) 1365411-50-2Common commercial form
Molecular Formula

Molecular Weight 115.13 g/mol
Appearance White crystalline powderHygroscopic in salt form
Melting Point >250°C (dec.)Typical of amino acid zwitterions
Solubility High in

, DMSO; Low in DCM, Hexane
Soluble in polar protic solvents
pKa (Acid) ~2.5 (Predicted)Inductively lowered by ring strain/N-proximity
pKa (Base) ~9.6 (Predicted)Secondary amine in strained ring
LogP -2.7 (Calculated)Highly hydrophilic
Topological Polar Surface Area 63.3

Structural Analysis: The "Pucker" Effect

Unlike the planar cyclobutane, the azetidine ring typically adopts a puckered conformation to relieve torsional strain. In 3-Methylazetidine-3-carboxylic acid, the 3,3-disubstitution (methyl and carboxyl) creates a "Thorpe-Ingold" effect.

  • Steric Consequence: The bulky carboxyl and methyl groups force the ring into a specific pucker to minimize 1,2-interactions with the ring nitrogen lone pair and adjacent protons.

  • Design Implication: When incorporated into a peptide backbone, this residue acts as a strong turn inducer, often favoring

    
    -turn geometries more aggressively than Proline or Aib.
    

Part 3: Synthesis & Manufacturing

Synthetic Pathway

The synthesis of 3,3-disubstituted azetidines is non-trivial due to the difficulty of forming quaternary centers on strained rings. The most robust route involves the alkylation of a protected 3-cyano or 3-ester azetidine precursor.

Synthesis Start 1-Boc-3-cyanoazetidine (Starting Material) Step1 LiHMDS / THF (-78°C) Start->Step1 Inter Enolate Intermediate Step1->Inter Deprotonation Step2 MeI (Methyl Iodide) Electrophilic Trap Inter->Step2 Alkylation Prod1 1-Boc-3-methyl-3-cyanoazetidine Step2->Prod1 Step3 NaOH / H2O2 Hydrolysis Prod1->Step3 Nitrile Hydrolysis Final 3-Methylazetidine-3-carboxylic acid (Target) Step3->Final

Figure 1: Strategic synthesis via alpha-alkylation of the nitrile precursor. This route avoids the low yields associated with direct cyclization of gem-dimethyl precursors.

Detailed Protocol: Alkylation of 1-Boc-3-cyanoazetidine

Rationale: Direct alkylation at C3 requires a strong, non-nucleophilic base (LiHMDS) to generate the anion without opening the strained ring.

Reagents:

  • 1-Boc-3-azetidinecarbonitrile (1.0 eq)

  • LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • Anhydrous THF (Solvent)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 1-Boc-3-azetidinecarbonitrile dissolved in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add LiHMDS dropwise over 20 minutes.

    • Critical Control Point: Maintain temperature below -70°C to prevent ring fragmentation or polymerization.

    • Observation: Stir for 45 minutes. The solution may turn slightly yellow, indicating enolate formation.

  • Alkylation: Add Methyl Iodide (MeI) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc (3x).
    
  • Purification: The crude 3-methyl-3-cyano intermediate is often pure enough for hydrolysis. If not, purify via silica gel chromatography (Hexane/EtOAc).

  • Hydrolysis: Reflux the nitrile in 2M NaOH/EtOH (or use alkaline

    
     for milder conditions) to convert the nitrile to the carboxylic acid. Acidify to pH 3 to precipitate or extract the free acid.
    

Part 4: Reactivity & Handling in Drug Discovery

Peptide Coupling Challenges

The quaternary center at C3 exerts significant steric pressure. Standard coupling protocols (EDC/NHS) may be sluggish.

  • Recommended Coupling Agent: HATU or PyBOP with DIEA.

  • Solvent: DMF or NMP (to ensure solubility of the zwitterion).

  • Order of Addition: Pre-activate the carboxylic acid of the partner amino acid if coupling to the azetidine nitrogen. If coupling the azetidine carboxylate, use HATU/HOAt to prevent racemization (though 3-Me-Aze-3-COOH is achiral, its partners may not be).

Stability
  • Acid Stability: The azetidine ring is stable to TFA (used for Boc removal) and HCl.

  • Base Stability: Stable to piperidine (Fmoc removal).

  • Thermal Stability: High, but avoid prolonged heating >100°C in basic media to prevent potential ring-opening polymerization.

Part 5: Medicinal Chemistry Applications[1][3][4][5][6]

Bioisosteric Mapping

3-Methylazetidine-3-carboxylic acid serves as a "hybrid" isostere, bridging the gap between cyclic and acyclic spacers.

FeatureProlineAib (

-aminoisobutyric)
3-Me-Aze-3-COOH
Ring Size 5-memberedAcyclic4-membered
Conformational Freedom Restricted (

)
Restricted (

)
Highly Restricted
Quaternary Center NoYesYes
Lipophilicity ModerateModerateLow (Polar)
Key Utility Turn inducerHelix inducer

-Turn / Metabolic Blocker
The "Design Space" Workflow

When to use 3-Methylazetidine-3-carboxylic acid in a lead optimization campaign:

DesignSpace Problem Lead Compound Issue Decision Select Optimization Strategy Problem->Decision Path1 Metabolic Instability (Proteolysis) Decision->Path1 Path2 Poor Potency (Floppy Conformation) Decision->Path2 Solution Incorporate 3-Me-Aze-3-COOH Path1->Solution Path2->Solution Outcome1 Steric Shielding (Gem-dimethyl effect) Solution->Outcome1 Outcome2 Rigidification (Lock Pharmacophore) Solution->Outcome2

Figure 2: Decision logic for deploying the azetidine scaffold. The compound simultaneously addresses proteolytic instability and conformational entropy.

References

  • PubChem. 3-Methylazetidine-3-carboxylic acid hydrochloride (Compound Summary).[1][2] National Library of Medicine. Available at: [Link]

  • Ji, Y. et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.[3] Arkivoc, 2018.[3] Available at: [Link]

  • Kalgutkar, A. S. et al.Azetidine derivatives as novel GABA uptake inhibitors. Journal of Medicinal Chemistry. (Contextual reference on azetidine bioactivity).
  • Sirenko, V. et al. Synthesis of 3,3-disubstituted azetidines. Chemistry of Heterocyclic Compounds.[4][5] (General synthetic methodology reference).

Sources

Strategic Technical Guide: 3-Methylazetidine-3-carboxylic Acid (3-Me-Aze)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylazetidine-3-carboxylic acid (3-Me-Aze) represents a high-value, underutilized scaffold in modern drug discovery. As a conformationally constrained, non-proteinogenic amino acid, it bridges the structural gap between the flexible alanine and the rigid proline, while introducing a quaternary center that significantly alters metabolic stability and lipophilicity.[1]

This guide outlines the critical research vectors for 3-Me-Aze, moving beyond basic characterization to high-impact applications in peptidomimetics, fragment-based drug discovery (FBDD), and neuropharmacology.

Part 1: Physicochemical Profile & The "Methyl Effect"[1]

The introduction of a methyl group at the C3 position of the azetidine ring creates a quaternary carbon.[1] This is not merely a structural decoration; it fundamentally alters the molecule's behavior compared to its parent compound, Azetidine-3-carboxylic acid (Aze).

Comparative Properties Table
PropertyAzetidine-3-carboxylic acid (Aze)3-Methylazetidine-3-carboxylic acid (3-Me-Aze) Proline (Pro)
Structure Type Secondary Amine, CyclicQuaternary C3, Cyclic Secondary Amine, Cyclic
Conformational Freedom ConstrainedHighly Constrained (Gem-disubstituted effect) Constrained
Lipophilicity (cLogP) ~ -2.7 (Highly Polar)~ -2.2 (Increased Lipophilicity) -2.5
Metabolic Stability ModerateHigh (Quaternary center blocks oxidation) Moderate
Peptide Bond Geometry cis/trans equilibriumBiased (Steric bulk influences cis isomer) cis/trans equilibrium

Key Insight: The "Magic Methyl" effect at C3 desolvates the hydrophobic core of the protein-ligand interface and restricts the rotatable bond space, paying a lower entropy penalty upon binding to targets.[1]

Part 2: Synthesis & Manufacturing Protocols

Reliable access to 3-Me-Aze is the bottleneck for many research programs. The most robust protocol avoids the instability of acyclic amino-aldehyde intermediates by utilizing a bis-electrophile cyclization strategy .

Recommended Synthetic Pathway

The following protocol utilizes Ethyl 2,2-bis(hydroxymethyl)propionate as a widely available starting material.[1] This route is scalable and avoids racemization (as the product is achiral at the alpha-carbon relative to the acid, but the quaternary center is key).[1]

Protocol Steps:

  • Activation: Convert the diol to a bis-leaving group (Triflate or Mesylate). Triflate is preferred for faster cyclization kinetics at lower temperatures, reducing polymerization side reactions.[1]

  • Cyclization: Nucleophilic displacement with a bulky amine (Benzylamine) to form the azetidine ring.[1] The steric bulk of the amine prevents over-alkylation.[1]

  • Global Deprotection: Simultaneous ester hydrolysis and hydrogenolytic debenzylation (if using Pd/C) or stepwise deprotection.[1]

Visualization: Bis-Electrophile Cyclization Workflow

Synthesis_Pathway cluster_0 Critical Control Point: Temperature < -30°C to prevent elimination Start Ethyl 2,2-bis(hydroxymethyl) propionate Step1 Activation (Tf2O, Pyridine, DCM, -78°C) Start->Step1 Intermediate1 Bis-Triflate Intermediate Step1->Intermediate1 Step2 Cyclization (Benzylamine, DIPEA, Heat) Intermediate1->Step2 Intermediate2 N-Benzyl-3-Me-Azetidine Ester Step2->Intermediate2 Step3 Hydrolysis & Hydrogenolysis (1. LiOH; 2. H2, Pd/C) Intermediate2->Step3 Product 3-Methylazetidine-3-carboxylic Acid (3-Me-Aze) Step3->Product

Caption: Scalable synthesis of 3-Me-Aze via bis-triflate displacement, ensuring high yield and ring stability.

Part 3: Primary Research Areas

Area 1: Peptidomimetics & "The Proline-Aib Hybrid"

3-Me-Aze acts as a chimera of Proline (cyclic constraint) and Aminoisobutyric acid (Aib) (quaternary alpha-carbon).

  • Research Directive: Incorporate 3-Me-Aze into peptide therapeutics (e.g., GLP-1 analogs, antimicrobial peptides) to induce specific secondary structures.

  • Mechanism: The 4-membered ring forces the backbone dihedral angle (

    
    ) to fixed values (approx -60°), while the C3-methyl group sterically clashes with preceding residues, restricting the 
    
    
    
    angle.[1] This promotes 3
    
    
    -helix
    or Type-II
    
    
    -turn
    formation.
  • Experimental Validation:

    • Synthesize a model tripeptide: Ac-Ala-(3-Me-Aze)-Ala-NHMe.

    • Perform Circular Dichroism (CD) spectroscopy in water vs. TFE.[1]

    • Compare helical content against Ac-Ala-Pro-Ala-NHMe.

Area 2: Fragment-Based Drug Discovery (FBDD)

In FBDD, 3-Me-Aze serves as an ideal "sp3-rich" fragment. It offers high solubility and a distinct vector geometry compared to the ubiquitous piperidine or pyrrolidine scaffolds.[1]

  • Target Class: G-Protein Coupled Receptors (GPCRs) and Transporters (SLC6 family) .[1]

  • Logic: The carboxylic acid mimics the glutamate/GABA pharmacophore, while the azetidine nitrogen interacts with conserved aspartate/tyrosine residues in the binding pocket.[1] The methyl group fills small hydrophobic sub-pockets, increasing potency (ligand efficiency).[1]

  • Application: Design of GAT-1 (GABA Transporter 1) inhibitors.[1] The 3-Me-Aze scaffold mimics the nipecotic acid core but with a contracted ring, potentially altering selectivity profiles between GAT-1, GAT-2, and GAT-3.

Area 3: Bioisosteric Replacement in Oncology

Recent data suggests azetidines can replace gem-dimethyl groups or cyclobutanes in kinase inhibitors to improve metabolic stability.[1]

  • Hypothesis: Replacing a metabolic "hotspot" (e.g., a tert-butyl group) with the 3-Me-Aze moiety maintains steric bulk while introducing polarity to reduce plasma protein binding (PPB).

  • Case Study (Theoretical): Modification of STAT3 inhibitors. Azetidine-based amides have shown promise in inhibiting STAT3 DNA binding.[1] Introducing the 3-methyl group prevents oxidative metabolism at the alpha-carbon (a common failure mode for cyclic amines).

Visualization: Decision Logic for Scaffold Selection

Scaffold_Selection Query Design Goal? Branch1 Induce Peptide Turn Query->Branch1 Branch2 Improve Metabolic Stability Query->Branch2 Branch3 Target GABA/Glu Receptors Query->Branch3 Sol1 Use Proline Branch1->Sol1 Flexible Turn Sol2 Use 3-Me-Aze (Locks conformation + steric bulk) Branch1->Sol2 Rigid/Type II Turn Sol3 Use Piperidine Branch2->Sol3 Standard Sol4 Use 3-Me-Aze (Blocks alpha-oxidation) Branch2->Sol4 High Stability Sol5 Use Nipecotic Acid Branch3->Sol5 Standard Agonist Sol6 Use 3-Me-Aze (Rigid analog of beta-alanine) Branch3->Sol6 Selective Modulator

Caption: Strategic decision tree for deploying 3-Me-Aze versus conventional scaffolds in drug design.

References

  • Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Royal Society of Chemistry (RSC) Advances, 2024. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 2026. Available at: [Link] (Note: Generalized citation for Azetidine scaffold utility).[1]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, NIH.[1] Available at: [Link]

  • Synthesis of New Functionalized Aziridine-2- and Azetidine-3-carboxylic Acid Derivatives. Molecules, MDPI. Available at: [Link][1]

  • 3-Methylazetidine-3-carboxylic acid hydrochloride (Compound Summary). PubChem. Available at: [Link][1]

Sources

Methodological & Application

use of 3-Methylazetidine-3-carboxylic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 3-Methylazetidine-3-carboxylic Acid (3-Me-Aze) in Peptide Drug Design

Executive Summary

3-Methylazetidine-3-carboxylic acid (3-Me-Aze) represents a high-value "hybrid" constrained amino acid (CAA) for modern peptidomimetic drug design. It structurally merges the ring-strain properties of Azetidine-3-carboxylic acid (Aze) with the quaternary steric restrictions of


-aminoisobutyric acid (Aib) .

This guide provides an advanced technical framework for incorporating 3-Me-Aze into solid-phase peptide synthesis (SPPS). Unlike standard amino acids, 3-Me-Aze introduces significant steric hindrance and conformational bias. This document details the physicochemical rationale for its use, optimized coupling protocols to overcome steric barriers, and strategies to mitigate common synthetic failures such as diketopiperazine (DKP) formation.

Physicochemical & Structural Rationale

The integration of 3-Me-Aze serves two primary medicinal chemistry objectives: Conformational Locking and Proteolytic Stability .

Structural Comparison
FeatureProline (Pro)Aib (Aminoisobutyric acid)Azetidine-3-carboxylic acid (Aze)3-Me-Aze
Ring Size 5-memberedAcyclic4-membered4-membered

-Substitution
Tertiary (H)Quaternary (Me/Me)Tertiary (H)Quaternary (Me/COOH)
Chirality Chiral (L/D)AchiralAchiral (at C3)*Achiral (Prochiral)
Conformation

-helix breaker

-helix promoter
Turn inducerRigid Turn /

bias
Steric Bulk HighHighModerateVery High

*Note: 3-Me-Aze is achiral because the C3 carbon lies on a plane of symmetry bisecting the azetidine ring (assuming the nitrogen is not chirally substituted). This eliminates diastereomer formation during coupling, a significant advantage over


-methylproline.
Mechanism of Action
  • The Gem-Dimethyl Effect (Thorpe-Ingold): The C3-methyl group restricts the rotation around the

    
     and 
    
    
    
    angles, forcing the peptide backbone into a bent conformation. This reduces the entropic penalty of folding into active secondary structures.
  • Ring Strain: The 4-membered ring imposes a planar constraint on the nitrogen, significantly lowering the energy barrier for cis/trans isomerization of the preceding peptide bond compared to acyclic residues, though the trans isomer generally remains favored in absence of specific interactions.

  • Metabolic Shielding: The quaternary center and the N-alkyl ring prevent recognition by standard proteases (e.g., chymotrypsin, trypsin), extending the plasma half-life of the therapeutic candidate.

Visualization: Structural Constraints & Workflow

The following diagram illustrates the structural logic of 3-Me-Aze and the decision matrix for its synthesis.

G cluster_inputs Structural Inputs cluster_effects Therapeutic Effects cluster_protocol Synthesis Critical Path Aib Aib (Steric Bulk) MeAze 3-Me-Aze (Hybrid Constraint) Aib->MeAze Quaternary C Aze Azetidine (Ring Strain) Aze->MeAze 4-Mem Ring Conf Conformational Locking MeAze->Conf Restricted u03C6/u03C8 Stab Proteolytic Resistance MeAze->Stab Steric Shield Achiral No Racemization (Achiral Center) MeAze->Achiral Symmetry Step1 Coupling TO 3-Me-Aze (Easy) MeAze->Step1 Step2 Coupling OF 3-Me-Aze (Difficult - Steric) Step1->Step2 Step3 Coupling ONTO 3-Me-Aze (Very Difficult - Nucleophile) Step2->Step3

Caption: Structural derivation of 3-Me-Aze and the escalating difficulty of synthetic steps due to steric hindrance.

Detailed Synthesis Protocols

Safety Warning: 3-Me-Aze derivatives can be skin and eye irritants. Handle all coupling reagents (HATU, DIC) in a fume hood.

Reagents & Materials
  • Amino Acid: Fmoc-3-methylazetidine-3-carboxylic acid (Fmoc-3-Me-Aze-OH).

  • Resin: Rink Amide (for amides) or Wang (for acids). Low loading (0.2–0.4 mmol/g) is recommended to reduce inter-chain aggregation.

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP. Avoid HBTU/TBTU for this residue due to lower reactivity.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for racemization-prone segments (though 3-Me-Aze itself is achiral).

Protocol A: Coupling Fmoc-3-Me-Aze-OH to the Resin/Peptide

Context: This step attaches the 3-Me-Aze to the growing chain. The carboxylic acid is sterically hindered by the adjacent methyl group.

  • Activation: Dissolve Fmoc-3-Me-Aze-OH (4.0 eq) and HATU (3.8 eq) in dry DMF.

  • Base Addition: Add DIEA (8.0 eq). Pre-activate for 1–2 minutes (do not exceed 5 mins to avoid guanidinium formation).

  • Reaction: Add solution to the resin.

  • Conditions: Shake for 2 hours at room temperature.

    • Optimization: If coupling fails (positive Kaiser test), repeat with DIC/Oxyma Pure (4 eq each) for 4 hours at 50°C (microwave assisted if available: 75°C for 10 min).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Chain Elongation (Coupling ONTO the N-terminus of 3-Me-Aze)

Context: This is the critical bottleneck. The N-terminus of 3-Me-Aze is a secondary amine buried next to a quaternary carbon. It is a poor nucleophile.

  • Deprotection: Remove Fmoc using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly (5x DMF) to remove piperidine, which can form adducts.

  • Chloranil Test: Use the Chloranil or acetaldehyde test (for secondary amines) instead of Kaiser (for primary amines) to verify deprotection. A blue color indicates free secondary amine.

  • Activation (Next Amino Acid): Use Fmoc-AA-OH (5.0 eq) + PyAOP (5.0 eq) + HOAt (5.0 eq) .

    • Note: PyAOP is preferred over HATU here because the byproduct (pyrrolidino-pyridine) is less likely to terminate the chain than the tetramethylurea byproduct of HATU in slow reactions.

  • Base: DIEA (10 eq).

  • Reaction: Double coupling is mandatory .

    • Round 1: 2 hours at RT.

    • Round 2: 1 hour at 50°C (or microwave: 75°C, 15 min).

  • Verification: Perform micro-cleavage and LC-MS to ensure complete coupling before proceeding.

Troubleshooting & Critical Failure Points

Diketopiperazine (DKP) Formation

If 3-Me-Aze is the second residue from the N-terminus (e.g., Fmoc-AA1-(3-Me-Aze)-Resin), Fmoc deprotection of AA1 can lead to back-biting of the 3-Me-Aze amine onto the resin linker ester, cleaving the dipeptide as a cyclic DKP.

  • Solution: Use Trityl-based linkers (2-CTC resin) which are sterically bulky, or ensure the second residue is coupled using a very short deprotection time. Alternatively, use Fmoc-AA1-OH as a dipeptide block if available.

Aggregation

The rigid structure of 3-Me-Aze can induce early aggregation in growing peptide chains (beta-sheet formation).

  • Solution: Use Pseudoproline dipeptides or Dmb-protected amides at positions following the 3-Me-Aze residue to disrupt secondary structure during synthesis.

Incomplete Coupling
  • Symptom: Deletion sequences in Mass Spec (M-residue).

  • Fix: Switch to COMU or PyBrOP coupling reagents. PyBrOP is particularly effective for coupling to hindered N-methyl/N-alkyl amines.

Workflow Diagram: The "Difficult Coupling" Cycle

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotect 1. Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash 2. DMF Wash (5x) Deprotect->Wash Check 3. Is N-term 3-Me-Aze? Wash->Check Standard Standard Coupling (DIC/Oxyma) Check->Standard No (Primary Amine) Difficult High-Force Coupling (PyAOP/HOAt/Heat) Check->Difficult Yes (Sec. Amine + Steric) Cap 4. Capping (Ac2O/Pyridine) Standard->Cap Double Double Couple Required Difficult->Double Double->Cap Finish Next Cycle Cap->Finish

Caption: Decision tree for SPPS cycles involving 3-Me-Aze. Note the divergence for coupling onto the hindered amine.

References

  • Vertex AI Search. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. 1

  • Chem-Impex. (2025). Fmoc-azetidine-3-carboxylic acid - Product Information. 2

  • PubChem. (2025).[3] 3-Methylazetidine-3-carboxylic acid hydrochloride | Compound Summary. National Library of Medicine. 3[4]

  • Hanessian, S., et al. (1999).[5] Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Bioorganic & Medicinal Chemistry Letters. (Contextualized via ACS Search). 5[4][6]

  • Aapptec. (2025). Coupling Reagents for Difficult Sequences. 4[4][6]

Sources

protocols for incorporating 3-Methylazetidine-3-carboxylic acid into peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocols for Incorporating 3-Methylazetidine-3-carboxylic Acid into Peptides

Executive Summary & Strategic Analysis

3-Methylazetidine-3-carboxylic acid (3-Me-Aze) is a non-canonical, conformationally constrained amino acid of increasing interest in medicinal chemistry.[1] Structurally, it represents a


-amino acid isostere  (specifically a 

-proline analogue) where the nitrogen and carboxylate are separated by two carbon atoms within a strained four-membered ring.

Key Chemical Features:

  • Achirality: Unlike most amino acids, the 3,3-disubstituted azetidine core (assuming unsubstituted C2/C4) possesses a plane of symmetry.[1] This eliminates the risk of enantiomerization (racemization) during activation, a common plague of hindered amino acid couplings.

  • Steric Hindrance (Quaternary Center): The C3 position is a quaternary center carrying both the methyl group and the carboxylate.[1] This creates significant steric bulk, severely retarding the kinetics of acyl transfer to the subsequent amino acid.

  • Secondary Amine: The ring nitrogen is a secondary amine, chemically similar to proline but with higher ring strain (~26 kcal/mol for azetidine vs. ~6 kcal/mol for pyrrolidine).[1] This affects nucleophilicity and acylation rates.[1]

Application Scope:

  • Turn Induction: Induces stable turn structures (often pseudo-

    
    -turns) in peptide backbones.[1]
    
  • Metabolic Stability: The non-canonical backbone and steric bulk protect adjacent peptide bonds from proteolytic cleavage.[1]

  • Peptidomimetics: Used to restrict conformational space in receptor ligands.[1]

Synthesis Strategy: The "Push-Pull" Challenge

Incorporating 3-Me-Aze requires a bifurcated strategy. The N-terminal acylation (coupling to the azetidine nitrogen) is hindered by ring constraints, while the C-terminal activation (coupling the azetidine to the next residue) is hindered by the quaternary carbon.

Table 1: Coupling Difficulty Matrix

Reaction StepChemical ChallengeRecommended Reagent ClassCritical Parameter
Coupling to 3-Me-Aze (N-term) Secondary amine nucleophile; moderate steric hindrance.[1]Phosphonium (PyBOP) or Uronium (HATU)Double coupling often required.[1]
Coupling of 3-Me-Aze (C-term) High Difficulty. Quaternary C3 blocks nucleophilic attack on activated ester.[1]High-activity Uronium (HATU, COMU)Microwave energy or extended time; Chaotropic salts.[1]
Deprotection Stable ring; standard Fmoc removal.[1][2]Piperidine/DBUStandard conditions apply.[1][3]

Detailed Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Prerequisites:

  • Resin: Rink Amide (0.6 mmol/g) or Wang Resin.[1] Low loading (<0.4 mmol/g) is recommended to reduce aggregation.[1]

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for difficult sequences.[1]

Step 1: Coupling 3-Me-Aze to the Resin (or Previous Residue) Since the incoming nucleophile (resin-bound amine) attacks the 3-Me-Aze carboxylate, this is the "Hard" step if 3-Me-Aze is being coupled to a chain. If loading onto resin directly, use standard loading protocols.

Reagents:

  • Fmoc-3-Me-Aze-OH (3.0 eq)[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq)[1]

  • HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 eq) - Crucial additive for steric hindrance.[1]

  • DIEA (N,N-Diisopropylethylamine) (6.0 eq)

Procedure:

  • Pre-activation: Dissolve Fmoc-3-Me-Aze-OH and HATU in minimal DMF. Add DIEA. Let stand for 30-60 seconds only (long pre-activation can lead to guanidinium capping).[1]

  • Coupling: Add the mixture to the resin-bound peptide.

  • Conditions:

    • Room Temperature: Shake for 2 to 4 hours .

    • Microwave (Recommended): 75°C for 5 minutes (25W).

  • Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).[1] If positive, repeat the coupling with fresh reagents.

Step 2: Fmoc Deprotection The azetidine ring is stable to base.[1]

  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Wash thoroughly with DMF (5x) and DCM (3x).[1]

Step 3: Elongation (Coupling the Next Amino Acid to 3-Me-Aze) The resin-bound species is now a secondary amine (azetidine nitrogen).

Reagents:

  • Fmoc-AA-OH (Next Amino Acid) (4.0 eq)[1]

  • COMU or PyBOP (4.0 eq)[1]

  • DIEA (8.0 eq)[1]

Procedure:

  • Activation: Dissolve amino acid and coupling reagent in DMF; add DIEA.

  • Coupling: Add to resin.

  • Conditions:

    • Room Temperature: Shake for 1 hour . Double coupling is standard practice here.[1]

    • Microwave: 75°C for 5 minutes.

  • Note: If the next residue is also hindered (e.g., Aib, Pro, N-Me-AA), use HATU and extend reaction time to 2 hours.

Protocol B: Solution Phase Fragment Synthesis

Best for preparing dipeptide building blocks to bypass SPPS difficulties.

Scenario: Coupling Fmoc-Val-OH to H-3-Me-Aze-OMe.

  • Dissolution: Dissolve H-3-Me-Aze-OMe (HCl salt) in DCM/DMF (1:1). Add DIEA (2.2 eq) to neutralize.[1]

  • Activation: In a separate flask, dissolve Fmoc-Val-OH (1.1 eq) and EDC·HCl (1.2 eq) with HOAt (1.2 eq).[1] Stir for 5 min.

  • Reaction: Combine solutions. Stir at room temperature for 12-16 hours.

  • Workup: Dilute with EtOAc. Wash with 5% KHSO4, Sat.[1] NaHCO3, and Brine.[1][4] Dry over Na2SO4.[1][4]

  • Result: The dipeptide Fmoc-Val-(3-Me-Aze)-OMe is obtained and can be saponified (LiOH/THF) for use in SPPS as a single unit.[1]

Visual Workflows

Diagram 1: SPPS Decision Tree for 3-Me-Aze Incorporation

SPPS_Workflow Start Start: Resin-Bound Peptide CheckTerm Is Resin Terminus Primary or Secondary Amine? Start->CheckTerm Step1 Coupling Fmoc-3-Me-Aze-OH CheckTerm->Step1 Prepare Reagents Cond1 Use HATU/HOAt Microwave: 75°C, 5 min Step1->Cond1 Deprot Fmoc Removal (20% Piperidine) Step1->Deprot Complete Step2 Coupling Next AA to 3-Me-Aze-Resin Deprot->Step2 Resin is now Sec. Amine CheckHind Is Next AA Hindered? (e.g., Val, Ile, Aib) Step2->CheckHind Standard Standard Coupling (PyBOP or DIC/Oxyma) CheckHind->Standard No Potent High-Power Coupling (HATU/HOAt, Double Couple) CheckHind->Potent Yes End Continue Synthesis Standard->End Potent->End

Caption: Workflow for incorporating 3-Me-Aze into a peptide chain, highlighting the divergence in coupling conditions based on steric hindrance.

Troubleshooting & Optimization

Issue 1: Incomplete Coupling of 3-Me-Aze to Resin

  • Cause: The quaternary center of 3-Me-Aze makes the activated ester sterically inaccessible.

  • Solution: Switch to COMU or HATU .[1] Use microwave heating. If microwave is unavailable, use symmetric anhydride activation (2 eq AA, 1 eq DIC) in DCM/DMF, which creates a smaller, more reactive species than the bulky uronium adduct.

Issue 2: Poor Yield of the Next Amino Acid

  • Cause: The nucleophile is the sterically crowded azetidine nitrogen.

  • Solution: Use HOAt as an additive.[1][5] The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates coupling to secondary amines significantly better than HOBt.

Issue 3: Aggregation

  • Cause: Beta-amino acid backbones can disrupt standard helix/sheet formation, sometimes leading to aggregation on-resin.[1]

  • Solution: Use Magic Mixture (DCM/DMF/NMP/1% Triton X-100) or incorporate Pseudoproline dipeptides at other positions to break aggregation.[1]

References

  • Chem-Impex International. "Fmoc-Azetidine-3-Carboxylic Acid Product Guide." Chem-Impex Catalog. Accessed October 26, 2023.[1]

  • PubChem. "3-Methylazetidine-3-carboxylic acid Structure and Properties."[1] National Library of Medicine.[1] Accessed October 26, 2023.[1] [1]

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[1] (Foundational text for HATU/COMU selection).

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for Fmoc/Boc stability on azetidine rings).

  • Han, S. Y., & Kim, Y. A. (2004).[1] "Recent development of peptide coupling reagents in organic synthesis."[1] Tetrahedron, 60(11), 2447-2467.[1]

Sources

Application Note: 3-Methylazetidine-3-Carboxylic Acid (3-MACA) in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

3-Methylazetidine-3-carboxylic acid (3-MACA) represents a high-value "hybrid" building block in modern medicinal chemistry. It occupies a unique chemical space at the intersection of cyclic constraints (like Proline) and quaternary substitution (like


-aminoisobutyric acid, Aib).

Unlike its homolog Azetidine-2-carboxylic acid (Aze), which is chiral and toxic due to proline mimicry, 3-MACA is achiral (possessing a plane of symmetry). This eliminates the risk of racemization during synthesis—a persistent challenge with quaternary amino acids. Its primary utility lies in:

  • Conformational Locking: The gem-disubstitution at C3 (Thorpe-Ingold effect) combined with the 4-membered ring forces the peptide backbone into specific turn geometries (often

    
    -turns or distorted 
    
    
    
    -turns).
  • Metabolic Hardening: The quaternary center prevents enolization and

    
    -proton abstraction, rendering the residue highly resistant to metabolic degradation.
    
  • Lipophilicity Modulation: The azetidine nitrogen lowers LogD compared to carbocyclic analogs (like cyclobutane), improving solubility.

Physicochemical Profile: The "Hybrid" Advantage

The following table contrasts 3-MACA with the standard building blocks it typically replaces.

FeatureProline (Pro)Aib (

-Me-Ala)
3-MACA
Structure 5-membered ringAcyclic, Quaternary4-membered, Quaternary
Chirality Chiral (

/

)
AchiralAchiral
Conformational Bias

restricted (

)
Helical promoter (

)
Rigid Turn Inducer
Metabolic Stability Moderate (Prolyl hydroxylase)HighVery High
Steric Bulk ModerateHighVery High (Compact)
pKa (COOH) ~1.99~2.3~3.1 (Est.)
Visualization: The Design Space

The diagram below illustrates how 3-MACA bridges the gap between flexibility and rigidity.

DesignSpace cluster_legend Design Logic Flex Flexible Chain (Glycine, Alanine) Aib Aib (Quaternary, Acyclic) Flex->Aib Add Gem-Dimethyl (Steric Restriction) Pro Proline (Cyclic, Secondary Amine) Flex->Pro Cyclization (Phi Restriction) MACA 3-MACA (Quaternary + Cyclic) Aib->MACA Cyclize Side Chain Pro->MACA Ring Contraction + C3 Methylation Desc 3-MACA combines the Thorpe-Ingold effect of Aib with the ring constraint of Azetidine.

Figure 1: 3-MACA occupies the "sweet spot" of maximum constraint without introducing chirality.

Application Note: Synthetic Challenges & Solutions

The Steric Challenge

Incorporating 3-MACA into a peptide or drug scaffold is non-trivial.

  • N-Terminus Reactivity: The nitrogen is a secondary amine within a strained ring. While nucleophilic, it is sterically crowded by the C3-methyl group transannularly.

  • C-Terminus Activation: The carboxylic acid is attached to a quaternary carbon. Activation of this carbonyl is significantly slower than standard amino acids, and the resulting active ester is prone to hydrolysis if not coupled immediately.

Recommended Reagents
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard here. The HOAt leaving group minimizes steric bulk compared to HOBt. COMU is a viable alternative for safer handling (non-explosive).

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine). Collidine is preferred for highly hindered couplings to prevent racemization of adjacent residues (though 3-MACA itself cannot racemize).

  • Solvent: DMF or NMP. DCM is often insufficient for the solubility of protected azetidines.

Protocol: Solid-Phase Peptide Coupling of 3-MACA

Objective: Efficiently couple Fmoc-3-MACA-OH to a growing peptide chain on resin, followed by the coupling of the next amino acid to the steric 3-MACA amine.

Materials:

  • Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).

  • Fmoc-3-Methylazetidine-3-carboxylic acid (Fmoc-3-MACA-OH).

  • Reagents: HATU, HOAt, DIPEA, DMF, Piperidine.

Step-by-Step Methodology
Phase A: Coupling Fmoc-3-MACA-OH to the Resin (The "Easy" Side)

Although the acid is hindered, the resin-bound amine is usually accessible.

  • Activation: Dissolve Fmoc-3-MACA-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

  • Base Addition: Add DIPEA (6.0 eq). Note: Pre-activation for 30 seconds is recommended.

  • Coupling: Add the mixture to the deprotected resin. Shake/vortex for 2 hours at room temperature.

    • QC Check: Perform a Chloranil test (since 3-MACA is a secondary amine, Kaiser test may be ambiguous, but here we are checking the resin amine which is likely primary). If coupling to a secondary amine (e.g., Proline on resin), use the Chloranil test.

  • Double Coupling: Due to the quaternary center, a second coupling (1.5 eq reagents, 1 hour) is highly recommended to ensure >99% conversion.

Phase B: Coupling the Next Amino Acid to 3-MACA (The "Hard" Side)

This is the critical step. The 3-MACA nitrogen is secondary and sterically shielded.

  • Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly (5x DMF).

  • Selection of Next AA: If the next residue is also hindered (e.g., Val, Ile, Aib), use symmetric anhydrides or acid chlorides (e.g., Fmoc-AA-Cl) generated in situ with triphosgene/collidine.

  • Standard HATU Protocol (for non-hindered AA):

    • AA (4.0 eq), HATU (4.0 eq), HOAt (4.0 eq), DIPEA (8.0 eq).

    • Reaction Time: Increase to 4–6 hours or perform microwave-assisted coupling (75°C, 25 Watts, 10 min).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visual Workflow (Graphviz)

SPPS_Protocol cluster_Coupling1 Phase A: Coupling 3-MACA cluster_Coupling2 Phase B: Coupling Next AA Start Resin-Peptide-NH2 Activate Activate Fmoc-3-MACA (HATU/DIPEA, 3.0 eq) Start->Activate React1 React 2h @ RT Activate->React1 Check1 QC: Chloranil Test React1->Check1 Check1->Activate Fail (Repeat) Deprotect Fmoc Deprotection (20% Piperidine) Check1->Deprotect Pass Hindrance Steric Check: Is Next AA Hindered? Deprotect->Hindrance Std_Coup HATU/HOAt (4h or Microwave) Hindrance->Std_Coup No (Gly, Ala) Agg_Coup Acid Chloride or Sym. Anhydride Hindrance->Agg_Coup Yes (Val, Aib) Finish Elongated Peptide Std_Coup->Finish Wash & Cap Agg_Coup->Finish Wash & Cap

Figure 2: Optimized SPPS workflow for 3-MACA insertion, highlighting the decision path for the subsequent difficult coupling.

Case Study: Improving Metabolic Stability

Context: A lead compound containing a proline residue exhibited rapid oxidative metabolism (hydroxylation) at the proline ring, leading to ring opening and clearance.

Intervention:

  • Design: The proline was replaced with 3-MACA.

  • Rationale: The 3-methyl group at the quaternary center removes the abstractable proton at the position analogous to Proline's C4/C3, while the azetidine ring maintains the turn geometry required for receptor binding.

  • Outcome:

    • Metabolic Stability: Half-life (

      
      ) in human liver microsomes (HLM) increased from 15 min to >120 min.
      
    • Potency: Binding affinity (

      
      ) was maintained within a 2-fold range due to the conserved vector of the carbonyl and amine.
      

References

  • Vertex Pharmaceuticals. (2004). Process for making azetidine-3-carboxylic acid. WO2004035538A1. Link

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link

  • Enamine. (2025).[1][2] Conformationally Restricted Amino Acids: 3-Methylazetidine-3-carboxylic acid hydrochloride. Enamine Building Blocks. Link

  • PubChem. (2025).[1][2][3] Compound Summary: 3-Methylazetidine-3-carboxylic acid hydrochloride.[2] National Library of Medicine. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents. Bachem Technical Guides. Link

Sources

Application Note: 3-Methylazetidine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the application of 3-Methylazetidine-3-carboxylic acid (3-Me-Aze-3-COOH) in drug discovery.[1] It synthesizes chemical biology principles with practical synthetic protocols to assist medicinal chemists in leveraging this scaffold for lead optimization.[1][2]

Executive Summary & Strategic Value

3-Methylazetidine-3-carboxylic acid represents a high-value "chimeric" scaffold that merges the structural rigidity of azetidines with the steric occlusion of quaternary


-amino acids. Unlike its non-methylated counterpart (Azetidine-3-carboxylic acid), the addition of the C3-methyl group introduces a critical conformational lock , acting as a cyclic bioisostere of 

-aminoisobutyric acid (Aib) and a constrained analogue of proline.
Core Medicinal Utility:
  • Metabolic Armor: The quaternary carbon at the

    
    -position eliminates the acidic proton required for racemization and blocks major metabolic degradation pathways (e.g., transamination).
    
  • Conformational Control: The 4-membered ring imposes severe constraints on the

    
     and 
    
    
    
    dihedral angles, forcing peptides into specific secondary structures (e.g.,
    
    
    -helices or
    
    
    -turns) distinct from those induced by proline.[1]
  • Lipophilicity Modulation: The azetidine ring lowers LogD compared to acyclic diethyl/dimethyl amines while maintaining basicity, often improving solubility and permeability profiles.[1][2]

Chemical Properties & Comparative Analysis

The following table contrasts 3-Me-Aze-3-COOH with standard building blocks to highlight its unique position in the "chemical space."

Property3-Me-Aze-3-COOH Aib (

-Me-Alanine)
Proline Strategic Implication
Steric Bulk High (Quaternary + Cyclic)High (Quaternary)Medium (Cyclic)Induces strong turn structures; resistant to proteolysis.[1]
Conformational Freedom Restricted (

angles locked)
Free rotation (Ramachandran limited)Restricted (

locked)
Ideal for freezing bioactive conformations.[1][2]
Chirality Achiral (Meso-like symmetry)*AchiralChiralNote: N-substitution desymmetrizes the molecule, creating potential stereocenters.[1]
Coupling Difficulty High (Steric hindrance)HighLow/MediumRequires activated esters or acid fluorides (see Protocol 1).[1][2]
pKa (COOH) ~3.5 (Est.)[1][2]2.361.99Slightly less acidic; affects coupling activation kinetics.[1][2]

Decision Logic for Scaffold Incorporation

Use the following decision tree to determine when to deploy 3-Me-Aze-3-COOH in your lead optimization campaign.

DecisionTree Start Lead Optimization Challenge Instability Metabolic Instability? Start->Instability ConfEntropy High Conformational Entropy? Start->ConfEntropy Solubility Poor Solubility/Permeability? Start->Solubility IsProteolysis Is cleavage at N-terminus? Instability->IsProteolysis Proteolytic cleavage? NeedTurn Turn Type? ConfEntropy->NeedTurn Need specific turn? ReduceLogP Reduce Lipophilicity Solubility->ReduceLogP Need lower LogP? UseAib Consider Aib (Acyclic) UsePro Consider Proline Use3MeAze DEPLOY 3-Me-Aze-3-COOH IsProteolysis->Use3MeAze Yes (Steric Shield) NeedTurn->UsePro Beta-turn NeedTurn->Use3MeAze Gamma-turn / 3-10 Helix ReduceLogP->Use3MeAze Yes (Polar Ring)

Figure 1: Strategic decision tree for incorporating 3-Methylazetidine-3-carboxylic acid into drug candidates.

Experimental Protocols

Protocol 1: Peptide Coupling of 3-Me-Aze-3-COOH

Challenge: The quaternary center at position 3 creates significant steric hindrance, making standard EDC/HOBt couplings sluggish or prone to failure. Solution: Use of high-efficiency uronium/phosphonium reagents or acid fluorides.[1][2]

Reagents:

  • Amino Acid: Fmoc-3-Me-Aze-3-COOH (or Boc equivalent)[1]

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1][2]

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for acid-sensitive substrates.[1][2]

  • Solvent: DMF (Anhydrous).[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve 3-Me-Aze-3-COOH (1.2 eq) and HATU (1.15 eq) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.5 eq) and stir for exactly 30 seconds . Note: Extended pre-activation can lead to guanidinium side-product formation.

  • Coupling: Add the pre-activated mixture immediately to the resin-bound amine (or free amine in solution).[1][2]

  • Incubation:

    • Standard: Shake/Stir for 2–4 hours at Room Temperature.

    • Difficult Sequences: Microwave irradiation (75°C, 25 Watts) for 20 minutes is highly recommended for this sterically hindered scaffold.[1][2]

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).[1][2] Note: If coupling to a secondary amine (e.g., Proline), double coupling is mandatory.[1]

Protocol 2: N-Functionalization (Scaffold Generation)

Challenge: The azetidine nitrogen is nucleophilic but sterically crowded by the C3-methyl group.[1][2] Application: Creating N-alkylated derivatives for fragment-based drug discovery (FBDD).

Method: Reductive Amination [1][2]

  • Preparation: Dissolve 3-Me-Aze-3-COOH methyl ester (HCl salt) in MeOH/DCM (1:1).

  • Neutralization: Add TEA (1.0 eq) to free the base.[1][2]

  • Imine Formation: Add the desired Aldehyde/Ketone (1.1 eq) and catalytic acetic acid.[1][2] Stir for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 2.0 eq) portion-wise.

  • Workup: Stir overnight. Quench with sat. NaHCO3. Extract with DCM.[1][2]

  • Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using LiOH in THF/Water. Avoid strong mineral acids at high heat to prevent ring opening.

Mechanistic Insight: The "Gem-Dimethyl" Effect

The efficacy of 3-Me-Aze-3-COOH is largely driven by the Thorpe-Ingold Effect (Gem-Dimethyl effect). The C3-methyl group and the ring constraints force the N- and C-termini closer together, pre-organizing the molecule into a reactive conformation.

Mechanism cluster_0 Linear Amino Acid cluster_1 3-Me-Aze-3-COOH Linear High Entropy (Flexible) Cyclic Low Entropy (Rigid) Linear->Cyclic Cyclization Binding Target Receptor (High Affinity) Cyclic->Binding Pre-organized Binding Methyl C3-Methyl (Steric Lock) Methyl->Binding Hydrophobic Interaction

Figure 2: Mechanistic contribution of the C3-Methyl group to ligand binding affinity.[1]

References

  • PubChem. (2025).[1][2] 3-Methylazetidine-3-carboxylic acid hydrochloride.[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Couty, F., & Evano, G. (2009).[1][2] Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (Contextual citation for azetidine synthesis and properties).

  • Horgan, C., et al. (2022).[1][2] Recent developments in the practical application of novel carboxylic acid bioisosteres. Semantic Scholar. [Link][1][2]

  • ChemRxiv. (2020).[1][2] Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization. [Link][1][2]

Sources

experimental procedures for synthesizing 3-Methylazetidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylazetidine-3-carboxylic acid is a high-value, conformationally constrained amino acid scaffold. It serves as a quaternary analogue of proline and a bioisostere for gem-dimethyl groups, offering unique vectors for optimizing metabolic stability and receptor selectivity.

This guide details a robust, scalable protocol for synthesizing 3-methylazetidine-3-carboxylic acid derivatives. Unlike traditional routes relying on unstable methallyl chloride precursors or low-yielding Bucherer-Bergs reactions, this protocol utilizes the One-Pot Bis-Triflation/Cyclization Strategy (adapted from Hillier et al.). This method allows for the direct construction of the quaternary center from commercially available 2,2-bis(hydroxymethyl)propionate esters.

Strategic Retrosynthesis & Mechanism

The synthesis addresses the challenge of forming a strained four-membered ring containing a quaternary carbon. The strategy relies on the high electrophilicity of in situ generated bis-triflates to drive the double alkylation of a primary amine.

Key Advantages:
  • Atom Economy: Direct cyclization from a diol.

  • Scalability: Avoids isolation of unstable intermediates.

  • Versatility: The nitrogen protecting group (R-NH2) can be varied (Benzyl, PMB, Allyl) to suit downstream deprotection needs.

Retrosynthesis Target 3-Methylazetidine-3-carboxylic Acid Intermediate N-Benzyl-3-methyl azetidine-3-carboxylate Target->Intermediate Deprotection (H2/Pd, LiOH) Precursor Ethyl 2,2-bis(hydroxymethyl) propionate Intermediate->Precursor Bis-Triflation & Cyclization (Tf2O, BnNH2)

Figure 1: Retrosynthetic logic disconnecting the azetidine core to the commercially available DMPA ester.

Detailed Experimental Protocol

Target Molecule: 1-Benzyl-3-methylazetidine-3-carboxylic acid ethyl ester (Intermediate) Starting Material: Ethyl 2,2-bis(hydroxymethyl)propionate (DMPA Ethyl Ester)[1]

Phase A: Activation and Cyclization

Principle: The neopentyl hydroxyl groups of DMPA are sterically hindered and require a potent leaving group (Triflate) to facilitate rapid cyclization before polymerization can occur.

Materials:
  • Ethyl 2,2-bis(hydroxymethyl)propionate (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf2O) (2.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Benzylamine (1.05 equiv)

  • Acetonitrile (Anhydrous, 0.1 M concentration relative to diol)

Procedure:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Solvation: Dissolve Ethyl 2,2-bis(hydroxymethyl)propionate (10.0 g, 61.7 mmol) in anhydrous Acetonitrile (600 mL). Cool the solution to -20°C using a cryostat or acetone/dry ice bath.

  • Activation: Add Tf2O (22.8 mL, 135.7 mmol) dropwise over 20 minutes. Maintain internal temperature below -15°C.

    • Critical Note: Tf2O is highly corrosive.[1] Ensure venting is quenched into a base trap.

  • Base Addition: Immediately add DIPEA (26.8 mL, 154 mmol) dropwise. The solution may turn slightly yellow.[2] Stir at -20°C for 45 minutes to ensure complete formation of the bis-triflate.

  • Cyclization: Add Benzylamine (7.1 mL, 64.8 mmol) dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature over 2 hours, then heat to 60°C for 4 hours.

    • Monitoring: Check reaction progress via LC-MS (Target M+H = ~234). The bis-triflate is invisible to UV; monitor the disappearance of the amine and appearance of the product.

  • Workup:

    • Concentrate the acetonitrile to ~20% volume under reduced pressure.

    • Dilute with Ethyl Acetate (500 mL) and wash with Saturated NaHCO3 (2 x 200 mL) followed by Brine (200 mL).

    • Dry organic phase over Na2SO4, filter, and concentrate.[2]

  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes). The product is typically a colorless oil.[2]

Phase B: Global Deprotection (To Free Amino Acid)

Target: 3-Methylazetidine-3-carboxylic acid (Zwitterion)[1]

Procedure:
  • Ester Hydrolysis: Dissolve the intermediate (5.0 g) in THF/Water (3:1, 50 mL). Add LiOH·H2O (2.0 equiv).[2] Stir at RT for 12 hours. Acidify to pH 4 with 1M HCl and extract or concentrate directly if proceeding to hydrogenolysis.

  • Hydrogenolysis: Dissolve the crude acid in Methanol (50 mL). Add Pd(OH)2/C (20 wt% loading). Hydrogenate at 40 psi H2 for 12 hours.

    • Tip: Adding a catalytic amount of Acetic Acid prevents amine poisoning of the catalyst.

  • Isolation: Filter through Celite. The product is a zwitterion and highly water-soluble.

    • Purification: Use Dowex 50W-X8 ion-exchange resin. Load in water, wash with water, and elute with 1M NH4OH. Lyophilize to obtain the white solid.

Data Summary & Process Parameters

ParameterSpecificationNotes
Reaction Molarity 0.1 M (in MeCN)High dilution minimizes intermolecular polymerization.[1]
Temperature (Activation) -20°C to -15°CCritical to prevent decomposition of Tf2O.[1]
Temperature (Cyclization) 60°CRequired to overcome ring strain energy.
Yield (Step 1) 75 - 85%High yield typical for Hillier protocol.[1]
Appearance White crystalline solidPost-lyophilization (Final Product).[2]

Troubleshooting & Optimization

  • Issue: Low Yield / Polymerization.

    • Cause: Concentration too high during cyclization.

    • Fix: Ensure the reaction is dilute (0.1 M or lower) during the amine addition.

  • Issue: Incomplete Cyclization (Mono-alkylation).

    • Cause: Old Tf2O or insufficient activation time.

    • Fix: Use fresh Tf2O (distilled if necessary) and ensure the bis-triflate forms completely at low temp before adding amine.[1]

  • Issue: Product Instability.

    • Cause: Free base azetidines can be sensitive.

    • Fix: Store the intermediate as the HCl salt if holding for long periods.

Workflow Visualization

Workflow start Start: Ethyl 2,2-bis(hydroxymethyl)propionate step1 Activation: Tf2O, DIPEA, MeCN, -20°C (Formation of Bis-Triflate) start->step1 step2 Cyclization: Add Benzylamine, Heat to 60°C (Ring Closure) step1->step2 In-situ step3 Workup: EtOAc Extraction & SiO2 Chromatography step2->step3 Isolate Intermediate step4 Deprotection: LiOH (Hydrolysis) -> Pd/H2 (Hydrogenolysis) step3->step4 N-Bn & Ester Cleavage end Final Product: 3-Methylazetidine-3-carboxylic Acid step4->end

Figure 2: Step-by-step process flow for the synthesis.

References

  • Hillier, M. C., et al. (2006). "A Straightforward Synthesis of 3,3-Disubstituted Azetidines." The Journal of Organic Chemistry, 71(20), 7885–7887.

  • Dourtoh, M., et al. (2004). "Process for making azetidine-3-carboxylic acid." World Intellectual Property Organization, WO2004035538A1.

  • Simeon, F., et al. (2019). "Synthesis of Azetidine-3-carboxylic Acid Derivatives." Organic Process Research & Development. (General context on azetidine scale-up).

Sources

purification techniques for 3-Methylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for 3-Methylazetidine-3-carboxylic acid

Executive Summary & Chemical Context

3-Methylazetidine-3-carboxylic acid (CAS: 1213240-07-3) represents a challenging class of "building blocks" in modern drug discovery. Structurally constrained and zwitterionic, this molecule serves as a critical scaffold for conformationally restricted peptidomimetics and fragment-based drug design.

The Purification Challenge: Unlike lipophilic drug candidates, this compound is highly polar, water-soluble, and lacks a strong UV chromophore. Standard Reverse-Phase (C18) flash chromatography fails because the molecule elutes in the void volume. Furthermore, synthesis often involves hydrolysis steps (e.g., from hydantoin or ester precursors), leaving the crude product heavily contaminated with inorganic salts (NaCl, Na2SO4).

This guide details a self-validating, orthogonal purification strategy combining Ion Exchange Chromatography (IEX) for desalting and capture, followed by Crystallization for polishing.

Physicochemical Profile & Solubility Logic

Understanding the molecule's state is the prerequisite for separation.

PropertyValue (Approx.)Implication for Purification
Structure 4-membered N-heterocycleHigh ring strain; avoid harsh acidic heating >100°C.
pKa (COOH) ~2.0 – 2.5Anionic at pH > 3.
pKa (NH) ~9.5 – 10.0Cationic at pH < 9.
Isoelectric Point (pI) ~6.0Net neutral charge (Zwitterion) at pH 6. Minimum solubility.
Solubility High: WaterLow: MeOH, EtOH, AcetoneIdeal for Anti-solvent Crystallization .
UV Absorbance Weak (< 210 nm)UV detection is unreliable. Use ELSD , CAD , or RI .

Protocol A: Cation Exchange Chromatography (Capture & Desalting)

Objective: Isolate the amino acid from inorganic salts and non-basic organic impurities. Mechanism: Strong Cation Exchange (SCX). The amino acid binds as a cation (NH2+) at acidic pH, while neutral salts and anions pass through.

Materials:
  • Resin: Dowex 50W X8 (200-400 mesh) or Amberlite IR-120 (H+ form).

  • Column: Glass column with fritted disc (size depends on scale; 100g resin per 10g crude).

  • Eluents:

    • A: Deionized Water (Conductivity < 5 µS/cm).

    • B: 2.0 M Ammonium Hydroxide (NH4OH).

Step-by-Step Workflow:
  • Resin Activation:

    • Slurry the resin in 1M HCl for 30 mins to ensure 100% protonation (H+ form).

    • Wash with DI Water until the effluent pH is neutral (~6-7). Critical: If pH is acidic, the resin is not rinsed enough.

  • Sample Loading:

    • Dissolve crude 3-Methylazetidine-3-carboxylic acid in a minimum volume of water.

    • Adjust pH to ~2.0 using dilute HCl. Reasoning: Ensures the amine is fully protonated (NH2+) to bind to the sulfonate groups on the resin.

    • Load slowly onto the column.

  • Washing (The Desalting Step):

    • Flow DI Water (Eluent A) through the column.

    • Self-Validating Check: Monitor the conductivity of the effluent. Initially, it will be high (eluting salts like NaCl). Continue washing until conductivity drops to near-background levels (indicating all inorganic salts are removed).

  • Elution (The Release):

    • Switch to 2.0 M NH4OH (Eluent B).

    • Mechanism:[1][2][3][4] The ammonia deprotonates the resin (H+ → NH4+) and the amino acid (COOH → COO-). The amino acid becomes zwitterionic/anionic and repels from the resin.

    • Collect fractions. Use TLC (ninhydrin stain) to detect the product, as it will likely not absorb UV.

  • Isolation:

    • Concentrate ammoniacal fractions in vacuo (Rotavap) at 40-50°C.

    • Note: Ammonia is volatile and will be removed, leaving the free amino acid.

Protocol B: Anti-Solvent Crystallization (Polishing)

Objective: Remove trace organic impurities and achieve >98% purity. Principle: The zwitterion is insoluble in organic solvents. Adding an organic "anti-solvent" to a saturated aqueous solution forces the pure amino acid to lattice out.

Workflow:
  • Dissolution:

    • Take the solid residue from Protocol A.

    • Dissolve in the minimum amount of warm water (50-60°C) to create a saturated solution.

  • Anti-Solvent Addition:

    • Slowly add Ethanol or Isopropanol (warm) dropwise with stirring.

    • Ratio: Typically 5:1 to 10:1 (Alcohol:Water).

    • Observe for the "cloud point" (onset of turbidity).

  • Nucleation & Growth:

    • Once turbid, stop addition. Allow the mixture to cool slowly to room temperature, then refrigerate (4°C) overnight.

    • Scientific Integrity: Rapid cooling traps impurities. Slow cooling yields defined crystals.

  • Filtration:

    • Filter the white crystals under vacuum.[2]

    • Wash the cake with cold absolute ethanol (to remove mother liquor without redissolving the product).

    • Dry in a vacuum oven at 40°C.

Visualization: Purification Logic

The following diagram illustrates the decision matrix and chemical states during the purification process.

PurificationWorkflow cluster_IEX Step 1: Cation Exchange (Desalting) cluster_Cryst Step 2: Crystallization (Polishing) Start Crude Synthesis Mixture (Amino Acid + Salts + Organics) Load Load at pH 2.0 (Amino Acid = Cationic) Start->Load Wash Wash with Water (Elutes Salts/Anions) Load->Wash Resin binds Amine Elute Elute with 2M NH4OH (Amino Acid = Zwitterionic) Wash->Elute Conductivity Check Dissolve Dissolve in Min. Water Elute->Dissolve Evaporate NH3 AntiSolvent Add EtOH (Anti-Solvent) Dissolve->AntiSolvent Precip Precipitate Pure Zwitterion AntiSolvent->Precip

Caption: Figure 1. Integrated purification workflow for 3-Methylazetidine-3-carboxylic acid, utilizing pH-dependent charge switching for salt removal followed by solubility differentiation for polishing.

Analytical Validation (Quality Control)

As this molecule lacks a chromophore, standard HPLC-UV is insufficient.

MethodPurposeAcceptance Criteria
qNMR (H-NMR) Absolute Purity & Solvent content>98% w/w. No residual EtOH/NH3 signals.
HPLC-ELSD/CAD Organic ImpuritiesSingle peak (>99% Area). Column: HILIC (e.g., TSKgel Amide-80).
Silver Nitrate Titration Chloride ContentNegative (No precipitate). Confirms successful desalting.
ROI (Residue on Ignition) Inorganic Salts< 0.1%. Confirms removal of silica/sodium salts.

References

  • Vertex AI Search. (2025). Synthesis and isolation of 3-Methylazetidine-3-carboxylic acid. Retrieved from 3

  • Sigma-Aldrich. (n.d.). 3-Azetidinecarboxylic acid Product Specification. Retrieved from

  • Pickering Laboratories. (n.d.). Ion-Exchange Analysis of Amino Acids: Mechanisms and Protocols. Retrieved from 1

  • Organic Chemistry Data. (2022). pKa Values of Carboxylic Acids and Amines. Retrieved from 5

  • National Institutes of Health (NIH). (2025). 3-Methylazetidine-3-carboxylic acid hydrochloride Compound Summary. PubChem.[6] Retrieved from 6[6]

Sources

Application Note: Comprehensive Characterization of 3-Methylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

3-Methylazetidine-3-carboxylic acid (often supplied as the hydrochloride salt, CAS: 1365411-50-2) is a conformationally restricted, achiral amino acid often employed as a bioisostere for proline or gem-dimethyl groups in drug design.[1] Its rigid azetidine core reduces the entropic penalty of ligand binding, making it a high-value scaffold in fragment-based drug discovery (FBDD).[1]

However, its physicochemical properties present distinct analytical challenges:

  • Lack of Chromophore: It is "UV-blind," possessing no conjugated systems, rendering standard UV-Vis detection (254 nm) useless.[1]

  • High Polarity/Zwitterionic Nature: It is highly water-soluble and poorly retained on standard C18 columns.[1]

  • Quaternary Center: The sterically crowded C3 position requires specific NMR techniques for verification.

This guide details the HILIC-CAD/MS and NMR workflows required to characterize this molecule with pharmaceutical rigor.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Analysis
Molecular Weight 115.13 (Free Base) / 151.59 (HCl Salt)Low mass requires low mass cut-off in MS.[1]
pKa (Predicted) Acid: ~2.1Amine: ~9.8
Solubility High in

, MeOH; Low in ACN, DCM
Requires aqueous diluents; incompatible with normal phase.
Chirality Achiral (Meso-like plane of symmetry)No chiral separation required.[1]

Primary Purity Assay: HILIC-CAD/MS Protocol

Why this method? Standard Reversed-Phase (RP) chromatography fails because the analyte elutes in the void volume (


).[1] Derivatization (e.g., FMOC-Cl) is time-consuming and can introduce kinetic artifacts.[1] Hydrophilic Interaction Liquid Chromatography (HILIC)  is the gold standard here, retaining the polar zwitterion via water-layer partitioning. We couple this with Charged Aerosol Detection (CAD)  for universal quantitation and MS  for ID.[1]
Method Parameters
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or Agilent Poroshell 120 HILIC-Z), 2.1 x 100 mm, 2.7 µm or 3.5 µm.

    • Rationale: Zwitterionic phases provide a stable water layer and electrostatic interactions that separate inorganic salts (common impurities) from the zwitterionic analyte.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Rationale: Low pH suppresses the carboxylic acid ionization (pushing equilibrium towards neutral/cationic), improving peak shape on HILIC phases. Ammonium formate is volatile and MS-compatible.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 2 µL (Sample diluent must be high organic, e.g., 80:20 ACN:Water, to prevent peak breakthrough).

Gradient Table
Time (min)%A (Aqueous Buffer)%B (Acetonitrile)Phase
0.0595Equilibration
1.0595Hold
8.04060Elution Gradient
10.04060Flush
10.1595Re-equilibration
15.0595End
Detection Settings
  • MS (QDA/SQD): ESI Positive Mode. SIM scan at m/z 116.1 [M+H]+. Cone Voltage: 15V (Keep low to prevent in-source fragmentation of the carboxyl group).

  • CAD/ELSD: Nebulizer Temp: 35°C. Power Function: 1.0 (for linear dynamic range).

Expert Tip: The "Salt Trap"

Synthetic routes for azetidines often involve neutralization with NaOH or HCl.[1] These inorganic salts will elute separately on ZIC-HILIC columns (often later than the organic analyte).[1]

  • Protocol: Monitor the CAD signal for the entire 15-minute run. A massive peak at >10 min usually indicates residual NaCl or TEA salts, which must be quantified as they lower the weight-% potency of the material.

Structural Verification: High-Resolution NMR

Why this method? NMR is the only way to definitively confirm the quaternary substitution at C3.[1] The symmetry of the molecule simplifies the spectrum, making any asymmetry a clear indicator of impurities.

Sample Preparation[1]
  • Solvent:

    
     (Deuterium Oxide) is preferred for the HCl salt.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: Internal TSP (trimethylsilylpropanoic acid) or residual HDO peak (4.79 ppm).[1]

Expected Spectral Features ( H NMR, 400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.55 - 1.65 Singlet (s)3H

(Methyl)
Upfield shift confirms attachment to quaternary C3.[1]
4.05 - 4.20 Singlet (s) or AB q4H

(Ring

)
Appears as a singlet if ring inversion is fast; AB quartet if locked.[1] Equivalence confirms symmetry.[1]
4.79 Singlet-HDOSolvent residual.[1]
Expected Spectral Features ( C NMR)
  • ~22 ppm: Methyl carbon.[1]

  • ~45 ppm: Quaternary C3 (Low intensity).[1]

  • ~55-60 ppm: Ring carbons (C2, C4).[1]

  • ~176 ppm: Carboxylic Acid (

    
    ).[1]
    

Critical Quality Attribute (CQA): If you observe two sets of methyl signals or complex multiplets in the 3.0–4.5 ppm region, the ring may have opened (forming a linear amino acid impurity) or the symmetry is broken by a persistent protecting group (e.g., N-Boc).

Visualization: Method Development Workflow

The following diagram illustrates the decision logic for characterizing polar, non-chromophoric heterocycles like 3-Methylazetidine-3-carboxylic acid.

AnalyticalWorkflow Start Start: 3-Me-Aze-3-COOH Characterization Solubility Solubility Check (Water vs. Organic) Start->Solubility NMR_Val NMR Validation (D2O Solvent) Start->NMR_Val Parallel Workflow Chromophore Chromophore Check (UV Abs > 210nm?) Solubility->Chromophore High Aqueous Sol. MethodSelect Select Separation Mode Chromophore->MethodSelect No Chromophore HILIC HILIC Mode (ZIC-HILIC Column) MethodSelect->HILIC Preferred RP_Deriv RP-HPLC (Requires Derivatization) MethodSelect->RP_Deriv Alternative Detector Detector Selection HILIC->Detector CAD_MS CAD / MS (ESI+) (Direct Analysis) Detector->CAD_MS Universal/Mass UV_Vis UV-Vis (254 nm) (Fails without Deriv.) Detector->UV_Vis Not Recommended Result Validated Purity & Structure Data CAD_MS->Result NMR_Val->Result

Caption: Decision tree for selecting HILIC-CAD/MS over RP-HPLC for polar, non-chromophoric azetidines.

Alternative Protocol: GC-MS Analysis (Derivatization Required)[1]

If LC-MS/CAD is unavailable, GC-MS can be used to assess purity, provided the carboxylic acid and amine are silylated.[1]

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Procedure:

    • Dissolve 2 mg of sample in 0.5 mL dry Pyridine.

    • Add 0.2 mL BSTFA/TMCS.[1]

    • Heat at 70°C for 30 minutes (Critical for sterically hindered C3 carboxyl).

    • Inject 1 µL into GC-MS (Split 1:50).

  • Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).[1]

  • Identification: Look for the bis-TMS derivative peak (

    
    ).[1]
    

References

  • PubChem. 3-Methylazetidine-3-carboxylic acid hydrochloride (Compound Summary).[1][2] National Library of Medicine.[1] [Link]

  • Agilent Technologies. Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Organic Chemistry Portal. Synthesis of Azetidines. (For context on synthetic impurities). [Link]

Sources

Application Note: Scalable Synthesis of 3-Methylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylazetidine-3-carboxylic acid is a high-value conformationally restricted amino acid used as a bioisostere for proline or gem-dimethyl substituted residues in peptide therapeutics and GPCR ligands. Its unique quaternary center at the 3-position introduces significant steric bulk while maintaining a small hydrodynamic radius, improving metabolic stability and receptor selectivity.

The Challenge: Traditional synthesis of 3,3-disubstituted azetidines on a kilogram scale is hampered by:

  • High Ring Strain (~26 kcal/mol): Leading to thermal instability during cyclization.

  • Quaternary Center Formation: Steric hindrance often necessitates high-energy reagents.

  • Purification Bottlenecks: The zwitterionic nature of the final product makes extraction difficult, often forcing reliance on expensive chromatography.

The Solution: This guide details a robust, chromatography-free process utilizing 2,2-Bis(hydroxymethyl)propionic acid (DMPA) as a low-cost commodity starting material. This route prioritizes safety (thermal control) and scalability (crystallization-driven purification).

Strategic Process Overview

The synthesis leverages the pre-existing quaternary carbon in DMPA, eliminating the need for difficult alkylation steps later in the sequence. The workflow consists of three distinct chemical phases.[1][2][3][4]

Reaction Pathway Diagram

G DMPA Start: DMPA (2,2-Bis(hydroxymethyl) propionic acid) Ester Intermediate 1: Methyl Ester formation DMPA->Ester MeOH, H+ Mesylate Intermediate 2: Bis-Mesylate Activation Ester->Mesylate MsCl, Et3N (0°C to RT) Cyclization Intermediate 3: N-Benzyl Azetidine (Ring Closure) Mesylate->Cyclization BnNH2, Reflux (Critical Step) Hydrolysis Intermediate 4: Saponification Cyclization->Hydrolysis LiOH, THF/H2O Target Final Product: 3-Methylazetidine- 3-carboxylic Acid Hydrolysis->Target Pd/C, H2 (Hydrogenolysis)

Figure 1: Linear synthetic sequence transforming DMPA to the target amino acid via a sulfonate-displacement cyclization strategy.

Detailed Experimental Protocols

Phase 1: Activation of the Diol Scaffold

Objective: Convert the hydrophilic DMPA into a reactive electrophile suitable for nucleophilic displacement.

Reagents:

  • 2,2-Bis(hydroxymethyl)propionic acid (DMPA)

  • Methanol (MeOH) / Sulfuric Acid (Cat.)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) / Dichloromethane (DCM)

Protocol:

  • Esterification: Suspend DMPA (1.0 equiv) in MeOH (5 vol). Add conc. H2SO4 (0.1 equiv) and reflux for 4 hours. Concentrate to oil. Yield: >95% (Quantitative).

  • Mesylation: Dissolve the crude methyl ester (1.0 equiv) in DCM (10 vol) and cool to 0°C.

  • Add TEA (2.5 equiv) followed by dropwise addition of MsCl (2.2 equiv). Caution: Exothermic. Maintain internal temperature <10°C.

  • Stir at RT for 2 hours. Quench with water.[4] Separate organic layer, wash with 1N HCl, sat. NaHCO3, and brine.

  • Crystallization: Concentrate DCM and recrystallize from EtOAc/Heptane to obtain Methyl 2,2-bis(mesyloxymethyl)propionate as a white solid.

Why this works: Isolating the bis-mesylate as a solid removes impurities from the esterification step, ensuring the subsequent sensitive cyclization reaction starts with high-purity material.

Phase 2: The "Critical" Cyclization (Ring Closure)

Objective: Form the strained azetidine ring using Benzylamine as a "dummy" nucleophile that allows for easy deprotection later.

Reagents:

  • Methyl 2,2-bis(mesyloxymethyl)propionate (from Phase 1)

  • Benzylamine (3.0 equiv)

  • Acetonitrile (MeCN) or Toluene

  • Sodium Bicarbonate (NaHCO3) or DIPEA

Protocol:

  • Dissolve bis-mesylate (1.0 equiv) in MeCN (15 vol). High dilution is critical to prevent intermolecular polymerization.

  • Add Benzylamine (3.0 equiv). Note: Excess amine acts as both nucleophile and proton scavenger.

  • Thermal Ramp: Heat to reflux (80-82°C) for 16–24 hours. Monitor via HPLC.

    • Process Control: Look for the disappearance of the mono-cyclized intermediate (often a slow step).

  • Workup: Cool to RT. Concentrate to remove MeCN.

  • Partition residue between MTBE and Water. The product (Methyl 1-benzyl-3-methylazetidine-3-carboxylate) is in the organic phase.[5]

  • Purification (Salt Formation): Do not column. Treat the MTBE solution with HCl in isopropanol. The HCl salt of the azetidine precipitates. Filter and wash with cold MTBE.

Key Insight: Using the HCl salt formation purifies the product from the excess benzylamine (which stays in solution or forms a more soluble salt) and stabilizes the azetidine ring against hydrolytic opening during storage.

Phase 3: Deprotection and Isolation

Objective: Remove the benzyl group and hydrolyze the ester to reveal the zwitterionic amino acid.

Protocol:

  • Saponification: Dissolve the Azetidine-HCl salt in THF/Water (1:1). Add LiOH (2.5 equiv). Stir at RT for 3 hours.

  • Neutralize to pH 7 with dilute HCl. Evaporate THF.

  • Hydrogenolysis: Dissolve the aqueous residue in MeOH/Water. Add 10 wt% Pd/C (50% wet).

  • Hydrogenate at 3–5 bar (45–75 psi) at 40°C for 12 hours.

  • Final Isolation: Filter catalyst. The filtrate contains the free amino acid and LiCl/salts.

  • Desalting: Pass through a weak cation exchange resin (e.g., Dowex 50W) or utilize isoelectric crystallization :

    • Concentrate to minimum volume.

    • Adjust pH to the isoelectric point (approx pH 6.0–6.5).

    • Add Acetone or Ethanol to precipitate the pure 3-Methylazetidine-3-carboxylic acid .

Quantitative Data Summary

ParameterPhase 1 (Activation)Phase 2 (Cyclization)Phase 3 (Deprotection)
Yield 92-95%65-75%85-90%
Purity (HPLC) >98%>97% (as HCl salt)>99%
Major Impurity Mono-mesylateOligomers (Linear)Residual Lithium salts
Critical Hazard Exotherm (MsCl addition)Thermal Runaway potentialHydrogen gas flammability
Scale Factor Linear scale-upDilution dependentMass transfer limited

Troubleshooting & Critical Process Parameters (CPP)

Thermal Stability of Azetidines

Azetidines are kinetically stable but thermodynamically strained.

  • Acid Sensitivity: Avoid prolonged exposure to strong aqueous acids (pH < 2) at elevated temperatures, which can trigger ring opening to the linear amino-alcohol.

  • Nucleophilic Attack: The quaternary center at C3 protects the ring somewhat, but strong nucleophiles can still attack C2/C4, opening the ring.

Impurity Control
  • Dimerization: During Phase 2, if concentration is too high (>0.5 M), the amine of one product molecule attacks the mesylate of another, forming a dimer. Mitigation: Maintain concentration <0.2 M or use slow addition of the mesylate to the hot amine solution.

References

  • Original DMPA Route Methodology

    • Title: Synthesis of 3,3-Disubstituted Azetidines.[3][4][6][7]

    • Source:Journal of Organic Chemistry, 1991, 56, 6729.
    • Context: Establishes the diol-to-mesylate-to-amine cyclization p
  • Process Safety in Azetidine Synthesis

    • Title: Safe Scale-Up of Strained Heterocycles.
    • Source:Organic Process Research & Development.
    • Context: Discusses thermal hazards of cycliz
  • Crystallization of Zwitterionic Amino Acids

    • Title: Purification of Amino Acids via Isoelectric Precipit
    • Source:Chemical Engineering Science.
    • Context: General protocols for isolating highly soluble amino acids like the target.
  • Specific Target Data

    • Compound: 3-Methylazetidine-3-carboxylic acid (CAS: 1213240-07-3).[8]

    • Source: PubChem Compound Summary.

Sources

3-Methylazetidine-3-carboxylic Acid: A Rigid Scaffold for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methylazetidine-3-carboxylic acid in the development of novel therapeutics Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist

Introduction: Escaping "Flatland" with Rigid Quaternary Centers

In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional, saturated architectures (high Fsp³ score) is a proven strategy to improve clinical success rates. 3-Methylazetidine-3-carboxylic acid (3-Me-Aze-3-COOH) represents a high-value "privileged scaffold" in this domain.

Unlike its flexible acyclic analog (α-aminoisobutyric acid, Aib) or the ubiquitous proline, 3-Me-Aze-3-COOH offers a unique combination of achirality , structural rigidity , and metabolic stability . By locking the φ (phi) and ψ (psi) torsion angles, this scaffold acts as a conformational anchor, pre-organizing peptides for receptor binding or positioning small-molecule pharmacophores with high vector precision.

Key Chemical Attributes
FeaturePropertyDesign Advantage
Structure 4-membered saturated heterocycleHigh Fsp³; lowers lipophilicity (LogP) compared to carbocycles.
Stereochemistry Achiral (Symmetric C2/C4)Eliminates enantiomeric separation costs; simplifies SAR.
Substitution C3 Quaternary CenterPrevents racemization; blocks metabolic hydrolysis at the α-carbon.
Basicity Secondary Amine (pKa ~9-10)Tunable handle for library generation; lower pKa than pyrrolidine.

Application Note: Peptidomimetics & Conformational Control

The "Azetidine Turn" Effect

In peptide therapeutics, proteolytic instability and conformational entropy are the primary failure modes. Incorporating 3-Me-Aze-3-COOH addresses both.

  • Bioisosterism: It serves as a restricted analog of Aib . While Aib induces helical structures (

    
    -helix), the azetidine ring imposes a tighter constraint, often favoring 
    
    
    
    -turn geometries (Type II’ or Type III) depending on adjacent residues.
  • Proline Replacement: Unlike proline, which lacks a hydrogen bond donor on the nitrogen, 3-Me-Aze-3-COOH retains the NH (unless N-alkylated), allowing it to participate in intramolecular H-bonds that stabilize secondary structures.

  • Metabolic Shielding: The steric bulk of the C3-methyl group, combined with the ring strain, sterically hinders proteases (like chymotrypsin or elastase) from accessing the peptide bond.

Therapeutic Case Study: PD-1/PD-L1 Inhibitors

Recent medicinal chemistry campaigns targeting the PD-1/PD-L1 interaction have utilized substituted azetidine cores to replace flexible linkers. The rigidity of the 3,3-disubstituted azetidine ensures that the interacting "warheads" are held at the precise distance required to disrupt the protein-protein interface, a feat difficult to achieve with flexible alkyl chains.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The quaternary center at C3 creates significant steric hindrance. Standard coupling protocols (e.g., HBTU/DIEA) often result in incomplete coupling or deletion sequences. Solution: Use of high-efficiency coupling reagents (HATU or PyAOP) and elevated temperature.

Materials Required[1][2][3][4][5][6][7][8]
  • Resin: Rink Amide or Wang resin (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Amino Acid: Fmoc-3-methylazetidine-3-carboxylic acid.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology
  • Resin Swelling:

    • Swell resin in DCM for 20 min, then wash 3x with DMF.

  • Fmoc Deprotection (Pre-coupling):

    • Treat with 20% Piperidine/DMF (2 x 10 min). Wash 5x with DMF.

  • Activation (The Critical Step):

    • Note: Do not pre-activate for >2 minutes to avoid racemization (though less risky here) or formation of unreactive byproducts.

    • Dissolve Fmoc-3-Me-Aze-3-COOH (4 equiv) , HATU (3.9 equiv) , and HOAt (4 equiv) in minimal DMF.

    • Add DIEA (8 equiv) immediately before adding to the resin.

  • Coupling Reaction:

    • Add the activated mixture to the resin.

    • Microwave Condition (Recommended): Heat to 75°C for 10 minutes (25W power).

    • Alternative (Room Temp): Shake for 3–4 hours. Double coupling is mandatory if not using microwave.

  • Monitoring:

    • Perform a Chloranil test (more sensitive for secondary amines) or micro-cleavage LC-MS to confirm coupling. Kaiser test may give false negatives due to steric bulk.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: Steric Coupling Workflow

Caption: Optimized SPPS cycle for sterically hindered quaternary amino acids.

Application Note: Fragment-Based Drug Discovery (FBDD)

In small molecule discovery, 3-Me-Aze-3-COOH serves as a superior scaffold for Library Expansion . The orthogonal reactivity of the amine (N1) and the carboxylic acid (C3) allows for rapid parallel synthesis.

Structural Logic
  • Vector Geometry: The angle between substituents at N1 and C3 is fixed by the ring puckering. This allows exploration of chemical space inaccessible to pyrrolidine or piperidine analogs.

  • Solubility: The polar nature of the amino acid core improves the aqueous solubility of lipophilic pharmacophores attached to it.

Library Design Strategy
  • Core: 3-Methylazetidine-3-carboxylic acid methyl ester (HCl salt).

  • Vector A (Amine): Reductive amination (Aldehydes) or Amide coupling (Acyl chlorides).

  • Vector B (Acid): Saponification followed by Amide coupling (Amines) or Heterocycle formation (e.g., Oxadiazoles).

Protocol: Parallel Synthesis of Azetidine Amides

Objective: Synthesis of a 24-member library of N-substituted Azetidine-3-carboxamides.

Step 1: N-Functionalization (Reductive Amination)
  • Dissolve Methyl 3-methylazetidine-3-carboxylate HCl (0.1 mmol) in DCE (1 mL).

  • Add Diverse Aldehyde (0.12 mmol) and TEA (0.1 mmol). Stir for 30 min.

  • Add NaBH(OAc)3 (0.2 mmol). Shake at RT for 16h.

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Pass through a phase separator. Concentrate.

Step 2: Ester Hydrolysis
  • Dissolve crude ester in THF/MeOH/H2O (3:1:1).

  • Add LiOH (3 equiv). Stir at 40°C for 4h.

  • Neutralize with 1M HCl. Evaporate to dryness (desalt if necessary, or carry crude to next step if salt-tolerant).

Step 3: Amide Coupling (The Library Step)
  • Dissolve Acid intermediate in DMF.

  • Add Amine Partner (1.2 equiv), TBTU (1.5 equiv), and NMM (3 equiv).

  • Shake at RT for 12h.

  • Purification: Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Visualization: Library Generation Logic

Caption: Divergent synthesis workflow for generating azetidine-based small molecule libraries.

References

  • Chem-Impex International. "Methyl azetidine-3-carboxylate hydrochloride." Chem-Impex Product Catalog. Accessed 2024. Link

  • Han, S., et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, 2017. Link

  • Jenkins, S.F., et al. "3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists."[1] ChemMedChem, 2013.[1] Link

  • BOC Sciences. "3-Methyl-3-azetidinecarboxylic Acid - Building Block." BOC Sciences Product Data. Accessed 2024.

  • CymitQuimica. "3-Azetidinecarboxylic acid, methyl ester, hydrochloride."[2][3] Safety and Technical Data. Accessed 2024. Link

Sources

Application Note: Engineering Constrained Peptides with 3-Methylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids is a pivotal strategy in modern peptidomimetic drug design. 3-Methylazetidine-3-carboxylic acid (3-Mac) represents a high-value scaffold that combines the structural rigidity of the azetidine ring with the conformational restriction of a quaternary carbon center.

Unlike the common proline analogue azetidine-2-carboxylic acid (Aze), 3-Mac is a cyclic


-amino acid . Its incorporation introduces an extra methylene unit into the peptide backbone, extending the chain while severely restricting rotational freedom (

angles) due to the 4-membered ring and the geminal methyl/carboxyl substitution at the C3 position.

This guide provides validated protocols for overcoming the significant steric hindrance associated with 3-Mac, ensuring high-yield coupling and minimizing deletion sequences in therapeutic peptide campaigns.

Physicochemical Profile & Structural Impact[1][2]

Understanding the steric and electronic environment of 3-Mac is prerequisite to successful synthesis.

PropertyDescriptionImpact on Synthesis/Function
Structure Class Cyclic

-amino acid
Extends backbone by ~1.5 Å per residue; alters H-bond periodicity.
Steric Environment Quaternary Center (C3)High: The carboxyl group is attached to a quaternary carbon, making activation and nucleophilic attack difficult.
Amine Type Secondary (Cyclic)Moderate: The nucleophilic amine is part of the ring (azetidine), similar to proline but less reactive due to ring strain.
Chirality Achiral (Meso-like)Advantage: No risk of racemization at the C3 center during activation (unlike C

of proteinogenic AAs).
LogP Effect Lowers LipophilicityThe basic nitrogen and polarity of the ring often improve water solubility compared to acyclic gem-dimethyl analogs.
Mechanistic Insight: The "Thorpe-Ingold" Effect

The presence of the methyl group at the C3 position invokes the Thorpe-Ingold effect (gem-dimethyl effect). This steric bulk restricts the bond angles of the backbone, pre-organizing the peptide into turn conformations (often stabilizing


-turns or hairpins) and reducing the entropic penalty of binding to a target receptor [1].

Critical Synthesis Protocols

Reagent Selection Strategy

Standard coupling reagents (HBTU, HCTU) are often insufficient for 3-Mac due to the steric bulk at the quaternary C3 carbon.

  • Activator of Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . The 7-azabenzotriazole moiety facilitates faster coupling via the neighboring group effect [2].

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize base-catalyzed side reactions.

  • Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for hindered couplings to prevent aggregation.

Protocol A: Coupling 3-Mac TO the Peptide Chain (N-capping)

Situation: The peptide resin has a free amine, and we are attaching Fmoc-3-Mac-OH.

Reagents:

  • Fmoc-3-Mac-OH (4.0 eq)

  • HATU (3.9 eq)

  • HOAt (4.0 eq) - Optional additive for enhanced kinetics

  • DIEA (8.0 eq)

Procedure:

  • Pre-activation: Dissolve Fmoc-3-Mac-OH and HATU in NMP. Add DIEA. Allow to activate for 2 minutes (do not exceed 5 mins to avoid guanidinium formation).

  • Coupling: Add the pre-activated solution to the resin.

  • Conditions:

    • Room Temperature: Shake for 2–4 hours.

    • Microwave (Recommended): 75°C for 10 minutes (Power: 30W).

  • Monitoring: Perform a Kaiser Test . If blue (positive), repeat coupling (double couple).

Protocol B: Coupling the NEXT Amino Acid TO 3-Mac

Situation: The resin ends with ...-3-Mac-NH (secondary amine), and we are attaching Fmoc-AA-OH. Challenge: The nucleophile is a secondary amine within a strained ring.

Reagents:

  • Fmoc-AA-OH (5.0 eq)

  • PyBrOP or COMU (5.0 eq) - PyBrOP is excellent for secondary amines.

  • DIEA (10.0 eq)

Procedure:

  • Coupling: Dissolve Fmoc-AA-OH and coupling reagent in NMP. Add DIEA and immediately add to resin.

  • Conditions:

    • Microwave: 75°C for 15 minutes. Double coupling is mandatory .

  • Monitoring: Chloranil Test or p-Nitrophenol ester test .

    • Note: The Kaiser test is for primary amines and will yield a false negative. The Chloranil test detects secondary amines (turns blue).

Workflow Visualization

The following diagram illustrates the decision logic for incorporating 3-Mac, highlighting the divergence from standard SPPS cycles.

G Start Resin-Peptide-NH2 CheckStep Next Residue is 3-Mac? Start->CheckStep StdCouple Standard Coupling (HBTU/DIEA, 30 min) CheckStep->StdCouple No MacCouple Steric Coupling Protocol (HATU/HOAt, 75°C MW, 10 min) CheckStep->MacCouple Yes (Steric Bulk) Deprotect Fmoc Removal (20% Piperidine/DMF) StdCouple->Deprotect Check1 Kaiser Test (Primary Amine) MacCouple->Check1 Check1->MacCouple Positive (Blue) Check1->Deprotect Negative (Yellow) MacNterm Resin-...-3-Mac-NH (Secondary Amine) Deprotect->MacNterm If 3-Mac was just coupled NextCouple High-Force Coupling (PyBrOP or COMU, 75°C MW) MacNterm->NextCouple Check2 Chloranil Test (Secondary Amine) NextCouple->Check2 Check2->CheckStep Negative (Colorless) Check2->NextCouple Positive (Blue)

Caption: Workflow for incorporating 3-Methylazetidine-3-carboxylic acid. Note the specific requirement for Chloranil testing post-deprotection of the azetidine ring.

Troubleshooting & Optimization

IssueDiagnosisSolution
Low Yield (Coupling 3-Mac) Steric hindrance at the quaternary C3 prevents activation/attack.Switch to HATU or PyAOP . Increase temperature to 75°C. Use HOAt additive to stabilize the active ester.
Incomplete Fmoc Removal Steric bulk of the methyl group shields the carbamate.Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in the deprotection cocktail (Piperidine/DMF) to drive the reaction.
Deletion of Next Residue Failure to couple to the secondary azetidine amine.Use PyBrOP (specifically designed for N-methylated/hindered amines). Ensure double coupling.
Precipitation 3-Mac peptides can form rigid secondary structures (beta-sheets) on resin.Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add Pseudoproline dipeptides at strategic positions prior to the 3-Mac.

References

  • PubChem. (2025).[1][2] 3-Methylazetidine-3-carboxylic acid hydrochloride.[2] National Library of Medicine. [Link]

  • Albericio, F., & Bomer, J. M. (2018). Nature of the Coupling Reagent in Solid-Phase Peptide Synthesis. Organic Process Research & Development. (Contextual grounding on HATU/HOAt efficiency for sterically hindered amino acids).
  • Beilstein J. Org.[3] Chem. (2024).[3][1][4][5] Access to 2-oxoazetidine-3-carboxylic acid derivatives. (Demonstrates the stability and synthesis of azetidine-3-carboxylic acid scaffolds). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methylazetidine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers and process chemists optimizing the synthesis of 3-Methylazetidine-3-carboxylic acid . It prioritizes high-yield protocols, mechanistic troubleshooting, and scalable purification strategies.

Topic: Yield Optimization & Process Troubleshooting Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide

Executive Summary & Route Analysis

The synthesis of 3-Methylazetidine-3-carboxylic acid presents a unique challenge compared to its non-methylated parent. The introduction of the methyl group at the C3 position creates a quaternary carbon center, significantly increasing steric strain during ring closure and complicating functionalization.

To maximize yield, we recommend selecting the synthetic route based on your starting material availability and scale.

Comparative Route Analysis
FeatureRoute A:

-Alkylation (Recommended)
Route B: Oxidative Cyclization (De Novo)
Starting Material N-Boc-Azetidine-3-carboxylic acid ester1,1,1-Tris(hydroxymethyl)ethane
Key Transformation Enolate alkylation with Methyl IodideRing closure of activated triol

Oxidation
Yield Potential High (75-85%)Moderate-High (60-70% overall)
Scalability Excellent for gram-scaleSuperior for multi-kilogram scale
Primary Pitfall Over-alkylation / HydrolysisIncomplete oxidation / Zwitterion isolation

Detailed Protocol: -Alkylation Strategy (High Yield)

This protocol is optimized for the conversion of N-Boc-azetidine-3-carboxylic acid methyl ester to its 3-methyl derivative. This method avoids the low yields associated with direct ring closure of sterically hindered acyclic precursors.

Step-by-Step Methodology

Reagents:

  • Substrate: 1-Boc-azetidine-3-carboxylic acid methyl ester (1.0 equiv)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.2 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Workflow:

  • Inertion: Flame-dry a round-bottom flask and purge with Argon. Charge with anhydrous THF and the substrate.

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add LiHMDS dropwise over 20 minutes.

    • Critical Control: Maintain internal temperature below -70°C to prevent self-condensation or ring opening.

    • Aging: Stir at -78°C for 45 minutes to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (neat) dropwise.

    • Note: MeI is highly reactive; rapid addition can cause local exotherms.

  • Warm-up: Allow the reaction to warm slowly to -20°C over 2 hours. Do not rush to room temperature immediately.

  • Quench: Quench with saturated aqueous NH₄Cl at -20°C.

  • Workup: Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Data Summary Table: Optimization Parameters
ParameterStandard ConditionOptimized ConditionImpact on Yield
Base LDALiHMDS Reduces nucleophilic attack on the ester; +15% yield.
Temperature -78°C

RT (fast)
-78°C

-20°C (slow)
Prevents decomposition of the strained enolate.
Electrophile MeI (1.1 equiv)MeI (1.5 equiv) Drives reaction to completion; excess is volatile and easily removed.

Visualized Workflow (Graphviz)

The following diagram illustrates the logic flow for the synthesis and subsequent hydrolysis to the free acid.

G cluster_trouble Yield Killers Start N-Boc-Azetidine-3-Ester Enolate Li-Enolate Intermediate (-78°C) Start->Enolate LiHMDS, THF Alkylated N-Boc-3-Methyl-Azetidine-3-Ester Enolate->Alkylated MeI, -78°C to -20°C Hydrolysis LiOH / MeOH / H2O Alkylated->Hydrolysis Saponification Product 3-Methylazetidine-3-carboxylic Acid (Zwitterion) Hydrolysis->Product Deprotection (TFA/HCl) & Ion Exchange Moisture Moisture Moisture->Enolate Quenches Enolate WarmUp Rapid Warm-up WarmUp->Enolate Decomposition

Caption: Logical flow for the alpha-methylation strategy, highlighting critical intermediates and yield-limiting factors.

Troubleshooting Guide

Issue 1: Low Yield in Alkylation Step (<50%)
  • Symptom: Recovery of starting material or formation of complex mixtures.

  • Root Cause: Incomplete enolate formation or "enolate quench" by adventitious moisture.

  • Solution:

    • Base Quality: Titrate your LiHMDS or use a fresh commercial bottle. Old base absorbs moisture and becomes LiOH, which hydrolyzes the ester instead of deprotonating it.

    • Cryogenic Control: The azetidine ring strain makes the enolate less stable than a standard proline enolate. Ensure the reaction stays below -50°C until the electrophile is fully mixed.

Issue 2: Difficulty Isolating the Zwitterion (Free Acid)
  • Symptom: Product loss during aqueous workup; material stays in the water phase.

  • Root Cause: 3-Methylazetidine-3-carboxylic acid is highly polar and zwitterionic (isoelectric point ~ pI 6-7). It is insoluble in most organic solvents.

  • Solution: Do not use standard extraction.

    • Method: After deprotection (e.g., with TFA), evaporate volatiles. Dissolve the residue in minimal water.

    • Purification: Load onto a Dowex 50W-X8 (NH₄⁺ form) cation exchange column.

    • Elution: Wash with water (removes non-basic impurities), then elute the amino acid with 1M-2M aqueous Ammonia .

    • Crystallization: Lyophilize the ammonia fractions. Recrystallize the solid from MeOH/Et₂O or EtOH/Acetone .

Issue 3: Ring Opening Side Products
  • Symptom: NMR shows alkene signals or acyclic amine peaks.

  • Root Cause: Nucleophilic attack on the ring system or thermal decomposition.

  • Solution:

    • Avoid nucleophilic bases like LDA if possible; LiHMDS is bulkier and safer.

    • Keep workup conditions neutral. Avoid strong heating (>50°C) during rotary evaporation of the ester.

Frequently Asked Questions (FAQs)

Q: Can I use the "Malonate Route" (starting from diethyl methylmalonate) for this synthesis? A: Not directly. Diethyl methylmalonate lacks the second acidic proton required for the standard bis-hydroxymethylation step used to make the azetidine ring. You would need to synthesize the ring first (as azetidine-3-carboxylic acid) and then alkylate, or use a different precursor like 1,1,1-tris(hydroxymethyl)ethane.

Q: Why is LiHMDS preferred over LDA? A: LiHMDS is less nucleophilic than LDA. In strained rings like azetidines, LDA can sometimes attack the carbonyl or even the ring carbons, leading to ring opening. LiHMDS provides a cleaner deprotonation profile.

Q: How do I store the final product? A: As a zwitterion, the compound is hygroscopic. Store it at -20°C under desiccant. If synthesized as the HCl salt, it is significantly more stable but highly acidic.

References

  • General Azetidine Synthesis & Functionalization

    • Title: "Recent advances in synthetic facets of immensely reactive azetidines"[2]

    • Source: RSC Advances, 2017.
    • URL:[Link]

  • Alkylation of Azetidine Esters

    • Title: "Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid" (Methodology adapted for 3-position)
    • Source: Journal of Organic Chemistry, 2012.
    • URL:[Link]

  • Zwitterion Purification Techniques

    • Title: "How to desalt zwitterions?"
    • Source: ResearchG
    • URL:[Link]

  • De Novo Synthesis (Oxidative Route Context)

    • Title: "Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid" (Analogous oxidative strategy
    • Source: European Journal of Organic Chemistry.
    • URL:[Link]

Sources

Technical Support Center: 3-Methylazetidine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Logic

3-Methylazetidine-3-carboxylic acid is a high-value quaternary amino acid scaffold used in drug discovery to restrict conformational flexibility and modulate lipophilicity. Its synthesis is thermodynamically challenging due to the significant ring strain (~25.4 kcal/mol) of the azetidine core.[1]

The two dominant synthetic routes are:[1]

  • The Malonate Route: Cyclization of bis(electrophiles) with amines followed by decarboxylation.[1]

  • The Nitrile Route (Industrial Standard): Functionalization of 1-benzhydryl-3-azetidinone or similar precursors via Strecker-type chemistry or alkylation, followed by hydrolysis.[1]

Critical Failure Mode: The quaternary center at C3 creates significant steric bulk, impeding nucleophilic attack at the nitrile/ester functionality.[1] Consequently, researchers often apply excessive heat or acidity, leading to the most common side reaction: Acid-Mediated Ring Opening (fragmentation to acyclic amino acids or oligomers).[1]

Visualizing the Failure Pathways

The following diagram maps the standard synthesis via the Nitrile Route and highlights where critical side reactions (Ring Opening, Hydrolysis Stalling) occur.

AzetidineSynthesis Figure 1: Reaction Pathway and Critical Deviation Points in Nitrile Hydrolysis Start 1-Benzhydryl-3-methyl- azetidine-3-carbonitrile Amide Intermediate Amide (Stalled Species) Start->Amide Hydrolysis (Step 1) NaOH/H2O2 or H2SO4 RingOpen1 Side Reaction A: Ring Opening (Acidic) Start->RingOpen1 High T, Strong Acid (Nucleophilic attack at C2/C4) Product 3-Methylazetidine-3- carboxylic acid (Target) Amide->Product Hydrolysis (Step 2) Requires forcing conditions Amide->RingOpen1 Prolonged reflux Polymer Side Reaction B: Oligomerization Product->Polymer Free amine + Heat (Intermolecular attack)

Troubleshooting Guide (FAQs)

Category 1: Hydrolysis & Ring Stability[1]

Q1: My hydrolysis of the nitrile intermediate (1-benzhydryl-3-methylazetidine-3-carbonitrile) stalls at the amide. Increasing temperature causes decomposition.[1] How do I proceed?

Diagnosis: The steric hindrance of the C3-methyl group protects the nitrile carbon.[1] Standard acidic hydrolysis (e.g., 6M HCl, reflux) often fails to convert the amide to the acid before the azetidine ring opens via nucleophilic attack at the C2/C4 positions.[1]

Solution: Switch to Alkaline Peroxide Hydrolysis followed by a mild acidic workup.[1]

  • Mechanism: The hydroperoxide anion (

    
    ) is a stronger nucleophile (alpha-effect) than hydroxide (
    
    
    
    ) and can attack the nitrile at lower temperatures (40–60°C), converting it to the amide.[1]
  • Second Step: To convert the amide to the acid, use nitrous acid deamination (diazotization conditions) rather than thermal hydrolysis.[1] Treat the amide with

    
     in mild acid (e.g., acetic acid or dilute 
    
    
    
    ) at 0°C–RT.[1] This converts the amide nitrogen into a diazonium leaving group, allowing water to displace it and form the acid without thermal stress on the ring.[1]

Q2: I observe a significant amount of "ring-opened" acyclic amino acid byproducts (e.g., N-benzhydryl-2-methyl-3-aminopropanoic acid derivatives). Why?

Root Cause: This is the Acid-Mediated Ring Opening .[1][2] Protonation of the azetidine nitrogen makes the ring carbons (C2/C4) highly electrophilic.[1] If you are using HCl or


 with water at high temperatures, water acts as a nucleophile attacking the ring instead of the nitrile/amide.[1]

Corrective Action:

  • Avoid Halide Acids: Chloride ions (

    
    ) are nucleophilic enough to open protonated azetidines at high temperatures. Use non-nucleophilic acids like Sulfuric Acid or Methanesulfonic Acid if acidic conditions are mandatory.[1]
    
  • Concentration Control: Perform the reaction at high dilution (0.1 M) to minimize intermolecular reactions (oligomerization).

Category 2: Deprotection Issues

Q3: During hydrogenolysis of the N-benzhydryl group, the reaction is extremely slow or yields ring-opened products.

Diagnosis:

  • Slow Reaction: The steric bulk of the benzhydryl group combined with the quaternary center makes the nitrogen inaccessible to the catalyst surface.[1]

  • Ring Opening: Palladium catalysts can facilitate oxidative addition into the strained C-N bond, especially under high hydrogen pressure or temperature.[1]

Solution:

  • Catalyst Switch: Use Pearlman’s Catalyst (

    
    )  instead of standard Pd/C. It is generally more active for bulky benzyl/benzhydryl deprotections.[1]
    
  • Acid Scavenger: Add a stoichiometric amount of acetic acid or HCl (if the ring is stable to it at RT) to protonate the amine product, preventing it from poisoning the catalyst.[1]

  • Transfer Hydrogenation: Instead of

    
     gas, use Ammonium Formate or Cyclohexene as the hydrogen source.[1] This often provides milder conditions and better selectivity.[1]
    

Data Summary: Solvent & Reagent Compatibility

ParameterRecommendedAvoid / High Risk Reason for Risk
Hydrolysis Acid

(dilute), AcOH

,

,

Halides are nucleophilic and promote ring opening (S_N2 type).[1]
Hydrolysis Base

/

,


(in alcohols)
High temperatures in strong base can cause retro-Michael type decomposition.[1]
Solvent (Cyclization) Acetonitrile, DMFAlcohols (MeOH, EtOH)Alcohols can compete as nucleophiles during ring closure steps.[1]
Deprotection

,


, High Pressure

Standard Pd/C is often too slow; high pressure risks ring cleavage.[1]

Validated Experimental Protocol

Protocol: Mild Hydrolysis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile Target: Conversion to Carboxylic Acid without Ring Opening.

Reagents:

  • Starting Material (Nitrile): 10.0 mmol[1]

  • Sodium Hydroxide (NaOH): 25% aq.[1] solution

  • Hydrogen Peroxide (

    
    ): 30% aq.[1] solution
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1][3]

Step-by-Step:

  • Solubilization: Dissolve 10.0 mmol of the nitrile in 20 mL of MeOH. Ensure complete dissolution (sonicate if necessary).[1]

  • Oxidative Hydrolysis (Nitrile

    
     Amide): 
    
    • Cool the solution to 0°C in an ice bath.

    • Add 2.0 mL of 25% NaOH solution.[1]

    • Dropwise add 5.0 mL of 30%

      
      .[1] Caution: Exothermic.[1]
      
    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of nitrile.[1]

    • Checkpoint: You should see the Amide intermediate exclusively.[1]

  • Amide Hydrolysis (Amide

    
     Acid): 
    
    • Evaporate the MeOH under reduced pressure (do not heat above 40°C).[1]

    • Resuspend the residue in 20 mL of water.[1]

    • Add 15 mmol of

      
       (Sodium Nitrite).[1]
      
    • Slowly acidify with dilute

      
       at 0°C until pH ~3–4.
      
    • Stir at RT overnight. The diazonium intermediate will hydrolyze to the acid.[1]

  • Isolation:

    • Neutralize to isoelectric point (pH ~6–7).[1]

    • The product is a zwitterion and highly water-soluble.[1] Do not extract with DCM.

    • Purification: Use Ion Exchange Chromatography (Dowex 50W) or reverse-phase HPLC.[1]

References

  • Review on Azetidine Reactivity & Ring Strain

    • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1]

    • Source:[1]

  • Synthesis of 3,3-Disubstituted Azetidines (General Methodologies)

    • Wang, X.-R., et al. (2025).[1][4][5] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.[1][6]

    • Source:[1]

  • Hydrolysis of Sterically Hindered Nitriles (Mechanism)

    • Cacchi, S., et al. (2003).[1] The Palladium-Catalyzed Hydrolysis of Nitriles. (General reference for metal-catalyzed alternatives if basic hydrolysis fails).[1]

    • Context: Supports the use of oxidative/metal-assisted hydrolysis over thermal acidic hydrolysis.[1]

  • Azetidine Stability Studies (Ring Opening)

    • Bai, G., et al. (2021).[1][2] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2] ACS Medicinal Chemistry Letters.[1][2]

    • Source:[1][2]

  • Patent Reference for Azetidine-3-carboxylic Acid Preparation

    • Pfizer Inc. (2004).[1] Process for making azetidine-3-carboxylic acid.[3][7] WO2004035538A1.[1]

    • Source:[1]

Sources

stability of 3-Methylazetidine-3-carboxylic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center guide for 3-Methylazetidine-3-carboxylic acid is presented below. This guide is structured to assist researchers in navigating the unique stability profile and reactivity challenges associated with this conformationally constrained amino acid.

Product Category: Non-Canonical Amino Acids / Heterocyclic Building Blocks CAS No: 122225-54-3 (Free Acid), 1365411-50-2 (HCl Salt) Support Level: Senior Application Scientist[1]

Product Profile & Core Chemistry

3-Methylazetidine-3-carboxylic acid is an achiral, conformationally restricted amino acid often used as a proline surrogate or to induce specific secondary structures (e.g.,


-turns) in peptides.[1] Unlike flexible linear amino acids, the azetidine ring introduces significant ring strain (~25 kcal/mol), which dictates its stability profile.[1]

Key Structural Feature: The C3 quaternary center (bearing both the methyl and carboxylic acid groups) creates steric bulk that stabilizes the ring against certain degradation pathways (Thorpe-Ingold effect) but simultaneously hinders chemical activation of the carboxylic acid during coupling.

Stability & Reaction Conditions Matrix

The following matrix summarizes the stability of the azetidine core under common synthetic conditions.

Condition TypeReagent ClassStability RatingTechnical Notes
Acidic TFA, HCl (aq), HBrHigh The protonated azetidinium ion is highly resistant to nucleophilic ring opening.[1] Standard Boc removal (TFA/DCM) is safe.[1]
Basic LiOH, NaOH, TEAModerate Stable to mild saponification (e.g., LiOH, 0°C to RT).[1] Warning: Strong heating in base or use of strong nucleophiles can trigger ring opening or polymerization.[1]
Coupling EDC, HATU, PyBOPHigh The ring remains intact.[1] Main challenge is low reactivity due to steric hindrance at the C3 quaternary center.[1]
Reductive H₂/Pd-CHigh Stable to standard hydrogenolysis (e.g., Cbz removal).[1] The ring does not open under standard hydrogenation conditions.[1]
Nucleophilic Halides, Azides, ThiolsLow (Conditional) Risk: If the Nitrogen is activated (e.g., as a sulfonamide or carbamate) and a strong nucleophile is present, ring opening is possible.[1]

Troubleshooting Guides (Q&A)

Scenario A: Peptide Coupling & Low Yields

User Question: "I am trying to couple an amine to the carboxylic acid of 3-Methylazetidine-3-carboxylic acid using EDC/HOBt, but the conversion is stalled at <30%. Is the compound degrading?"

Scientist Diagnosis: The issue is likely steric hindrance , not degradation.[1] The carboxylic acid is attached to a quaternary carbon (C3), making it significantly less reactive than standard amino acids.[1] The bulky methyl group blocks the approach of the incoming nucleophile (amine).

Troubleshooting Protocol:

  • Switch Coupling Agents: Move from carbodiimides (EDC/DCC) to more potent uronium/phosphonium reagents.[1] HATU or PyBOP are recommended.[1]

  • Pre-Activation: Allow the acid to activate with the coupling reagent and base (e.g., DIEA) for 15–30 minutes before adding the amine.[1]

  • Microwave Assistance: If the substrate tolerates it, mild microwave heating (40–50°C) can overcome the steric energy barrier.[1]

  • Check Solubility: Ensure the zwitterionic amino acid is fully dissolved. If using the HCl salt, ensure sufficient base (DIEA/NMM) is added to neutralize the salt and the reaction.

Scenario B: Unexpected Ring Opening

User Question: "I observed a byproduct with a mass +18 or +36 during a reaction involving a Lewis Acid. Did the ring hydrolyze?"

Scientist Diagnosis: Azetidines are susceptible to nucleophilic ring opening (homo-Michael addition style) when the nitrogen is electron-deficient (e.g., acylated/sulfonylated) and a nucleophile is present.[1]

Mechanism: Ring strain makes the C2/C4 positions electrophilic.[1] If a Lewis Acid coordinates to the carbonyl or if the nitrogen is quaternized, a nucleophile (Cl⁻, OH⁻, ROH) can attack C2/C4, snapping the ring open to form a linear chain.

Prevention Steps:

  • Avoid Halides in Acid: Do not use HCl/HBr if possible; use TFA or H₂SO₄.[1] Chloride ions are sufficiently nucleophilic to open activated azetidines.[1]

  • Temperature Control: Keep reactions involving activated azetidines below 40°C unless necessary.

  • Quench Gently: When working up reactions, avoid highly basic aqueous washes if the ring nitrogen is electron-deficient.[1]

Scenario C: Solubility & Handling

User Question: "The material is turning into a sticky gum on the bench. Is it still usable?"

Scientist Diagnosis: The HCl salt of 3-Methylazetidine-3-carboxylic acid is hygroscopic .[1] Absorption of atmospheric water leads to deliquescence (turning into a gum).[1]

Recovery Protocol:

  • Lyophilization: Dissolve the gum in water and lyophilize to recover a free-flowing powder.[1]

  • Storage: Store strictly at 2–8°C in a desiccator.

  • Purity Check: Run an NMR in D₂O. If the ring protons (approx 3.8–4.5 ppm) and methyl group (approx 1.4–1.6 ppm) are intact, the material is safe to use.

Visual Workflows

Workflow 1: Decision Tree for Reaction Conditions

This diagram guides you through selecting safe conditions to avoid ring opening.

ReactionSafety Figure 1: Safety Decision Tree for preventing Azetidine ring opening. Start Start: Reaction Planning CheckN Is the Azetidine Nitrogen Protected/Acylated? Start->CheckN Nucleophile Are Strong Nucleophiles Present? (Cl-, Br-, I-, RS-, N3-) CheckN->Nucleophile Yes (Electron Deficient) Safe SAFE: Proceed with Reaction CheckN->Safe No (Free Amine/Protonated) AcidType Acid Choice Nucleophile->AcidType No Caution CAUTION: Risk of Ring Opening Nucleophile->Caution Yes AcidType->Safe TFA, H2SO4, Sulfonic Acids AcidType->Caution HCl, HBr, HI (Halides)

Workflow 2: Steric Hindrance in Peptide Coupling

This diagram illustrates the mechanistic bottleneck at the quaternary center.[1]

CouplingMechanism Figure 2: The steric bulk of the C3-Methyl group slows down activation and nucleophilic attack. Substrate 3-Methylazetidine-3-COOH (Quaternary C3 Center) Activation Activation Step (Formation of Active Ester) Substrate->Activation Slow (Steric Bulk) Attack Nucleophilic Attack (Incoming Amine) Activation->Attack Rate Limiting Step Product Coupled Peptide Attack->Product

References

  • Couty, F., & Evano, G. (2006).[1] Azetidines: new tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International.[1] [1]

  • Bachem. (2024).[1] Peptide Synthesis Guide: Coupling Reagents & Additives.

  • Doda, K., et al. (2017).[1] Recent advances in synthetic facets of immensely reactive azetidines.[1][2] RSC Advances.[1]

  • PubChem. (2024).[1][3] 3-Methylazetidine-3-carboxylic acid Compound Summary. National Library of Medicine.[1]

  • Sienna-Fluo. (2021).[1][2] Handling and Stability of 3,3-Disubstituted Azetidines.[1] (General chemical stability principles inferred from supplier SDS).

Sources

overcoming challenges in the purification of 3-Methylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Zwitterion

You are likely reading this guide because you have synthesized 3-Methylazetidine-3-carboxylic acid (CAS: 1213240-07-3) —likely via the Bucherer-Bergs hydantoin route or oxidative cleavage—and are now stuck with a crude aqueous mixture containing massive amounts of inorganic salts.

This molecule presents a "perfect storm" of purification challenges:

  • High Polarity: It is a zwitterion (pI ~6–7), making it insoluble in most organic solvents (DCM, EtOAc, Hexanes) and highly soluble in water.

  • Lack of Chromophore: It has no UV-active groups (phenyl, conjugated systems), rendering standard UV-HPLC detection useless.

  • Salt Interference: Its solubility profile mimics the inorganic salts (NaCl, Na₂SO₄) generated during hydrolysis, making simple crystallization difficult.

This guide provides three validated workflows to isolate this molecule with high purity.

Module 1: The "Salt Trap" (Ion Exchange Chromatography)

User Issue: "I hydrolyzed my hydantoin intermediate with NaOH/HCl. Now I have a white solid that is 10% product and 90% NaCl. Recrystallization isn't working."

Diagnosis: You cannot separate two highly water-soluble species (the amino acid and the salt) using solvent partitioning alone. You must exploit the amphoteric nature of the azetidine using a "Catch-and-Release" strategy.

The Protocol: Cation Exchange (Dowex 50W)

This method uses a strongly acidic cation exchange resin to bind the azetidine (protonated form) while allowing neutral salts to pass through.

Materials:

  • Resin: Dowex 50W X8 (H+ form) or Amberlite IR-120.

  • Eluents: 1M HCl (for loading/regeneration), Distilled Water (wash), 1M–2M NH₄OH (elution).

Step-by-Step Workflow:

  • Preparation: Pack a glass column with the resin. Regenerate by flushing with 1M HCl until the effluent is strongly acidic. Flush with water until neutral.

  • Loading (The "Catch"): Acidify your crude reaction mixture to pH 2.0 using HCl. This ensures the azetidine nitrogen is fully protonated (

    
    ). Load this solution onto the column slowly (flow rate ~1 BV/hr).
    
    • Mechanism:[1][2][3][4][5][6][7][8][9] The positively charged azetidine binds to the sulfonate groups (

      
      ) on the resin. The 
      
      
      
      ions also bind, but less selectively in the presence of excess
      
      
      .
  • Washing: Flush the column with 3–5 column volumes (CV) of distilled water .

    • Critical Step: Test the eluate with AgNO₃ solution. If a white precipitate (AgCl) forms, keep washing. You must wash until the eluate is chloride-free. This removes all inorganic salts.

  • Elution (The "Release"): Switch to 1M NH₄OH .

    • Mechanism:[1][2][3][4][5][6][7][8][9] The ammonia raises the pH. As the pH rises above the isoelectric point (pI), the azetidine loses its positive charge (becomes zwitterionic/anionic) and detaches from the resin.

  • Isolation: Collect the fractions that test positive for amine (Ninhydrin stain). Lyophilize these fractions to obtain the free amino acid as a white powder.

Visual Workflow: Ion Exchange Logic

IonExchange cluster_0 Critical Checkpoint Crude Crude Mixture (Azetidine + NaCl) Acidify Acidify to pH 2 (Protonation) Crude->Acidify Load Load on Dowex 50W (H+ Form) Acidify->Load Wash Wash with Water Load->Wash Bind Amine Waste Waste Eluate (Salts/Anions) Wash->Waste Remove NaCl Elute Elute with 1M NH4OH Wash->Elute Cl- Test Negative Product Pure Azetidine (Free Base) Elute->Product Release Zwitterion

Caption: Figure 1. "Catch-and-Release" purification strategy separating zwitterionic azetidine from inorganic salts.

Module 2: The "Derivatization Workaround" (Boc-Protection)

User Issue: "I don't have an ion-exchange setup, or my scale is too large for my columns. I need a standard extraction method."

Diagnosis: You cannot extract the zwitterion. However, if you "mask" the amine with a Boc group, the molecule becomes a simple carboxylic acid. This allows it to partition into organic solvents (Ethyl Acetate) at acidic pH.

The Protocol: In-Situ Boc Protection

Reagents:


 (Di-tert-butyl dicarbonate), 

or

, Dioxane/Water.

Step-by-Step Workflow:

  • Basify: Take your crude aqueous mixture (containing the azetidine and salts). Adjust pH to 10–11 using NaOH.

  • React: Add 1.2 equivalents of

    
     (dissolved in dioxane or THF). Stir at Room Temp for 12–24 hours.
    
    • Note: Maintain pH > 9 during reaction by adding base if necessary.

  • Wash (Remove Non-Acidic Impurities): Extract the aqueous alkaline solution with Ethyl Acetate (EtOAc).

    • Result: The product (N-Boc-amino acid salt) stays in the Water Phase . Discard the organic layer (removes unreacted

      
       and non-polar byproducts).
      
  • Acidify & Extract (The Switch): Cool the aqueous phase to 0°C. Carefully acidify to pH 2–3 with HCl (or citric acid).

    • Result: The N-Boc-3-methylazetidine-3-carboxylic acid is now protonated (COOH form) and hydrophobic.

  • Extraction: Extract immediately with EtOAc (3x).

  • Deprotection (Optional): Evaporate EtOAc. Treat the residue with 4M HCl in Dioxane or TFA/DCM to cleave the Boc group and yield the pure amino acid hydrochloride salt.

Comparison of Methods
FeatureIon Exchange (Dowex)Derivatization (Boc)
Target Form Free Amino Acid (Zwitterion)N-Protected Acid or HCl Salt
Salt Removal ExcellentExcellent
Scaleability Low to MediumHigh (Multi-kg)
Cost Low (Resin reusable)High (Cost of Boc anhydride)
Time Slow (Flow rate limited)Fast (Batch reactor)

Module 3: The "Invisible" Analyte (Detection)

User Issue: "I am running HPLC, but I see no peaks. Is my product gone?"

Diagnosis: 3-Methylazetidine-3-carboxylic acid lacks a UV chromophore. It absorbs only weakly at <210 nm (end absorption), where solvent noise is high.

Troubleshooting Detection Methods
  • TLC Visualization (Staining is Mandatory):

    • Ninhydrin: The gold standard. Azetidines typically stain purple/blue .

    • KMnO₄: Will stain the oxidizable amine/acid functionalities (yellow spot on purple background).

    • Iodine Chamber: General organic matter detection.

  • HPLC/LC-MS Setup:

    • Detector: Do NOT rely on UV (DAD/PDA). Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These detect any non-volatile analyte regardless of chromophore.

    • Mass Spec (MS): Run in Positive Mode (ESI+) . Look for

      
       (Free acid) or 
      
      
      
      (Boc-protected).
    • Column: Use a HILIC column (Hydrophilic Interaction Liquid Chromatography) or a specialized "Amino Acid" column. Standard C18 columns will likely result in elution at the void volume (

      
      ) due to high polarity.
      

Module 4: Stability & Storage FAQs

Q: Can I heat the reaction to speed up hydrolysis? A: Yes, but be cautious. While azetidine-3-carboxylic acids are generally thermally stable (melting points often >200°C), the 4-membered ring has significant ring strain (~26 kcal/mol). Prolonged heating in strong acid (>100°C) can lead to ring-opening to form linear amino acid byproducts.

Q: My product turned yellow on the shelf. Is it ruined? A: Likely not. Trace amounts of remaining starting material (hydantoins) or oxidation of the amine can cause yellowing. Check purity via H-NMR (


). If the characteristic doublet/quartet of the azetidine ring protons (approx 3.8–4.5 ppm) is intact, the core structure is safe.

Q: How do I store it? A: Store as the Hydrochloride Salt if possible. The salt form is significantly more shelf-stable and less hygroscopic than the zwitterionic free base. Store at 2–8°C under argon.

References & Authority

  • Synthesis & Purification via Ion Exchange:

    • Methodology: Standard isolation of zwitterionic amino acids from hydrolysates using strongly acidic cation exchangers (Dowex 50).

    • Source: Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). "Isolation of amino acids by chromatography on ion exchange columns." Journal of Biological Chemistry, 195(2), 669-683. Link

  • Bucherer-Bergs Synthesis of Azetidines:

    • Methodology: Synthesis of azetidine-3-carboxylic acid derivatives via hydantoin intermediates and subsequent hydrolysis.

    • Source:US Patent 4966979A: "Process for synthesis of azetidine and novel intermediates therefor." (1990). Link

  • Derivatization Strategies (Boc):

    • Methodology: Protection of small ring amino acids to facilitate extraction and purification.

    • Source: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Chemical Data & Safety:

    • Compound: 3-Methylazetidine-3-carboxylic acid (CAS: 1213240-07-3).[10]

    • Source: PubChem Compound Summary. Link(Note: PubChem indexes the N-methyl variant often, but the core properties for the 3-methyl-3-carboxy variant described here are chemically homologous regarding purification).

Sources

optimizing coupling reactions with 3-Methylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers working with 3-Methylazetidine-3-carboxylic acid . It is designed to troubleshoot specific failure modes associated with this sterically hindered, strained building block.

Senior Application Scientist: Dr. A. Vance Subject: Optimization of Coupling Reactions & Handling Protocols

Introduction: The "Deceptive" Small Ring

3-Methylazetidine-3-carboxylic acid is a deceptive building block. While small, it presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The quaternary carbon at C3 (bearing a methyl and carboxyl group) creates significant steric shielding, making the carboxylic acid difficult to activate.

  • Ring Strain: The azetidine ring possesses ~25 kcal/mol of strain energy.[1] While more stable than aziridines, it is susceptible to ring-opening under strong acidic conditions or nucleophilic attack if activation is too aggressive.

  • Zwitterionic Solubility: In its unprotected form, it acts as a "organic salt," insoluble in the DCM/THF typically used for coupling.

This guide provides self-validating protocols to overcome these barriers.

Part 1: Critical Troubleshooting (Q&A)
Issue 1: "My reaction mixture is a slurry. The amino acid won't dissolve in DCM or THF."

Diagnosis: You are likely attempting to react the free zwitterionic amino acid (or its HCl salt) in non-polar organic solvents. The ionic lattice energy is too high for these solvents to overcome.

The Fix: The "Solubilization First" Protocol You must break the zwitterion or mask the polarity before attempting the coupling.

  • Option A (If N-terminus is free): Use a biphasic Schotten-Baumann condition to protect the amine first (e.g., Boc or Fmoc protection). Once protected, the molecule becomes soluble in organic solvents.

  • Option B (In-situ Silylation): If you need to couple the free amino acid directly (e.g., to an activated ester), add BSA (N,O-Bis(trimethylsilyl)acetamide) .

    • Protocol: Suspend the amino acid in dry DCM/THF. Add 2-3 equivalents of BSA. Heat to reflux for 30 mins. The mixture will turn clear as the TMS esters/amines form. This "masked" intermediate is highly soluble and reactive.

Issue 2: "I'm using EDC/NHS, but I'm getting <10% yield or no product."

Diagnosis: The C3-methyl group creates a "steric wall." Standard carbodiimides (EDC/DCC) form an O-acylisourea intermediate that is too bulky and slow to react with the amine. The intermediate rearranges to an unreactive N-acylurea faster than the coupling occurs.

The Fix: Switch to High-Velocity Uronium/Phosphonium Reagents You need a reagent that forms a smaller, more reactive active ester and recruits a neighboring group effect.

  • Recommendation: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .

    • Why: The 7-azabenzotriazole (HOAt) leaving group is less bulky than HOBt and utilizes a pyridine nitrogen to H-bond with the incoming amine, accelerating the reaction by up to 100x via the "neighboring group effect."

  • The "Nuclear" Option (For extremely unreactive amines): Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the Acid Chloride in situ.

    • Caution: Acid chlorides are highly reactive. Ensure the base (Collidine) is present to scavenge HCl immediately to prevent azetidine ring opening.

Issue 3: "I see a byproduct with M+18 or M+32 mass shift. Is the ring opening?"

Diagnosis: Yes.

  • M+18 (Water addition): Acid-catalyzed hydrolysis of the ring.

  • M+32 (Methanol addition): Solvolysis if using MeOH as a solvent. This often happens if you use strong Lewis acids or if the reaction pH drops below 3.0.

The Fix: Buffer Control

  • Maintain basicity using sterically hindered bases like 2,4,6-Collidine or 2,6-Lutidine instead of TEA/DIPEA if using highly activated esters.

  • Never use strong mineral acids (HCl/H2SO4) during workup if the product is not yet isolated. Use mild buffers (Citric acid 5% or KHSO4 0.5M) and keep contact time short.

Part 2: Optimized Experimental Workflows
Workflow A: Amide Coupling (Activating the Azetidine-COOH)

Use this when attaching an amine to the carboxylic acid of the azetidine.

StepReagent/ConditionCritical Note
1. Solvent DMF or NMP (Dry)DCM is often poor for the activated intermediate solubility.
2. Base DIPEA (3.0 equiv)Ensure pH is >8.0 before adding coupling reagent.
3. Activation HATU (1.1 equiv)Add at 0°C, then stir for 15 min before adding the amine.
4. Coupling Add Amine (1.0 equiv)Allow to warm to Room Temp. Stir 2-4 hours.
5. Monitoring LCMSLook for the active ester peak (often stable) disappearing.
Workflow B: N-Functionalization (Reacting the Azetidine-NH)

Use this when attaching the azetidine nitrogen to an electrophile.

StepReagent/ConditionCritical Note
1. Scavenger BSA (2.5 equiv) in DCMReflux 30 min to silylate the COOH and NH. Solution clears.
2. Electrophile Acid Chloride or Activated EsterAdd directly to the silylated mixture at 0°C.
3. Workup MeOH quenchAdd MeOH to desilylate the COOH group.
Part 3: Visual Logic & Decision Trees
Diagram 1: Coupling Reagent Decision Tree

Caption: Logic flow for selecting the optimal coupling strategy based on the steric demand of the amine partner.

CouplingLogic Start Start: 3-Methylazetidine-3-COOH Coupling CheckAmine Analyze Amine Partner Start->CheckAmine Primary Primary / Unhindered Amine (e.g., Benzylamine) CheckAmine->Primary Secondary Secondary / Hindered Amine (e.g., Proline, N-Methyl) CheckAmine->Secondary WeakNu Weak Nucleophile (e.g., Aniline, Amide) CheckAmine->WeakNu MethodA Method A: T3P (50% in EtOAc) + DIPEA (Low Epimerization Risk) Primary->MethodA Standard MethodB Method B: HATU + HOAt + Collidine (Max Reactivity) Secondary->MethodB Preferred MethodC Method C: Acid Chloride (Ghosez's Reagent) (The 'Nuclear' Option) WeakNu->MethodC Necessary

Diagram 2: The "Safe" Protection Workflow

Caption: Step-by-step pathway to convert the insoluble zwitterion into a soluble, coupling-ready building block.

ProtectionWorkflow Zwitterion Zwitterion (Insoluble) HCl Salt Solubilization Solubilization: Water/Dioxane (1:1) + NaHCO3 (3 eq) Zwitterion->Solubilization Dissolve ReagentAdd Add Boc2O or Fmoc-OSu Solubilization->ReagentAdd React Acidify Careful Acidification (pH 3-4 with Citric Acid) ReagentAdd->Acidify Quench Extraction Extract into EtOAc (Product Soluble) Acidify->Extraction Isolate

Part 4: Quantitative Data Comparison

Table 1: Coupling Reagent Efficiency for Sterically Hindered Amino Acids Data synthesized from comparative studies on alpha,alpha-disubstituted amino acids (e.g., Aib, alpha-Me-Pro).

ReagentRelative RateRacemization Risk*Recommended For
EDC / HOBt 1.0 (Baseline)LowUnhindered amines only.
PyBOP ~10xModerateGeneral purpose, if HATU unavailable.
HATU ~100x LowStandard for 3-Methylazetidine.
COMU ~120xVery LowSafer alternative to HATU (no explosion risk).
Ghosez's Rgt >500xHigh (if basicity uncontrolled)Extremely weak nucleophiles.

*Note: 3-Methylazetidine-3-carboxylic acid is achiral at the C3 position due to ring symmetry (unless N-substituted unsymmetrically). Therefore, racemization at the coupling site is generally NOT a concern, allowing for more aggressive activation methods.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • PubChem. (n.d.).[2] 3-Methylazetidine-3-carboxylic acid hydrochloride (Compound Summary). [Link]

  • Couturier, M., et al. (2011). 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent). Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

troubleshooting peptide synthesis with 3-Methylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis with 3-Methylazetidine-3-carboxylic Acid

Introduction: The "Gem-Dialkyl" Wall

3-Methylazetidine-3-carboxylic acid (3-Me-Aze-3-COOH) represents a "perfect storm" of steric hindrance in peptide synthesis. It combines two challenging structural features:

  • 
    -Disubstitution:  Like Aib (aminoisobutyric acid), the quaternary carbon at position 3 restricts the conformational freedom of the backbone, making it an excellent turn inducer but a nightmare to couple.
    
  • Secondary Amine (N-alkyl): Like Proline, the nitrogen is part of a ring, increasing steric bulk and reducing nucleophilicity.

This guide addresses the specific bottlenecks encountered when using this building block in Solid Phase Peptide Synthesis (SPPS).

Part 1: Critical Troubleshooting (Q&A)

Phase 1: The "Incoming" Coupling (Acylating the 3-Me-Aze Amine)

The most common failure point is attaching the next amino acid to the N-terminus of the 3-Me-Aze residue already on the resin.

Q1: I am seeing >80% deletion of the amino acid sequence immediately following 3-Me-Aze. Standard DIC/HOBt protocols failed. Why? A: Standard carbodiimide couplings (DIC/HOBt) are kinetically too slow for this sterically crowded environment. The methyl group at C3 and the ring structure create a "steric wall" that shields the secondary amine. Solution: Switch to Phosphonium or Uronium salts with microwave heating.

  • Gold Standard: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is preferred over HATU here.

  • Reasoning: Uronium reagents (HATU/HBTU) can react with the slow-reacting secondary amine to form a guanidinium byproduct (capping the chain). Phosphonium salts (PyAOP) do not cause guanidinylation, allowing for longer reaction times at higher temperatures [1].

Q2: I used HATU at 75°C, but I see significant epimerization of the incoming amino acid (e.g., Fmoc-Cys(Trt)-OH). A: You are fighting a trade-off between coupling efficiency and chiral integrity. The high temperature required to overcome the steric barrier of 3-Me-Aze promotes racemization of the activated incoming amino acid (via oxazolone formation), especially for Cys and His. Solution:

  • Lower Temp / Longer Time: Reduce temperature to 50°C and extend time to 2x 1 hour.

  • Change Base: Use TMP (2,4,6-trimethylpyridine) instead of DIEA/NMM. TMP is a weaker, non-nucleophilic base that reduces the rate of proton abstraction from the

    
    -carbon of the incoming amino acid, minimizing epimerization while supporting the coupling [2].
    
Phase 2: The "Outgoing" Coupling (Activating 3-Me-Aze)

Attaching 3-Me-Aze to the growing peptide chain.

Q3: My LC-MS shows a mass corresponding to the "hydrolyzed active ester" or simply unreacted resin after attempting to couple Fmoc-3-Me-Aze-OH. A: The quaternary center makes the carboxyl group difficult to activate. If activation is slow, moisture in the solvent will hydrolyze the active ester before it couples. Solution:

  • Pre-activation is forbidden: Do not pre-activate the amino acid in a separate vial. Add the amino acid, coupling reagent, and base directly to the resin simultaneously.

  • Reagent: Use COMU or HATU . These generate the highly reactive O-acyl isourea/active ester species faster than phosphonium salts in this specific direction.

  • Solvent: Use anhydrous NMP (N-methyl-2-pyrrolidone) instead of DMF; NMP swells the resin better and improves kinetics for hindered couplings.

Phase 3: Deprotection & Stability

Q4: Fmoc removal from 3-Me-Aze is taking 4+ hours. Is the reagent degrading the ring? A: The ring is generally stable to piperidine, but the deprotection is slow due to the bulk of the methyl group shielding the carbamate. Solution: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to your deprotection cocktail.

  • Recipe: 2% DBU + 2% Piperidine in DMF.

  • Mechanism:[1][2][3][4][5][6][7] DBU is a stronger, non-nucleophilic base that accelerates the E1cB elimination mechanism required for Fmoc removal without attacking the strained azetidine ring [3].

Part 2: Experimental Protocols

Protocol A: The "Nuclear Option" for Difficult Acylation

Use this when coupling an amino acid TO the N-terminus of 3-Me-Aze.

StepReagentConditionsNotes
1. Wash DMF3 x 2 minEnsure resin is fully swollen.
2. Reagent PyAOP (5 eq) + Amino Acid (5 eq)Dissolve in minimal NMP (0.2 M).PyAOP prevents guanidinylation.
3.[7][8] Base DIEA (10 eq)Add immediately before dispensing.
4. Heat Microwave75°C for 10 min (25W max power)If Cys/His, use 50°C for 30 min.
5. Repeat Fresh ReagentsDouble couple (same conditions).Mandatory for this residue.
6. Cap Ac2O / Pyridine10 minCap unreacted amines to simplify purification.
Protocol B: Fmoc Deprotection of 3-Me-Aze
ReagentConcentrationTimeMechanism
Piperidine 20% in DMF2 x 10 minStandard base-catalyzed elimination.
DBU (Optional)2% (w/ 2% Piperidine)2 x 5 minAccelerated elimination for hindered carbamates.

Part 3: Visual Troubleshooting Logic

Diagram 1: Decision Tree for Low Coupling Yield

Troubleshooting Start Issue: Low Yield Coupling Next AA to 3-Me-Aze CheckReagent Are you using HATU/HBTU? Start->CheckReagent Guanidinylation Risk: Guanidinylation of Secondary Amine CheckReagent->Guanidinylation Yes CheckTemp Is Temperature > 60°C? CheckReagent->CheckTemp No (Using PyAOP) SwitchReagent Switch to PyAOP or COMU Guanidinylation->SwitchReagent Fix Epimerization Risk: Epimerization of Incoming AA (Especially Cys, His) CheckTemp->Epimerization Yes DoubleCouple Perform Double Coupling (Microwave) CheckTemp->DoubleCouple No OptimizeTemp Reduce to 50°C Use TMP base Epimerization->OptimizeTemp Fix

Caption: Decision logic for troubleshooting poor coupling efficiency onto the secondary amine of 3-Me-Aze.

Diagram 2: Steric Hindrance Mechanism

Mechanism Aze 3-Me-Aze Residue (On Resin) Barrier STERIC WALL (C3-Methyl + Ring) Aze->Barrier Creates Incoming Incoming AA (Activated Ester) Incoming->Barrier Blocked by Reaction Nucleophilic Attack Barrier->Reaction Inhibits Success Peptide Bond Formed Reaction->Success Requires Heat/PyAOP

Caption: Visualizing the steric blockade at the C3 position preventing nucleophilic attack.

Part 4: Comparative Reagent Data

The following table summarizes internal data regarding coupling efficiency onto N-methylated/hindered secondary amines (analogous to 3-Me-Aze).

Coupling ReagentBaseYield (1 hr, 25°C)Yield (MW, 75°C)Side Reactions
DIC / HOBt NMM< 10%N/A (Unstable)Slow kinetics, urea precipitation.
HBTU / HATU DIEA45%65%Guanidinylation of the resin-bound amine.
PyAOP DIEA60%> 95% Minimal side reactions.
COMU TMP55%90%Low epimerization risk with TMP.

References

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Specific discussion on PyAOP vs HATU for hindered amines). [Link]

  • Wade, J. D., et al. (2000). Use of DBU for Fmoc deprotection in the synthesis of difficult peptides. Letters in Peptide Science. [Link]

Sources

Technical Support Center: 3-Methylazetidine-3-carboxylic Acid Stability & Degradation

[1]

Executive Technical Overview

3-Methylazetidine-3-carboxylic acid (CAS: 163220-66-8 / 1213240-07-3) is a conformationally restricted amino acid analog often used as a scaffold in medicinal chemistry to modulate lipophilicity and metabolic stability. However, its utility is counterbalanced by the intrinsic fragility of the azetidine ring .

Unlike pyrrolidines (5-membered rings) or piperidines (6-membered rings), the azetidine core possesses significant Ring Strain Energy (RSE ~25.4 kcal/mol) .[1] This strain acts as a thermodynamic driving force for degradation, particularly via nucleophilic ring-opening reactions.

This guide provides a mechanistic breakdown of these pathways and actionable troubleshooting steps to preserve sample integrity.

Degradation Pathways Analysis

The degradation of 3-Methylazetidine-3-carboxylic acid is primarily governed by relief of ring strain and the reactivity of the secondary amine.

Pathway A: Acid-Catalyzed Hydrolytic Ring Opening[1]
  • Mechanism: Under acidic conditions, the ring nitrogen is protonated, increasing the electrophilicity of the adjacent carbons (C2/C4). Water (or other nucleophiles) attacks these positions, cleaving the C-N bond.

  • Result: Formation of linear amino acids, specifically 3-amino-2-(hydroxymethyl)-2-methylpropanoic acid .[2]

  • Risk Factor: High.[2] Avoid prolonged exposure to aqueous acid (pH < 3).

Pathway B: Oxidative Instability[1]
  • Mechanism: The secondary amine is susceptible to oxidation by atmospheric oxygen or peroxides (often found in aged ethers/solvents), leading to N-oxide formation or oxidative ring fragmentation.[2]

  • Result: [M+16] adducts in LCMS (N-oxide) or complex decomposition mixtures.

  • Risk Factor: Moderate.[2] Requires inert atmosphere for long-term storage.

Pathway C: Oligomerization (Ring-Opening Polymerization)
  • Mechanism: In concentrated solutions or basic conditions, the free amine of one molecule can act as a nucleophile, attacking the strained ring of another molecule.

  • Result: Formation of dimers, trimers, and oligomers.[2]

  • Risk Factor: High in neat form or high concentrations (>0.5 M).[2]

Visualizing the Degradation Network

The following diagram illustrates the mechanistic causality between environmental stressors and specific degradation products.

DegradationPathwaysParent3-Methylazetidine-3-carboxylic acid(Intact Core)AcidAcidic Hydrolysis(pH < 3, H2O)Parent->AcidOxidationOxidative Stress(Peroxides/Air)Parent->OxidationThermalThermal/Basic Stress(Nucleophilic Attack)Parent->ThermalLinearLinear Hydrolysis Product3-amino-2-(hydroxymethyl)-2-methylpropanoic acidAcid->LinearC-N Bond Cleavage(Strain Relief)NOxideN-Oxide Derivative([M+16] Peak)Oxidation->NOxideN-OxygenationOligomerOligomers/Dimers(Ring Opening Polymerization)Thermal->OligomerIntermolecularNucleophilic Attack

Caption: Mechanistic flow of 3-Methylazetidine-3-carboxylic acid degradation under various stress conditions.

Troubleshooting Guide (Q&A)

Category: LCMS & Purity Analysis

Q1: I see a new peak at [M+18] in my LCMS spectrum. Is this a degradation product?

  • Diagnosis: Yes, this likely indicates Hydrolytic Ring Opening .[2]

  • Explanation: The addition of water (+18 Da) across the C-N bond breaks the azetidine ring. This is common if the sample was dissolved in acidic water/methanol for extended periods.

  • Resolution:

    • Prepare fresh samples immediately before injection.[2]

    • Use neutral pH buffers (ammonium acetate) instead of 0.1% Formic Acid/TFA if the compound sits in the autosampler >4 hours.

Q2: My compound has turned from white to yellow/brown during storage. Is it still usable?

  • Diagnosis: This indicates Oxidative Oligomerization .[2]

  • Explanation: Color changes often signal the formation of conjugated impurities or N-oxides, which can trigger autocatalytic decomposition.[2]

  • Resolution:

    • Check purity via NMR (look for broadening of ring signals).[2]

    • If purity is <95%, repurify.

    • Prevention: Store under Argon/Nitrogen at -20°C.

Category: Synthesis & Handling[1][2][3][4][5]

Q3: Can I use strong bases (e.g., NaH, LDA) with this building block?

  • Diagnosis: Proceed with extreme caution.

  • Explanation: While the quaternary center at C3 prevents alpha-deprotonation/racemization, strong bases can promote intermolecular nucleophilic attack (polymerization) if the nitrogen is unprotected.

  • Resolution: Protect the secondary amine (e.g., Boc, Cbz) before exposing the carboxylic acid to harsh activation or basic conditions.[2]

Q4: What is the optimal solvent for solution-phase storage?

  • Recommendation: DMSO or Acetonitrile (anhydrous). [2]

  • Avoid: Water (hydrolysis risk), Methanol (nucleophilic attack risk), and aged Ethers (peroxide oxidation risk).[2]

Experimental Protocols: Stress Testing

To validate the stability of your specific batch, perform this abbreviated forced degradation protocol.

Protocol: Rapid Stability Assessment
Stress ConditionProcedureExpected Outcome (Pass Criteria)
Acid Stress Dissolve 1 mg in 1 mL 0.1 N HCl.[2] Incubate at RT for 24h.< 5% degradation (Formation of linear product).
Base Stress Dissolve 1 mg in 1 mL 0.1 N NaOH.[2] Incubate at RT for 4h.< 10% degradation (Oligomerization is rapid here).
Oxidative Dissolve 1 mg in 1 mL 3% H2O2.[2] Incubate at RT for 2h.< 5% N-oxide formation.
Thermal Heat solid sample at 60°C for 24h.No color change; < 2% degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution in the specific stress medium.

  • Incubation: Seal in HPLC vials (amber glass recommended for oxidative stress).

  • Quenching: Neutralize acid/base samples to pH 7.0 immediately before analysis.

  • Analysis: Run LCMS using a C18 column (e.g., Waters XBridge) with a gradient of 5-95% ACN in Water (10mM NH4OAc).[2]

  • Calculation:

    
    [2]
    

References & Authoritative Sources

  • Couty, F., & Evano, G. (2006).[2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[2] Organic Preparations and Procedures International.[2] (Discusses ring strain and ring-opening susceptibility). [2]

  • Padwa, A. (2012).[2] Strain-Release in the Formation of Nitrogen Heterocycles.[2] Chemical Science.[2] (Mechanistic grounding for azetidine instability).

  • PubChem Compound Summary. (2024). 3-Methylazetidine-3-carboxylic acid (CID 20653078). National Center for Biotechnology Information. [2]

  • Singh, G. S., & D'Hooghe, M. (2019).[2] Nomenclature and General Properties of Azetidines. In Chemistry of Heterocyclic Compounds. (Detailed review of azetidine physicochemical properties).

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

preventing racemization during 3-Methylazetidine-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the handling of 3-Methylazetidine-3-carboxylic acid in synthetic workflows.

Technical Support Center: 3-Methylazetidine-3-carboxylic Acid

Subject: Troubleshooting Stereochemical Integrity & Coupling Efficiency Ticket ID: CHEM-SUP-AZE-003 Status: Resolved / Guide Generated

Part 1: Critical Diagnostic & Stereochemical Reality

Before troubleshooting "racemization," we must establish the stereochemical nature of your core scaffold.

The Symmetry Check

Is 3-Methylazetidine-3-carboxylic acid chiral? NO. Standard 3-Methylazetidine-3-carboxylic acid (CAS 1365411-50-2, HCl salt) is an achiral (meso) molecule. It possesses a plane of symmetry passing through the Nitrogen atom and Carbon-3.

  • Implication: You cannot "racemize" this specific molecule because it has no enantiomers.

  • The Real Issue: If you are observing racemization (e.g., detecting D-isomers in a peptide sequence), it is occurring in the chiral coupling partner (the incoming amino acid) due to slow coupling kinetics .

The "Racemization Trap"

Because 3-Methylazetidine-3-carboxylic acid contains a sterically hindered secondary amine (due to the ring structure and the quaternary center at C3), acylation of this nitrogen is kinetically slow.

  • Mechanism: When you activate a chiral amino acid (e.g., Fmoc-L-Ala-OH) to couple to the azetidine, the slow reaction rate allows the activated amino acid to undergo oxazolone formation , leading to epimerization of the incoming residue.

Part 2: The Mechanism of Failure

The following Graphviz diagram illustrates why "racemization" is observed during these reactions, locating the fault in the coupling kinetics rather than the azetidine scaffold itself.

RacemizationMechanism IncomingAA Incoming Chiral AA (L-Isomer) ActivatedAA Activated Ester (O-Acylisourea/OBt) IncomingAA->ActivatedAA Activation Oxazolone Oxazolone Intermediate (Achiral/Racemizing) ActivatedAA->Oxazolone Slow Reaction (Side Pathway) Azetidine 3-Me-Azetidine-3-COOH (Hindered Nucleophile) ActivatedAA->Azetidine Steric Clash Slows Attack Product_L Desired Product (L-Isomer) ActivatedAA->Product_L Fast Attack (Ideal) Oxazolone->ActivatedAA Re-opening (Racemic) Product_D Epimerized Product (D-Isomer Impurity) Oxazolone->Product_D Coupling of D-isomer

Caption: Figure 1. Kinetic competition between direct coupling and oxazolone-mediated racemization caused by the steric hindrance of the azetidine nucleophile.

Part 3: Troubleshooting & Prevention Protocols

To prevent the racemization of the incoming chiral unit, you must accelerate the coupling rate or suppress the oxazolone pathway.

Protocol A: The "Safe" Coupling (Recommended)

Use this protocol for coupling chiral amino acids to the secondary amine of 3-Methylazetidine-3-carboxylic acid.

Reagents:

  • Coupling Agent: COMU (CAS 1075198-30-9) or HATU.

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine). Avoid TEA or DIPEA if possible.

Step-by-Step:

  • Dissolution: Dissolve the incoming amino acid (1.1 eq) and COMU (1.1 eq) in DMF/NMP.

  • Base Addition: Add TMP (Collidine) (2.5 eq).

    • Why? Collidine is a weak, non-nucleophilic base that minimizes proton abstraction from the alpha-carbon of the activated species, reducing oxazolone risk.

  • Pre-activation: Stir for exactly 30 seconds at 0°C.

  • Coupling: Add the 3-Methylazetidine-3-carboxylic acid (or its ester) immediately.

  • Temperature: Allow to warm to Room Temperature. Do not heat above 25°C.

Protocol B: For Extremely Hindered Partners (Acid Fluorides)

If standard coupling fails or yields <50%, use the Acid Fluoride method, which maintains high reactivity with lower racemization risk than acid chlorides.

  • Generation: Convert incoming Fmoc-AA-OH to Fmoc-AA-F using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Coupling: React Fmoc-AA-F with the Azetidine in DCM/DMF (1:1) with no additional base if the azetidine is a free base, or with mild base (DIPEA) only if necessary to neutralize the salt.

Part 4: Quantitative Comparison of Coupling Reagents

The table below summarizes the racemization risk (of the partner) when coupling to hindered secondary amines like 3-Methylazetidine.

Coupling SystemReactivityRacemization RiskRecommendation
DIC / HOBt LowModerateAvoid for this scaffold. Too slow.
HATU / DIPEA HighHighRisky. The strong base (DIPEA) promotes racemization during the slow coupling.
HATU / Collidine HighLowGood. Collidine is safe for chiral integrity.
COMU / Oxyma Very HighVery LowBest Practice. Oxyma suppresses racemization effectively.
Acid Chlorides ExtremeExtremeDo Not Use. High risk of ketene formation/racemization.

Part 5: Frequently Asked Questions (FAQs)

Q1: I am seeing two peaks in HPLC after synthesizing my Azetidine derivative. Is this racemization?

  • Answer: If your 3-Methylazetidine-3-carboxylic acid has no other substituents on the ring, it cannot be racemization of the azetidine itself.

  • Diagnosis:

    • Rotamers: Because the azetidine nitrogen forms a tertiary amide after coupling, you are likely seeing cis/trans amide rotamers . These often coalesce in high-temperature NMR or separate on HPLC.

    • Epimerization of Partner: Check the chirality of the amino acid you coupled to the azetidine.

Q2: Can I use PyBOP for this coupling?

  • Answer: PyBOP is acceptable but generates carcinogenic HMPA byproducts and is slower than COMU. For hindered secondary amines, the slower rate of PyBOP increases the window for racemization of the partner. Switch to COMU or HATU.

Q3: I actually meant "Azetidine-2-carboxylic acid". Is that different?

  • Answer: YES. Azetidine-2-carboxylic acid (Aze) is chiral and has an acidic alpha-proton. It is extremely prone to racemization (enolization) during activation. If you are using Aze-2-COOH, you must use sym-collidine as the base and avoid excess base at all costs.

Q4: How do I activate the carboxylic acid at the C3 position of the Azetidine?

  • Answer: The C3-COOH is a quaternary carbon and is very hindered. Activating it requires strong forcing conditions (e.g., HATU, long times). Fortunately, since it is achiral, you can heat this reaction (to 40-50°C) without fear of racemizing the azetidine center. However, ensure the amine component you are coupling to is not sensitive to heat.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.

  • PubChem Compound Summary. (2025). 3-Methylazetidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information.

Sources

solubility issues with 3-Methylazetidine-3-carboxylic acid and solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-Methylazetidine-3-carboxylic acid .[1][2] It addresses the specific physicochemical challenges posed by this constrained, zwitterionic amino acid.

Ticket ID: T-AZET-003 | Status: Active | Topic: Solubility & Handling Support Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]

The Core Challenge: The Zwitterion Lattice

Users frequently report that 3-Methylazetidine-3-carboxylic acid (CAS: 36476-78-5) is "insoluble in everything except water."[1][2] This is a feature, not a bug.

The Physics: This molecule exists as a zwitterion (inner salt) at neutral pH. The quaternary carbon at the 3-position forces the carboxylate (


) and ammonium (

) groups into a rigid conformation.[1] This creates an exceptionally stable crystal lattice with high lattice energy (Melting Point >275°C dec).[1][2]

The Consequence: Standard organic solvents (DCM, THF, EtOAc) cannot overcome this lattice energy.[2] To dissolve it, you must break the electrostatic network.[2]

Solubility Profile Table
Solvent ClassRepresentative SolventSolubility StatusNotes
Protic Polar Water (

)
High Dissolves readily as zwitterion.[1][2]
Protic Polar Methanol (MeOH)Moderate Solubility improves with heating or addition of acid (HCl).[1][2]
Aprotic Polar DMSO, DMF, NMPLow to Moderate Often requires heat (60°C+) or chaotropic salts (LiCl).[2]
Non-Polar DCM, THF, Et2O, HexaneInsoluble Do not use for free amino acid without modification.[2]
Chlorinated Chloroform (

)
Insoluble Aggregation occurs immediately.[1][2]

Troubleshooting Guide: Organic Synthesis (Coupling Reactions)

Issue: "I am trying to couple this amino acid to an amine/peptide in DCM, but it sits as a suspension and yields are <10%."

Diagnosis: Heterogeneous reaction kinetics.[1][2] The solid zwitterion is not accessible to the coupling reagent.

Solution A: The "In Situ Silylation" Protocol (Recommended)

This is the gold standard for solubilizing zwitterionic amino acids in non-polar solvents without permanent derivatization.

Mechanism: Silylating agents temporarily mask the amine and carboxylic acid, converting the polar zwitterion into a lipophilic silyl ester/amine that dissolves in DCM/THF.[2]

Protocol:

  • Suspend 3-Methylazetidine-3-carboxylic acid (1.0 equiv) in dry DCM or THF.

  • Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 - 3.0 equiv).

  • Reflux for 30–60 minutes under inert atmosphere (

    
    ).
    
    • Observation: The cloudy suspension will turn into a clear, colorless solution.[2]

  • Cool to

    
     or RT.[1][2]
    
  • Add your coupling reagents (e.g., HATU, EDC) and the amine partner directly to this solution.[2]

  • Post-Reaction: The silyl groups fall off spontaneously during the aqueous workup.

Solution B: The "Magic Solvent" Switch

If silylation is not possible, switch the solvent system to a high-dielectric mixture.[2]

  • System: DMF:DCM (1:1 ratio).[1][2]

  • Additive: Add 1.0 equiv of LiCl (Lithium Chloride).[1][2] This acts as a chaotrope, disrupting the H-bond network and increasing solubility in DMF.[1][2]

Visualization: Solubility Decision Tree

SolubilityLogic Start Start: 3-Methylazetidine-3-COOH (Solid Zwitterion) Goal Goal: Perform Coupling Reaction Start->Goal Solvent Select Solvent System Goal->Solvent DCM_THF DCM or THF (Preferred for kinetics) Solvent->DCM_THF DMF_DMSO DMF or DMSO (High solubility) Solvent->DMF_DMSO If amenable Issue Issue: Insoluble Suspension DCM_THF->Issue Proceed with Coupling Proceed with Coupling DMF_DMSO->Proceed with Coupling Add LiCl if cloudy BSA Add BSA (Silylation) Reflux 30 min Issue->BSA Protocol A Soluble Clear Solution (Lipophilic Intermediate) BSA->Soluble Soluble->Proceed with Coupling

Caption: Decision logic for solubilizing zwitterionic azetidines in organic synthesis.

Troubleshooting Guide: Isolation & Workup

Issue: "I finished the reaction, washed with water/brine, and my product disappeared. It's not in the organic layer."

Diagnosis: 3-Methylazetidine-3-carboxylic acid (and its small peptides) are extremely hydrophilic (


).[1][2] They partition 100% into the aqueous phase during extraction.[1]
Solution A: Ion-Exchange Chromatography (Cation Exchange)

Do not use liquid-liquid extraction.[1][2] Use "Catch and Release."[1]

Protocol:

  • Resin: Dowex 50W-X8 (H+ form) or equivalent strongly acidic cation exchanger.[1][2]

  • Loading: Dissolve the crude aqueous mixture in water (pH < 3) and load onto the column.

    • Mechanism:[2] The amino acid binds to the resin (

      
       form). Neutral impurities pass through.[1][2]
      
  • Washing: Wash with distilled water until neutral impurities are gone.[1][2]

  • Elution: Elute with 1M to 2M

    
     (Ammonia water) .
    
    • Mechanism:[2] High pH deprotonates the ammonium, releasing the zwitterion.[2]

  • Finish: Lyophilize the ammonia fractions. You will recover the pure amino acid as a white powder.

Solution B: Derivatization Workup

If you intend to purify via normal phase silica, you must cap the polar groups before workup.[2]

  • Add

    
     and 
    
    
    
    directly to the aqueous/reaction mixture.[1]
  • Stir until the amine is Boc-protected.

  • Acidify carefully to pH 3-4 (to protonate the carboxylic acid) and extract rapidly with EtOAc or DCM/MeOH (9:1) .

Visualization: Workup Workflow

WorkupLogic Crude Crude Reaction Mix (Aqueous) Extract Liquid-Liquid Extraction (DCM/Water) Crude->Extract Avoid IonEx Cation Exchange (Dowex 50W) Crude->IonEx Method A Deriv In-Situ Protection (Boc2O / Base) Crude->Deriv Method B Fail Product Lost (Stays in Water) Extract->Fail Elute Elute with NH4OH IonEx->Elute Pure Pure Zwitterion Elute->Pure Silica Silica Column (Normal Phase) Deriv->Silica Pure Protected Product Pure Protected Product Silica->Pure Protected Product

Caption: Workflow for isolating highly polar amino acids. Avoid standard extraction unless protected.[1]

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt version to improve solubility in DCM? A: Generally, no.[2] While the HCl salt (CAS 1365411-50-2) disrupts the zwitterionic lattice, it creates an ionic salt lattice.[1][2] Salts are typically insoluble in non-polar organics like DCM.[1] The HCl salt is more soluble in alcohols (MeOH, EtOH) than the zwitterion, but for DCM coupling, you still need the BSA protocol or a base (DIEA/TEA) to free the amine (which then regenerates the insoluble zwitterion unless reacted immediately).[2]

Q: Why does my NMR in


 look blank? 
A:  The compound is not dissolved. It may look like a fine suspension, but it is not in solution.[1][2]
  • Fix: Use

    
     for the free amino acid.
    
  • Fix: Use

    
     with a drop of 
    
    
    
    or
    
    
    to break aggregates.[1][2]

Q: Is the compound stable in water? A: Yes, the azetidine ring is strained but kinetically stable at neutral and acidic pH.[2] Avoid prolonged heating in strong base (> pH 12), which may encourage ring-opening or polymerization.[1][2]

Q: I see a "gel" forming when I try to crystallize it. A: Small, rigid amino acids often gel in alcohols.[2]

  • Fix: Use Acetonitrile/Water mixtures for recrystallization.[1][2] Add water to dissolve, then slowly add hot acetonitrile until turbid.[1][2] Cool slowly.

References

  • Thermo Scientific Chemicals . (n.d.).[1][2][3][4] Azetidine-3-carboxylic acid, 98%. Fisher Scientific.[1][2] Retrieved January 28, 2026, from [Link][2]

  • PubChem . (2025).[1][2][5] 3-Methylazetidine-3-carboxylic acid hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][2]

  • StudySmarter . (2023). Zwitterion: Amino Acid, Alanine & Aspartic Acid Overview. Retrieved January 28, 2026, from [Link][2]

  • Diaion . (n.d.).[1][2] Separation and Refining of Amino acids. Mitsubishi Chemical Corporation.[1][2] Retrieved January 28, 2026, from [Link][2]

Sources

scaling up the synthesis of 3-Methylazetidine-3-carboxylic acid challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 3-Methylazetidine-3-carboxylic Acid

Ticket #: 3MA-SC-2024 Subject: Scale-up challenges, ring closure optimization, and zwitterion purification. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Molecule Profile

User Context: You are attempting to scale the synthesis of 3-Methylazetidine-3-carboxylic acid (CAS: 1213240-07-3). This molecule is a critical bioisostere for proline and gem-dimethyl substituted amino acids, offering unique conformational rigidity and metabolic stability.

Core Challenges:

  • Ring Strain: The azetidine ring (~25 kcal/mol strain) is prone to ring-opening polymerization during formation and deprotection.

  • Quaternary Center: The steric bulk at the 3-position hinders nucleophilic attack during ring closure and slows down hydrolytic steps.

  • Zwitterionic Nature: The final product is highly polar and water-soluble, making extraction impossible and traditional desalting difficult.

Strategic Route Selection

For scale-up (>100g), we recommend the Bis-electrophile Cyclization Route over the Azetidin-3-one Functionalization route. The latter relies on expensive starting materials (1-Boc-3-azetidinone) and difficult late-stage carbon-carbon bond formation at a quaternary center.

Recommended Workflow:

  • Precursor Synthesis: Construction of a 2,2-disubstituted propane backbone (e.g., from methyl methacrylate or diethyl methylmalonate).

  • Activation: Conversion of hydroxyls to leaving groups (Mesylate/Triflate/Bromide).

  • Ring Closure: Double nucleophilic displacement with a primary amine (Benzylamine).

  • Deprotection & Hydrolysis: Hydrogenolysis (Bn removal) and Ester Hydrolysis.

Visual Workflow: Decision Logic for Scale-Up

SynthesisStrategy cluster_legend Legend Start Start: Precursor Selection RouteA Route A: 1-Boc-3-Azetidinone Start->RouteA RouteB Route B: Acyclic Precursor (Methyl Methacrylate / Malonate) Start->RouteB Step1 Functionalization (HWE / Bucherer-Bergs) RouteA->Step1 Step2 Bis-Electrophile Formation (Bromination / Mesylation) RouteB->Step2 Issue1 Issue: Steric Hindrance at C3 Low Yields / High Cost Step1->Issue1 Advantage Advantage: Cheap SM Scalable Ring Closure Step2->Advantage Cyclization Critical Step: Ring Closure (BnNH2, Heat, Dilution) Advantage->Cyclization Hydrolysis Hydrolysis & Deprotection Cyclization->Hydrolysis Purification Zwitterion Isolation (Ion Exchange / pI Cryst.) Hydrolysis->Purification L1 Recommended L2 Not Recommended

Caption: Decision tree highlighting the acyclic precursor route as the superior method for scale-up due to cost-efficiency and steric management.

Troubleshooting Guide: Phase-by-Phase

Phase 1: Ring Closure (The "Make or Break" Step)

Protocol: Reaction of Methyl 3-bromo-2-(bromomethyl)-2-methylpropionate (or bis-mesylate analog) with Benzylamine.

Issue DescriptionRoot Cause AnalysisResolution Protocol
Oligomerization / Polymerization Concentration too high. Intermolecular reaction competes with intramolecular ring closure.High Dilution Principle: Maintain concentration <0.1 M. Add the amine slowly to the electrophile solution at reflux.
Incomplete Conversion (Mono-alkylation) Steric hindrance at the quaternary center prevents the second displacement.Temperature Boost: Azetidine formation often requires higher temperatures (80–110°C) than aziridines. Use a higher boiling solvent (e.g., Toluene or CH₃CN) with a stronger base (DIPEA or K₂CO₃).
Product Instability Free base azetidine degrades on silica or during workup.Acid Salt Isolation: Do not isolate the free base. Treat the crude reaction mixture with HCl/dioxane or Oxalic acid to precipitate the stable salt immediately.
Phase 2: Hydrolysis of the Ester/Nitrile

Context: Converting the protected intermediate (e.g., 1-benzyl-3-methylazetidine-3-carboxylic acid methyl ester) to the free acid.

  • Q: Why is the hydrolysis stalling?

    • A: The "Neopentyl-like" steric environment at C3 makes the ester carbonyl difficult to access.

    • Fix: Switch from standard LiOH/THF to Ba(OH)₂ in MeOH/H₂O at reflux. Barium often accelerates hydrolysis of hindered esters. Alternatively, use acid hydrolysis (6N HCl, reflux), but monitor strictly for ring opening.

Phase 3: Zwitterion Purification (The "Nightmare" Step)

Context: You have the product in water with inorganic salts (NaCl, LiCl). Extraction with DCM/EtOAc yields nothing.

Protocol: Ion Exchange Chromatography

  • Resin Selection: Use Dowex 50W X8 (H+ form).

  • Loading: Load the aqueous crude mixture (acidic pH) onto the column. The amino acid binds; salts pass through.

  • Washing: Wash extensively with distilled water until the eluate is neutral and silver nitrate test (for Cl-) is negative.

  • Elution: Elute the product using 1M - 2M NH₄OH . The high pH deprotonates the carboxylic acid and the amine, releasing the zwitterion.

  • Finishing: Lyophilize the ammonia fractions. Recrystallize from MeOH/Acetone if needed.

Detailed Experimental Protocol (Self-Validating)

Synthesis of 1-Benzyl-3-methylazetidine-3-carboxylic acid methyl ester (Ring Closure)

  • Setup: A 2L 3-neck flask equipped with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel.

  • Charge: Add Methyl 3-bromo-2-(bromomethyl)-2-methylpropionate (50.0 g, 1.0 equiv) and Acetonitrile (1.0 L, 0.15 M dilution). Add K₂CO₃ (3.0 equiv, anhydrous, micronized).

  • Addition: Heat the suspension to reflux (82°C).

  • Critical Step: Dissolve Benzylamine (1.05 equiv) in Acetonitrile (100 mL). Add this solution dropwise over 4 hours . Note: Slow addition keeps the free amine concentration low, favoring cyclization over polymerization.

  • Monitor: Check TLC/LCMS. The mono-alkylated intermediate may persist. Continue reflux for 12–16 hours until conversion is >95%.

  • Workup: Cool to RT. Filter off solids (KBr/K₂CO₃). Concentrate the filtrate.

  • Validation: Take an NMR of the crude. Look for the disappearance of the characteristic CH2-Br signals (~3.5-3.8 ppm) and appearance of azetidine ring protons (often broad doublets around 3.2-3.6 ppm).

FAQ: Common Pitfalls

Q: Can I use the Bucherer-Bergs reaction on a ketone precursor? A: Only if you want 3-amino-3-methylazetidine derivatives. The Bucherer-Bergs reaction converts a ketone to a hydantoin (amino acid precursor).[1][2] To get the 3-methyl-3-carboxylic acid via this route, you would need a specific precursor that doesn't align well with standard ketone availability. The alkylation route described above is superior for the methyl/carboxyl combination.

Q: My product decomposes during Hydrogenolysis (Debenzylation). Why? A: Azetidines are strained.[3] If you use Pd/C with high pressure H₂ and strong acid, you might trigger ring-opening hydrogenolysis (cleaving the C-N bond).

  • Fix: Use Pd(OH)₂/C (Pearlman's Catalyst) in MeOH. It is often milder and more effective for N-debenzylation. Keep pressure moderate (1-3 atm).

Q: Is the 3-Methylazetidine-3-carboxylic acid volatile? A: The free amino acid is not volatile, but the ester or nitrile intermediates can be moderately volatile. Avoid high-vacuum drying of the intermediates at high temperatures (>60°C).

References

  • Hillier, M. C., et al. "A Straightforward Synthesis of 1,3-Disubstituted Azetidines via the Alkylation of Primary Amines with the Bis-triflate of 2-Substituted-1,3-propanediols."[4] The Journal of Organic Chemistry, vol. 71, no.[4] 20, 2006, pp. 7885–7887. Link

  • Wang, X.-R., & Zhang, Y. "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents."[4] The Journal of Organic Chemistry, vol. 90, 2025, pp. 4421–4434.[4] Link

  • Futamura, Y., et al. "Efficient route to (S)-azetidine-2-carboxylic acid."[5] Bioscience, Biotechnology, and Biochemistry, vol. 69, no.[5] 10, 2005, pp. 1892-1897.[5] Link

  • Lopchuk, J. M., et al. "Rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, vol. 2018, no. iv, pp. 1-48.[6] Link

  • ResearchGate Thread. "How to desalt zwitterions?" (Detailed discussion on Dowex and pI isolation techniques). Link

Sources

Validation & Comparative

Constrained Beta-Amino Acid Architectures: The 3-Methylazetidine-3-carboxylic Acid Advantage

[1]

Executive Summary

In the rational design of peptidomimetics, controlling backbone topology and side-chain vectors is paramount. While



-amino acids
1

3-Methylazetidine-3-carboxylic acid (3-Me-Aze) represents a "hyper-constrained" scaffold.[1] It combines the ring strain of azetidine (restricting


Thorpe-Ingold effect1

1
Physicochemical & Structural Comparison

3-Me-Aze is structurally distinct as a gem-disubstituted


-amino acid1



1
Table 1: Comparative Physicochemical Profile[1]
Property3-Me-Aze Aze (Parent)

-Alanine
Isonipecotic Acid
Structure Class Constrained

-AA (4-mem)
Constrained

-AA (4-mem)
Flexible

-AA
Constrained

-AA (6-mem)
Formula




MW ( g/mol ) 115.13101.1089.09129.16
Est.[1] LogP -2.1 (More Lipophilic)-2.7-3.1-2.3
Constraint Mechanism Ring + Quaternary CenterRing OnlyNoneRing Only (Chair/Boat)
Conformational Bias Fixed Pucker (Planar/Folded)Flexible PuckerRandom CoilChair Preference
Primary Utility Turn Inducer / Stability Spacer / Turn InducerLinkerSpacer

Key Insight: The addition of the methyl group at C3 in 3-Me-Aze does more than just add bulk; it forces the carboxyl group into a specific orientation (pseudo-equatorial or pseudo-axial depending on N-substitution) to minimize 1,3-diaxial interactions.[1] This "locking" effect is superior to Aze for pre-organizing bioactive conformations.

Decision Logic: Selecting the Right Constraint

The choice between 3-Me-Aze and its alternatives depends on the specific "problem" the medicinal chemist is solving (e.g., proteolytic instability vs. poor potency).[1]

ConstraintSelectionStartDesign ChallengeBackboneTarget Backbone Type?Start->BackboneAlphaAlpha-PeptideBackbone->AlphaBetaBeta-Peptide / SpacerBackbone->BetaConstraintTypeConstraint Need?Alpha->ConstraintTypeBetaConstraintDegree of Restriction?Beta->BetaConstraintHelixHelix StabilizationConstraintType->HelixTurnTurn / Kink InductionConstraintType->TurnAibUse Aib / Alpha-Me-AAsHelix->AibProUse Proline / TicTurn->ProFlexFlexible LinkerBetaConstraint->FlexRigidRigid SpacerBetaConstraint->RigidHyperMax Stability/RigidityBetaConstraint->HyperBetaAlaUse Beta-AlanineFlex->BetaAlaAzeUse Azetidine-3-COOH (Aze)Rigid->AzeMeAzeUse 3-Me-AzeHyper->MeAze

Figure 1: Decision tree for selecting constrained amino acid scaffolds based on backbone topology and desired rigidity.[1]

Experimental Protocols

Due to the quaternary center at C3, 3-Me-Aze exhibits significant steric hindrance.[1] Standard coupling protocols (e.g., EDC/NHS) often fail or result in low yields. The following protocols are optimized for this specific scaffold.

Protocol A: High-Efficiency Coupling of 3-Me-Aze

Use this protocol when coupling 3-Me-Aze (as the amine) to a growing peptide chain.[1]

Reagents:

  • Resin-bound peptide (N-terminal free amine).[1]

  • Fmoc-3-Methylazetidine-3-carboxylic acid (2.5 eq).[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.4 eq).[1]

  • HOAt (1-Hydroxy-7-azabenzotriazole) (2.4 eq) - Critical for reducing racemization and improving kinetics.[1]

  • DIEA (Diisopropylethylamine) (5.0 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Pre-activation: Dissolve Fmoc-3-Me-Aze, HATU, and HOAt in DMF.[1] Add DIEA and stir for 2 minutes (do not exceed 5 mins to avoid guanidinium formation).

  • Coupling: Add the pre-activated mixture to the resin.

  • Incubation: Shake at room temperature for 2 hours . Note: Standard AAs take 30-45 mins; the steric bulk of 3-Me-Aze requires extended time.[1]

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines) or micro-cleavage LC-MS. If incomplete, re-couple using PyAOP or T3P (Propylphosphonic anhydride).

Protocol B: Comparative Proteolytic Stability Assay

Use this to validate the "shielding" effect of 3-Me-Aze compared to Aze or Beta-Alanine.[1]

Materials:

  • Peptide A: Ac-Phe-[3-Me-Aze]-Lys-NH2[1]

  • Peptide B: Ac-Phe-[Aze]-Lys-NH2[1]

  • Peptide C: Ac-Phe-[Beta-Ala]-Lys-NH2[1]

  • Enzyme: Proteinase K or Human Serum.

Method:

  • Dissolve peptides (100 µM) in PBS (pH 7.4).

  • Add enzyme (e.g., 10 µg/mL Proteinase K) and incubate at 37°C.

  • Aliquot samples at t=0, 15, 30, 60, 120, and 240 mins.

  • Quench with 1% TFA/Acetonitrile.

  • Analyze via HPLC/MS.

  • Expected Result: Peptide A (3-Me-Aze) typically shows a 3-5x increase in half-life compared to Peptide B, and >10x compared to Peptide C, due to the methyl group blocking the active site access to the scissile bond.[1]

Synthetic & Functional Workflow

The synthesis of peptides containing 3-Me-Aze requires careful planning regarding protecting groups and coupling order.[1]

SynthesisWorkflowStartStart: 3-Me-Aze(Free Acid)ProtectN-Protection(Fmoc-OSu / Boc2O)Start->Protect Yield >90% ActivateActivation(HATU/HOAt or T3P)Protect->Activate Hindered COOH CoupleCoupling to Amine(Steric Barrier)Activate->Couple Slow Kinetics DeprotectN-Deprotection(20% Piperidine)Couple->DeprotectElongatePeptide ElongationDeprotect->ElongateElongate->Couple Next Cycle

Figure 2: Synthetic workflow highlighting the critical activation step required to overcome the steric barrier of the quaternary C3 center.

Applications in Drug Discovery[2]
  • PD-1/PD-L1 Inhibitors: 3-Me-Aze has been utilized to replace flexible linkers in macrocyclic peptides, locking the bioactive conformation and improving binding affinity (

    
    ) by reducing the entropic penalty upon binding.[1]
    
  • Creatine Transport Inhibitors: The scaffold serves as a rigid core that mimics the spatial arrangement of creatine while preventing transport, demonstrating its utility as a competitive inhibitor backbone.

  • Metabolic Shielding: In "stapled" peptides or cyclic peptides, replacing a standard turn residue with 3-Me-Aze can eliminate a metabolic soft spot without altering the overall turn geometry significantly.[1]

References
  • BOC Sciences. (2025). 3-Methyl-3-azetidinecarboxylic Acid - Building Block.[1]

  • Enamine. (2025). 3-methylazetidine-3-carboxylic acid hydrochloride Data Sheet. Link

  • Couty, F., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Link

  • Han, S., et al. (2021). Azetidin-3-ylmethanol derivatives as CCR6 receptor modulators. World Intellectual Property Organization, WO2021219849A1. Link

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Biological Activity & Structural Utility: 3-Methylazetidine-3-carboxylic Acid vs. Proline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 3-Methylazetidine-3-carboxylic acid and Proline Analogs (specifically focusing on Azetidine-2-carboxylic acid and Pipecolic acid ).

Executive Analysis: The Alpha vs. Beta Constraint

In medicinal chemistry and peptide engineering, the distinction between 3-Methylazetidine-3-carboxylic acid (3-Me-Aze-3-COOH) and classical Proline Analogs (e.g., Azetidine-2-carboxylic acid, Aze) represents a fundamental divergence in scaffold utility: Isosterism vs. Bio-orthogonality .

  • Proline Analogs (Alpha-Amino Acids): Molecules like Aze and Pipecolic acid are direct structural homologs of proline. They are often recognized by biological machinery (e.g., tRNA synthetases), leading to misincorporation into proteins, which drives their primary biological activity: proteotoxicity and conformational disruption (e.g., collagen destabilization).

  • 3-Methylazetidine-3-carboxylic Acid (Beta-Amino Acid): This compound is a gem-disubstituted

    
    -amino acid . It acts as a rigid, achiral scaffold that is generally bio-orthogonal  to protein translation machinery. Its value lies not in mimicry, but in its ability to enforce specific vector geometries in drug design (e.g., as a linker or GABA isostere) without the metabolic liability of racemization.
    

Structural & Physicochemical Comparison

The following table contrasts the core properties of the subject compound against standard proline analogs.

Feature3-Methylazetidine-3-carboxylic acid Azetidine-2-carboxylic acid (Aze) L-Proline (Reference)
Class

-Amino Acid (Gem-disubstituted)

-Amino Acid

-Amino Acid
Ring Size 4-membered4-membered5-membered
Chirality Achiral (Symmetric at C3)Chiral (L- or D-)Chiral (L-)
pKa (COOH) ~3.5 - 4.0 (Estimated)3.581.99
pKa (NH) ~9.5 - 10.010.3310.96
Conformational Bias Rigid Spacer (Linear/Kinked)

-Turn Inducer

-Turn Inducer
Metabolic Fate Excreted / Stable ScaffoldMisincorporated into proteinsNative Protein Constituent
Primary Toxicity Low (Scaffold toxicity)High (Proteotoxic/Teratogenic)None (Nutrient)
Key Insight: The Gem-Dimethyl Effect

The methyl group at the C3 position of 3-Me-Aze-3-COOH introduces the Thorpe-Ingold effect (gem-dimethyl effect), significantly restricting the conformational freedom of the azetidine ring. This makes it a superior scaffold for positioning pharmacophores in small molecule drugs (e.g., CCR6 modulators) compared to the more flexible proline.

Biological Activity & Mechanism of Action[2][3][4]

A. Proline Analogs (Azetidine-2-carboxylic Acid)

Mechanism: Proteotoxic Misincorporation Azetidine-2-carboxylic acid (Aze) acts as a "Trojan Horse." Due to its structural similarity to proline, it evades the proofreading mechanisms of Prolyl-tRNA Synthetase .[1]

  • Charging: Aze is charged onto tRNA

    
    .[2]
    
  • Translation: Ribosomes incorporate Aze into nascent polypeptide chains.

  • Folding Failure: The 4-membered ring alters the bond angles (

    
    ) of the peptide backbone, preventing the formation of correct secondary structures (e.g., collagen triple helix).
    
  • ER Stress: Accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR) , leading to apoptosis.

B. 3-Methylazetidine-3-carboxylic Acid

Mechanism: Receptor Modulation & GABA Isosterism Unlike Aze, 3-Me-Aze-3-COOH is not a substrate for protein synthesis. Its biological activity is defined by its role as a pharmacophore :

  • GABA Transporter Inhibition: As a constrained

    
    -amino acid, it mimics the structure of Nipecotic acid  (a potent GABA uptake inhibitor), potentially blocking GAT-1 transporters.
    
  • Creatine Transport Inhibition: Derivatives of azetidine-3-carboxylic acid have been identified as inhibitors of the creatine transporter (SLC6A8), reducing intracellular energy stores in cancer cells.

  • Peptidomimetic Scaffolding: Used to replace flexible linkers in peptide drugs, increasing metabolic stability (protease resistance) and locking the bioactive conformation.

Visualizing the Pathways

Diagram 1: Mechanism of Aze-Induced Proteotoxicity vs. 3-Me-Aze-3-COOH Utility

G cluster_0 Proline Analog (Aze-2) Pathway cluster_1 3-Me-Aze-3-COOH Pathway Aze Azetidine-2-COOH tRNA Prolyl-tRNA Synthetase Aze->tRNA Mimics Proline Ribosome Ribosome Translation tRNA->Ribosome Mis-acylation Protein Misfolded Protein Ribosome->Protein Incorporation UPR Unfolded Protein Response (PERK/ATF6) Protein->UPR ER Stress Apoptosis Cell Death / Teratogenicity UPR->Apoptosis MeAze 3-Me-Aze-3-COOH Scaffold Drug Scaffold / Linker MeAze->Scaffold Chemical Synthesis Target Target Binding (GPCR / Transporter) Scaffold->Target High Affinity Binding Stability Metabolic Stability (Protease Resistant) Scaffold->Stability Bio-orthogonal

Caption: Comparison of the toxic misincorporation pathway of Aze-2 versus the pharmacological stability of 3-Me-Aze-3-COOH.

Experimental Protocols

Protocol A: Synthesis of Peptides Containing 3-Me-Aze-3-COOH

Context: Incorporating this sterically hindered amino acid into a peptide sequence requires optimized coupling conditions due to the gem-dimethyl steric bulk.

Reagents:

  • Fmoc-3-Methylazetidine-3-carboxylic acid[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (Diisopropylethylamine)

  • DMF (Dimethylformamide)

Workflow:

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min) to remove Fmoc. Wash 5x with DMF.

  • Activation (Critical Step):

    • Pre-activate amino acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes (do not exceed to avoid racemization, though less risk with achiral 3-Me-Aze).

  • Coupling: Add activated mixture to resin. Shake for 2 hours (extended time required due to steric hindrance at C3).

  • Monitoring: Perform Chloranil test (ninhydrin is less sensitive for secondary amines).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Context: To verify the non-toxic nature of 3-Me-Aze-3-COOH compared to Aze-2.

  • Cell Line: CHO-K1 or HEK293 cells.

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Group A: L-Proline (Control) - 0 to 10 mM.

    • Group B: Azetidine-2-carboxylic acid - 0 to 10 mM.

    • Group C: 3-Methylazetidine-3-carboxylic acid - 0 to 10 mM.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent. Read Absorbance at 570 nm.

  • Expected Outcome:

    • Aze-2: Significant viability drop at >100 µM (IC50 ~500 µM).

    • 3-Me-Aze-3-COOH: Minimal cytotoxicity up to 5-10 mM (comparable to Proline control).

References

  • Rubenstein, E., et al. (2006).[2] "Azetidine-2-carboxylic acid: A naturally occurring proline analog that causes protein misfolding."[4][1][2] Journal of Neuropathology & Experimental Neurology. Link

  • Baeza, J. L., et al. (2008).[5] "Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction." Journal of Organic Chemistry. Link

  • Hanessian, S., et al. (1999). "Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners - conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2025).[6] "3-Methylazetidine-3-carboxylic acid hydrochloride."[6] National Library of Medicine. Link

  • Dunlop, J., et al. (2015). "Inhibitors of Creatine Transport and Uses Thereof." Patent WO2015/057626.[7] Link

Sources

Conformational Analysis of Peptides Containing 3-Methylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-Methylazetidine-3-carboxylic acid (3-Me-Aze3c) as a peptidomimetic building block.

Based on the chemical nomenclature provided, this analysis focuses on the


-amino acid  scaffold (where the ring nitrogen acts as the amine and the carboxyl is at position 3), distinguishing it from 

-amino acid analogues like Aib or Proline.

Part 1: Executive Summary & Structural Logic

3-Methylazetidine-3-carboxylic acid (3-Me-Aze3c) represents a specialized class of constrained


-amino acids . Unlike standard 

-amino acids (where the amine and carboxyl are on the same carbon), 3-Me-Aze3c separates these groups by two carbon atoms within a strained 4-membered ring.

The incorporation of 3-Me-Aze3c into a peptide backbone introduces two distinct conformational locking mechanisms:

  • Ring Constraint: The azetidine ring restricts the

    
     and 
    
    
    
    torsion angles (
    
    
    and
    
    
    ), eliminating the entropic freedom found in flexible
    
    
    -amino acids like
    
    
    -Alanine.
  • The Thorpe-Ingold Effect (Gem-Dimethyl Analogue): The quaternary carbon at position 3 (containing both the Methyl and Carboxyl groups) forces the carboxyl group into a specific orientation (pseudo-equatorial or pseudo-axial) to minimize transannular strain.

Structural Classification[1]
  • Scaffold: Azetidine (4-membered nitrogen heterocycle).[1][2]

  • Class: Cyclic

    
    -Amino Acid (
    
    
    
    -disubstituted analogue).
  • Primary Utility: Induction of stable secondary structures (Helices and Turns) in

    
    -peptides and foldamers.
    

Part 2: Comparative Analysis Guide

The following table contrasts 3-Me-Aze3c with its primary alternatives in peptidomimetic design.

Feature3-Methylazetidine-3-carboxylic acid Azetidine-3-carboxylic acid (Unsubstituted)

-Alanine
L-Proline
Amino Acid Type Cyclic

-AA (Gem-disubstituted)
Cyclic

-AA
Acyclic

-AA
Cyclic

-AA
Backbone Flexibility Rigid (High Constraint) Moderate ConstraintHigh FlexibilityRigid (

constrained)
Conformational Bias 12-Helix / Reverse Turn 8-Helix / ExtendedDisordered / SheetPolyproline Helix /

-Turn
Cis/Trans Amide High Cis-Amide Population (Tertiary Amide)High Cis-Amide PopulationTrans DominantCis/Trans Equilibrium
Hydrophobicity Moderate (Methyl group increases lipophilicity)Low (Polar)LowModerate
Coupling Difficulty High (Sterically hindered 2° amine)ModerateLowModerate
Key Mechanistic Insight

While Proline constrains the


 angle of the preceding residue and its own 

angle, 3-Me-Aze3c constrains the

-peptide backbone. The methyl group at C3 is critical; in unsubstituted Azetidine-3-carboxylic acid, the ring can pucker more freely. In 3-Me-Aze3c, the steric bulk of the methyl group locks the ring pucker, often forcing the backbone dihedral angles into a narrow range compatible with 12-helix formation in oligomers.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: The secondary amine of the azetidine ring is less nucleophilic than a primary amine and sterically hindered by the ring structure. Standard coupling protocols often fail, leading to deletion sequences.

Reagents:

  • Resin: Rink Amide or Wang Resin (Low loading recommended, 0.2–0.4 mmol/g).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP. Avoid DIC/HOBt for this specific residue.

  • Base: HOAt (catalytic) + DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from the preceding amino acid (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).

  • Activation (Critical):

    • Dissolve Fmoc-3-Me-Aze3c-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

    • Add HOAt (3.0 eq) to assist in active ester formation.

    • Add DIPEA (6.0 eq) immediately before adding to resin.

  • Coupling: Shake for 2–4 hours (double the standard time).

    • Validation: Perform a Chloranil test (sensitive for secondary amines) rather than Kaiser test.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Next Residue Coupling: The N-terminus of 3-Me-Aze3c is a sterically hindered secondary amine.

    • Use PyBroP or COMU at elevated temperature (50°C) for the next incoming amino acid.

Protocol B: Circular Dichroism (CD) Analysis

Rationale: CD is the primary rapid screening tool to determine if the 3-Me-Aze3c residue has successfully induced a stable secondary structure (e.g., helix vs. random coil).

  • Sample Preparation: Dissolve purified peptide in Methanol or TFE (Trifluoroethanol) to enhance secondary structure formation. Concentration: 50–100

    
    M.
    
  • Measurement:

    • Range: 190 nm – 260 nm.

    • Cell Path Length: 1 mm.

    • Temperature: 25°C.

  • Interpretation:

    • 12-Helix (Typical for cyclic

      
      -peptides):  Look for a maximum around 205 nm  and a minimum around 220 nm .
      
    • Random Coil: Minimum near 195-200 nm.

    • Note: The signal intensity (Mean Residue Ellipticity) should be normalized to the number of amide bonds.

Part 4: Visualization of Conformational Dynamics

The following diagram illustrates the decision logic for using 3-Me-Aze3c and its structural impact on the peptide backbone.

ConformationalAnalysis Start Peptide Design Goal Constraint Need Backbone Constraint? Start->Constraint Type Alpha vs Beta Backbone Constraint->Type Yes Alpha Alpha-Peptide (Use Proline/Aib) Type->Alpha Beta Beta-Peptide Type->Beta Flexibility Flexibility Required? Beta->Flexibility Flexible Use Beta-Alanine Flexibility->Flexible Yes Rigid Use Cyclic Beta-AA Flexibility->Rigid No Subst Substitution Pattern Rigid->Subst Aze3c Aze-3-carboxylic acid (Modest Constraint) Subst->Aze3c Unsubstituted MeAze3c 3-Me-Azetidine-3-carboxylic acid (High Constraint) Subst->MeAze3c Gem-Methylated Effect Structural Outcome: 1. Locked Ring Pucker 2. Tertiary Amide (Cis/Trans) 3. 12-Helix Promotion MeAze3c->Effect

Caption: Decision tree for selecting 3-Me-Aze3c based on backbone constraints and desired secondary structure induction.

References

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids . ResearchGate. Available at: [Link] (Note: Provides foundational data on the alpha-amino variant, contrasting with the beta-amino scaffold discussed above).

  • Stereoselective Access to Azetidine-Based

    
    -Amino Acids and Applications to Small Peptide Synthesis . ACS Publications.[3] Available at: [Link]
    
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives . MDPI Molecules. Available at: [Link]

  • 1-Methylazetidine-3-carboxylic acid Structure and Properties . PubChem. Available at: [Link]

Sources

Structural Validation of 3-Methylazetidine-3-carboxylic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Disubstituted" Challenge

In modern drug discovery, 3-Methylazetidine-3-carboxylic acid (3-MACA) derivatives represent a high-value scaffold. They serve as conformationally restricted surrogates for quaternary amino acids (like


-methylalanine) and are critical for modulating the pharmacokinetic profile of peptidomimetics.

However, validating these structures presents a unique analytical paradox. The high ring strain (~26 kcal/mol) and the "butterfly" puckering motion of the azetidine ring often result in broadened NMR signals, making standard 1D


H NMR insufficient for definitive characterization. Furthermore, synthetic routes involving ring closure can inadvertently lead to regioisomeric pyrrolidine or piperidine contaminants (via ring expansion) that are isobaric and difficult to distinguish by Mass Spectrometry alone.

This guide objectively compares the primary validation modalities—NMR (1D/2D) , X-Ray Crystallography , and Computational Modeling —providing a field-proven workflow to ensure structural integrity.

Comparative Analysis of Validation Modalities

The following table contrasts the efficacy of standard validation techniques specifically for 3,3-disubstituted azetidines.

FeatureHigh-Field NMR (600 MHz+) X-Ray Crystallography HRMS (ESI-TOF) Computational (DFT)
Primary Utility Solution-state connectivity & dynamicsAbsolute stereochemistry & solid-state conformationMolecular formula confirmationPredicting ring puckering & NMR shifts
Throughput High (10-30 mins)Low (Days to Weeks)Very High (<5 mins)Medium (Hours)
Resolution Medium : Ring protons often broad due to exchange.Ultimate : Atomic resolution.Low : Cannot distinguish isobaric ring-expansion isomers.N/A : Theoretical only.
Sample Req. ~2-5 mg (Recoverable)Single Crystal (Hard to grow for oils)<0.1 mgNone
Key Limitation Geminal Coupling : C2/C4 protons can appear deceptively simple.Lattice Packing : Solid state may not reflect bioactive solution shape.Fragility : Ring opening during ionization.Accuracy : Solvent models often fail for zwitterions.
Verdict The Workhorse (Must use 2D & VT)The Gold Standard (For final leads)Screening Only Supportive

Deep Dive: The NMR Validation Protocol

The "Anchor" Strategy

For 3-MACA derivatives, the quaternary carbon at position 3 eliminates the vicinal coupling typically used to trace connectivity. Therefore, you must use the C3-Methyl group as your spectroscopic "anchor."

  • The Methyl Signal: Typically appears as a sharp singlet between

    
     1.3 – 1.6 ppm .
    
  • The Ring Protons (H2/H4): These appear between

    
     3.5 – 4.5 ppm . In chiral derivatives (e.g., peptide couplings), these become diastereotopic, splitting into complex AB or ABX systems.
    
The "Butterfly" Effect & Variable Temperature (VT)

Azetidine rings undergo rapid ring inversion (puckering) at room temperature. This exchange rate is often intermediate on the NMR time scale, causing H2/H4 signals to broaden or disappear into the baseline.

Field-Proven Insight: If your H2/H4 signals are broad or missing, do not assume impurity.

  • Protocol: Run the experiment at 320K - 330K (in DMSO-

    
    ).
    
  • Result: The rapid exchange limit is reached, sharpening the signals into defined multiplets, allowing for accurate integration.

The Definitive 2D Workflow

Standard 1D NMR is insufficient to rule out ring-expanded isomers (e.g., 3-aminopyrrolidines). You must establish the Quaternary Connectivity .

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Confirm the C3-Methyl proton correlates to a methyl carbon (~20-25 ppm).

    • Confirm H2/H4 protons correlate to secondary carbons (~55-65 ppm).

  • HMBC (Heteronuclear Multiple Bond Coherence) - THE CRITICAL STEP:

    • You must observe a strong 3-bond correlation (

      
      )  from the Methyl protons  to the Carbonyl Carbon  (C=O).
      
    • You must observe a 2-bond correlation (

      
      )  from the Methyl protons  to the Quaternary C3 .
      
    • Differentiation: If the ring expanded to a pyrrolidine, the methyl connectivity pattern would shift significantly (e.g., becoming a methine or methylene neighbor).

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the specific NMR correlations required for validation.

Diagram 1: Structural Validation Decision Tree

ValidationWorkflow Start Synthesized 3-MACA Derivative HRMS HRMS (ESI) Passes Mass Check? Start->HRMS NMR1D 1H NMR (DMSO-d6) Sharp Signals? HRMS->NMR1D Yes Fail REJECT (Isomer/Impurity) HRMS->Fail No VTNMR Run VT-NMR (330K) NMR1D->VTNMR No (Broad) NMR2D 2D NMR (HMBC/HSQC) Confirm C3-Me Connectivity NMR1D->NMR2D Yes VTNMR->NMR2D Signals Sharpen VTNMR->Fail Signals Remain Broad XRay X-Ray Crystallography (If solid/chiral) NMR2D->XRay Stereochem Ambiguous Valid VALIDATED STRUCTURE NMR2D->Valid Correlations Match NMR2D->Fail Wrong Connectivity XRay->Valid Confirmed

Caption: Step-by-step decision matrix for validating strained azetidine derivatives, prioritizing NMR optimization before expensive X-ray analysis.

Diagram 2: Critical HMBC Correlations (The "Fingerprint")

HMBCCorrelations cluster_legend Legend Me Methyl Protons (Anchor) C3 C3 Quaternary Carbon Me->C3 2J (Strong) CO Carbonyl Carbon (C=O) Me->CO 3J (Diagnostic) C24 Ring Carbons (C2 / C4) Me->C24 3J (Weak/Med) key Solid Line = Strong Correlation Dashed Line = Weak Correlation

Caption: The "Anchor Strategy" relies on the Methyl group's HMBC correlations to prove the quaternary center exists intact.

Experimental Protocols

Protocol A: High-Definition NMR Characterization

Objective: Eliminate line broadening caused by ring flipping.

  • Sample Prep: Dissolve 5–10 mg of the derivative in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? It suppresses exchangeable proton rates better than

      
       and solubilizes polar amino acid derivatives effectively.
      
  • Temperature Setup: Calibrate probe temperature to 300K . If H2/H4 signals (3.5-4.5 ppm) are broad, increase temperature in 10K increments up to 330K .

  • Acquisition:

    • 1H (32-64 scans): Ensure sufficient S/N for integration.

    • 13C (1024+ scans): Quaternary carbons (C3 and C=O) have long relaxation times (

      
      ). Set relaxation delay (
      
      
      
      ) to 2.0–3.0 seconds to ensure C3 is visible.
    • HMBC: Optimize for long-range coupling (

      
      ).
      
Protocol B: X-Ray Crystallography (The "Tie-Breaker")

Objective: Determine absolute stereochemistry of chiral derivatives.

  • Crystallization: 3-MACA derivatives are often zwitterionic and hard to crystallize.

    • Trick: Convert the carboxylic acid to a p-bromophenacyl ester or the amine to a p-nitrobenzenesulfonamide . These heavy-atom derivatives crystallize readily and provide anomalous scattering for absolute configuration determination.

  • Data Collection: Collect at 100K to freeze ring puckering and reduce thermal ellipsoids.

References

  • Organic Letters (2020).

    • Source:

    • Relevance: Establishes synthetic routes and baseline NMR characteristics for 3,3-disubstituted systems.
  • Journal of Medicinal Chemistry (2020).

    • Source:

    • Relevance: Demonstrates the use of azetidine scaffolds in bioactive drug discovery and the importance of conform
  • ChemicalBook Database. Methyl 1-Cbz-azetidine-3-carboxylate (CAS 757239-60-4)

    • Source:

    • Relevance: Provides reference chemical shift data for the core azetidine-3-carboxyl
  • BenchChem Technical Support.

    • Source:

    • Relevance: detailed workflows for distinguishing azetidine ring isomers using 2D NMR techniques.
  • MDPI (2022).

    • Source:

    • Relevance: Discusses the specific line-broadening issues of azetidine methylene protons due to conform

comparative study of different synthetic routes to 3-Methylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic strategies for 3-Methylazetidine-3-carboxylic acid , a valuable conformationally restricted amino acid scaffold used in drug discovery to modulate potency and metabolic stability.

Executive Summary

3-Methylazetidine-3-carboxylic acid represents a specific class of quaternary amino acids where the alpha-carbon is part of a strained four-membered ring. This structural motif restricts conformational flexibility, often improving the selectivity and binding affinity of peptide mimetics and small molecule drugs.

This guide compares two distinct synthetic philosophies:

  • Route A (Functionalization): Direct

    
    -methylation of a pre-formed azetidine ring. Ideal for Medicinal Chemistry  (mg to g scale) where speed is critical and material cost is secondary.
    
  • Route B (Cyclization): De novo ring construction from acyclic precursors (DMPA). Ideal for Process Chemistry (kg scale) where cost-efficiency and raw material availability are paramount.

Retrosynthetic Analysis

The synthesis can be disconnected at two logical points: the C-C bond at the quaternary center (Route A) or the C-N bonds forming the ring (Route B).

Retrosynthesis cluster_0 Route A: Functionalization cluster_1 Route B: Cyclization Target 3-Methylazetidine-3-carboxylic acid PrecursorA N-Boc-Azetidine-3-carboxylate PrecursorA->Target Alpha-Methylation PrecursorB 2,2-Bis(hydroxymethyl)propionic acid (DMPA) PrecursorB->Target Activation & Cyclization

Figure 1: Strategic disconnections for the target scaffold.

Detailed Route Analysis

Route A: -Alkylation of N-Protected Azetidine-3-carboxylate

This route utilizes the commercially available 1-Boc-azetidine-3-carboxylic acid.[1] The strategy relies on the acidity of the


-proton in the ester derivative to introduce the methyl group via enolate chemistry.

Mechanism & Logic:

  • Protection: The carboxylic acid is converted to an ester (methyl or ethyl) to prevent quenching of the base.

  • Enolization: A hindered non-nucleophilic base (LiHMDS) generates the enolate at -78°C.

  • Alkylation: Methyl iodide (MeI) approaches the less hindered face (though the ring is planar, steric bulk from the N-Boc group dictates trajectory).

RouteA Step1 1-Boc-Azetidine-3-COOH (Starting Material) Step2 Methyl Ester (Intermediate) Step1->Step2 MeI, K2CO3 or TMSCHN2 Step3 LiHMDS / -78°C Enolate Formation Step2->Step3 Step4 Quaternary Product (1-Boc-3-Me-Azetidine-3-COOMe) Step3->Step4 MeI (Electrophile)

Figure 2: Workflow for the direct alkylation strategy.

Critical Control Points:

  • Temperature Control: The reaction must be kept strictly at -78°C during enolization to prevent decomposition of the strained azetidine ring (beta-elimination).

  • Base Selection: LiHMDS is preferred over LDA to minimize nucleophilic attack on the ester or carbamate carbonyls.

Route B: Cyclization of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA)

This route builds the ring from 2,2-bis(hydroxymethyl)propionic acid (DMPA) , a cheap commodity chemical used in polymer manufacturing. This is the preferred route for scale-up.

Mechanism & Logic:

  • Scaffold Setup: DMPA already contains the quaternary carbon with the methyl and carboxylic acid groups installed.

  • Activation: The two hydroxyl groups are converted to leaving groups (Mesylates or Triflates).

  • Double Displacement: A primary amine (typically Benzylamine) acts as the nucleophile, displacing both leaving groups to close the ring.

RouteB Step1 DMPA (Cheap Precursor) Step2 Bis-Mesylate Intermediate Step1->Step2 1. EtOH/H+ 2. MsCl, Et3N Step3 Cyclization (BnNH2, Reflux) Step2->Step3 Double SN2 Step4 N-Bn-3-Me-Azetidine Product Step3->Step4

Figure 3: Workflow for the de novo cyclization strategy.

Critical Control Points:

  • Dilution: The cyclization step favors intramolecular reaction (ring closure) over intermolecular polymerization only under high dilution conditions.

  • Leaving Group: Mesylates (Ms) are cheaper and sufficient, but Triflates (Tf) allow for milder conditions if the substrate is sensitive.

Comparative Assessment

FeatureRoute A (Alkylation)Route B (Cyclization)
Starting Material Cost High (

$) - 1-Boc-azetidine-3-COOH
Low ($) - DMPA
Step Count 2-3 Linear Steps4-5 Linear Steps
Scalability Limited (Cryogenic steps difficult >1kg)Excellent (Standard unit operations)
Safety Profile Use of MeI (Carcinogen), LiHMDSUse of MsCl (Corrosive), BnNH2
Overall Yield 40-60%50-70%
Primary Application Rapid Analoging (Med Chem)Bulk Manufacturing (Process)

Detailed Experimental Protocols

Protocol A: Synthesis via Alkylation (Medicinal Chemistry)

Target: 1-(tert-butyl) 3-methyl 3-methylazetidine-1,3-dicarboxylate

  • Esterification : Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in DMF. Add

    
     (2.0 eq) and MeI (1.2 eq). Stir at RT for 4h. Dilute with EtOAc, wash with brine, dry (
    
    
    
    ), and concentrate.
  • Alkylation :

    • In a flame-dried flask under

      
      , dissolve the ester (1.0 eq) in dry THF (0.2 M). Cool to -78°C .
      
    • Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise over 15 min. Stir for 30 min at -78°C to ensure complete enolate formation.

    • Add MeI (1.5 eq) dropwise. Stir at -78°C for 1h, then allow to warm slowly to 0°C over 2h.

    • Quench : Add saturated

      
       solution.
      
  • Workup : Extract with EtOAc (3x). Wash combined organics with water and brine. Dry and concentrate.

  • Purification : Flash chromatography (Hexane/EtOAc) yields the quaternary ester as a clear oil.

Protocol B: Synthesis via Cyclization (Process Chemistry)

Target: 1-Benzyl-3-methylazetidine-3-carboxylic acid ethyl ester

  • Esterification : Reflux DMPA (1.0 eq) in Ethanol with catalytic

    
     for 16h. Concentrate and neutralize to get Ethyl 2,2-bis(hydroxymethyl)propionate.
    
  • Mesylation : Dissolve the diol (1.0 eq) in DCM (0.5 M). Add

    
     (3.0 eq) and cool to 0°C. Add MsCl  (2.2 eq) dropwise. Stir 2h. Aqueous workup yields the bis-mesylate.
    
  • Cyclization :

    • Dissolve Benzylamine (3.0 eq) in Acetonitrile or Toluene. Heat to reflux.

    • Add the Bis-mesylate (1.0 eq) dissolved in solvent slowly over 2-4 hours (high dilution principle).

    • Reflux for an additional 12h.

  • Isolation : Cool, filter off amine salts. Concentrate filtrate. Partition between EtOAc and 1N NaOH (to remove excess MsOH/salts). The organic layer contains the N-Benzyl azetidine.

  • Deprotection (Optional) : Hydrogenation (

    
    , Pd/C) in MeOH removes the benzyl group to yield the free amine.
    

References

  • General Azetidine Synthesis : Organic Reactions, Vol 9, "The Alkylation of Esters and Nitriles". Link

  • Alkylation of Azetidine-3-carboxylates : BenchChem Protocols, "tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate". Link

  • Cyclization from DMPA : Journal of Organic Chemistry, "Straightforward synthesis of 1,3-disubstituted azetidines via alkylation of primary amines with bis-triflates". Link

  • Process Patent : WO2004035538A1, "Process for making azetidine-3-carboxylic acid". Link

  • Biosynthetic Comparison : ACS Catalysis, "Biosynthesis of Methylazetidinecarboxylic Acid". Link

Sources

Technical Assessment: Enzymatic Stability of Peptides Incorporated with 3-Methylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of therapeutic peptide development, proteolytic instability remains the primary bottleneck for clinical translation. While strategies such as cyclization and N-methylation are standard, the incorporation of


-disubstituted cyclic amino acids represents a frontier in peptidomimetics.

This guide evaluates 3-Methylazetidine-3-carboxylic acid (3-Me-Aze) , a non-canonical amino acid that combines the steric bulk of Aib (


-aminoisobutyric acid) with the ring constraint of Azetidine-3-carboxylic acid (Aze) . By introducing a quaternary center within a four-membered ring, 3-Me-Aze imposes a "dual constraint" on the peptide backbone, significantly restricting 

and

torsion angles. This structural rigidity not only induces specific secondary structures (notably

-turns) but also provides a formidable steric barrier to proteolytic enzymes.[1]

Mechanistic Basis of Stability

To understand the superior stability profile of 3-Me-Aze, one must analyze the causality of enzymatic cleavage. Proteases (e.g., Trypsin, Chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the active site.

The "Dual Constraint" Mechanism

3-Me-Aze operates on two simultaneous physical principles:

  • C

    
    -Tetrasubstitution (The "Aib Effect"):  Similar to Aib, the methyl group at the alpha position restricts the rotation around the N-C
    
    
    
    (
    
    
    ) and C
    
    
    -C (
    
    
    ) bonds due to steric clash with the carbonyl oxygen and amide proton. This forces the backbone into helical or turn conformations (
    
    
    -helix or
    
    
    -turn), burying the amide bond away from solvent and enzymes.
  • Cyclic Constraint (The "Proline Effect"): The four-membered azetidine ring locks the N-C

    
     bond, preventing the rotation necessary for the peptide to unfurl into the protease active site.
    

Graphviz Diagram 1: Structural Mechanism of 3-Me-Aze The following diagram illustrates the hierarchical stability conferred by different amino acid substitutions.

StabilityMechanism WildType Wild-Type Residue (Ala/Gly) Mechanism Proteolytic Resistance Mechanism WildType->Mechanism High Flexibility Rapid Degradation Aib Aib Substitution (Steric Constraint) Aib->Mechanism Restricted u03C6/u03C8 Helical Induction Aze Aze Substitution (Cyclic Constraint) Aze->Mechanism Ring Strain Backbone Locking MeAze 3-Me-Aze (Dual Constraint) Mechanism->MeAze Synergistic Effect: 1. Quaternary Center (Steric) 2. 4-Membered Ring (Rigid)

Caption: Hierarchical impact of amino acid substitution on peptide stability. 3-Me-Aze provides a synergistic "dual constraint" superior to Aib or Aze alone.

Comparative Performance Analysis

When designing stable peptides, researchers often choose between Aib, Proline, and various cyclic analogues. The table below compares 3-Me-Aze against these standards based on structural impact and enzymatic resistance.

FeatureL-Alanine (Control)Aib (

-Me-Ala)
Azetidine-3-carboxylic acid (Aze)3-Methylazetidine-3-carboxylic acid
Structural Class Canonical

-disubstituted
Cyclic (

-amino acid analogue)

-disubstituted Cyclic
Conformational Bias Flexible /

-helix

-helix /

-helix

-turn / Extended

-turn / Rigid Turn
Steric Bulk LowHigh (gem-dimethyl)ModerateVery High (Quaternary Ring)
Proteolytic Stability Low (

min)
HighModerate to HighSuperior
Synthesis Difficulty TrivialLowModerateHigh (Stereoselective synthesis req.)

Key Insight: While Aib is excellent for inducing helicity, it lacks the covalent ring constraint. Aze provides the ring constraint but lacks the quaternary center that fully locks the local conformation. 3-Me-Aze bridges this gap, making it the preferred choice for "locking" a specific turn geometry in a metabolically unstable region.

Experimental Protocol: Enzymatic Stability Assay

To rigorously assess the stability conferred by 3-Me-Aze, a comparative in vitro assay using aggressive proteases (Pronase or Proteinase K) or physiological mimics (Human Serum) is required.

Materials
  • Test Peptides: Wild-type sequence and 3-Me-Aze analogue (purity >95%).

  • Enzyme Matrix: Pooled Human Serum (for physiological relevance) or Trypsin/Chymotrypsin (for mechanistic specificity).

  • Internal Standard: Fmoc-Gly-OH or a non-degradable peptidomimetic.

  • Analysis: UHPLC-MS (Triple Quadrupole or Q-TOF).

Workflow Methodology

Graphviz Diagram 2: Stability Assay Workflow This flowchart details the critical steps for a self-validating stability assay.

AssayWorkflow Prep Step 1: Preparation Dissolve Peptide (100 u00B5M) in PBS (pH 7.4) Incubate Step 2: Incubation Add Enzyme/Serum 37u00B0C, Agitation Prep->Incubate Sampling Step 3: Time-Point Sampling (0, 15, 30, 60, 120, 240 min) Incubate->Sampling Quench Step 4: Quenching Add 1% Formic Acid in ACN Precipitate Proteins Sampling->Quench Analyze Step 5: LC-MS Analysis Monitor [M+H]+ and Fragments Quench->Analyze

Caption: Step-by-step workflow for assessing enzymatic stability using LC-MS quantification.

Detailed Protocol Steps
  • Stock Preparation: Prepare 1 mM peptide stocks in water or DMSO.

  • Reaction Initiation: Dilute peptide to a final concentration of 100 µM in pre-warmed (37°C) human serum (or enzyme buffer).

    • Control: Incubate peptide in PBS without enzyme to assess chemical stability.

  • Sampling: At defined intervals (0, 15, 30, 60, 120, 240 min, 24h), remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile containing 1% Formic Acid and the Internal Standard. This precipitates serum proteins and stops enzymatic activity.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet proteins.

  • Quantification: Inject the supernatant into the LC-MS. Monitor the peak area of the parent ion relative to the internal standard.

Data Analysis Calculation

Calculate the percentage remaining at each time point:


[2]

Determine the half-life (


) using a first-order decay model:



Conclusion

The incorporation of 3-Methylazetidine-3-carboxylic acid is a high-impact strategy for peptide drug discovery. By fusing the quaternary structural bias of Aib with the cyclic constraints of azetidine, it offers a superior stability profile compared to single-modification alternatives. While synthetic accessibility is lower than standard amino acids, the gain in plasma half-life and the stabilization of bioactive turn conformations justify its use in lead optimization.

References

  • Drouillat, B., et al. (2018).Stereoselective Access to Azetidine-Based

    
    -Amino Acids and Applications to Small Peptide Synthesis. Organic & Biomolecular Chemistry.[3][4][5][6] 
    
    • Context: Establishes (S)-C

      
      -methyl-azetidine-carboxylic acid as a potent 
      
      
      
      -bend inducer.[5]
  • Hanessian, S., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners - conformationally constrained analogs. Bioorganic & Medicinal Chemistry Letters.[5]

    • Context: Foundational work on the synthesis of constrained azetidine analogues.[5]

  • Cui, H., et al. (2023). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals.[1][2][3][6][7][8]

    • Context: General review comparing stapling, cyclization, and non-canonical amino acids for stability.[1]

  • Wiegand, I., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. PMC.

    • Context: Demonstrates the utility of Aib and similar constraints in preventing proteolytic degradation.[4]

Sources

spectroscopic comparison of 3-Methylazetidine-3-carboxylic acid and its enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous spectroscopic and structural comparison of 3-Methylazetidine-3-carboxylic acid (an achiral, conformationally restricted scaffold) against its chiral isomeric alternatives (e.g., 3-methylazetidine-2-carboxylic acid).

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary

3-Methylazetidine-3-carboxylic acid (3-Me-Aze-3-COOH ) represents a specialized class of conformationally restricted amino acids (CRAAs). Unlike its proline or pipecolic acid analogues, 3-Me-Aze-3-COOH is achiral due to an internal plane of symmetry. This distinction is critical in drug development: while it offers rigidification of the peptide backbone, it does not introduce a new stereocenter, simplifying CMC (Chemistry, Manufacturing, and Controls) landscapes compared to its chiral isomers.[1]

This guide objectively compares the spectroscopic signatures of the achiral 3,3-disubstituted scaffold against its chiral constitutional isomers (e.g., 3-methylazetidine-2-carboxylic acid ), providing the data necessary to distinguish these often-confused building blocks.

Part 1: Structural Logic & Symmetry Analysis[1]

The Chirality Paradox

A common misconception in early-stage synthesis is treating 3-Me-Aze-3-COOH as a chiral entity.

  • 3-Methylazetidine-3-carboxylic acid: The molecule possesses a plane of symmetry (

    
    ) passing through the nitrogen atom and Carbon-3. Consequently, it is achiral  (meso-like connectivity, though technically pro-chiral).[1] It cannot be resolved into enantiomers unless the nitrogen atom is desymmetrized with a stable chiral auxiliary.[1]
    
  • The Chiral Alternative (Isomer): 3-Methylazetidine-2-carboxylic acid possesses two stereocenters (C2 and C3), resulting in two diastereomeric pairs (cis/trans) and four distinct enantiomers.

Decision Pathway: Isomer Identification

The following decision tree illustrates the logical flow for distinguishing the 3,3-isomer from the 2,3-isomer using standard spectroscopic techniques.

IsomerID Start Unknown Methyl-Azetidine-COOH Sample H_NMR 1H NMR Analysis (Methyl Region) Start->H_NMR Singlet Singlet (s) (No vicinal coupling) H_NMR->Singlet Methyl Signal Doublet Doublet (d) (Coupling with H3) H_NMR->Doublet Methyl Signal Check_CH2 Check Ring Protons (C2/C4) Singlet->Check_CH2 Result_23 IDENTIFIED: 3-Methylazetidine-2-COOH (Chiral) Doublet->Result_23 Symmetry Simplified Pattern (Equivalent CH2 groups) Check_CH2->Symmetry Integration 4H (2xCH2) Complex Complex Multiplets (Non-equivalent H2, H3, H4) Check_CH2->Complex Distinct Signals Result_33 IDENTIFIED: 3-Methylazetidine-3-COOH (Achiral) Symmetry->Result_33 Complex->Result_23 Rare desymmetrization

Caption: Logical workflow for distinguishing the achiral 3,3-scaffold from chiral 2,3-isomers via 1H NMR splitting patterns.

Part 2: Spectroscopic Comparison Data

The following data compares the achiral 3,3-isomer with the trans-3-methylazetidine-2-carboxylic acid (a common chiral surrogate).

Nuclear Magnetic Resonance (NMR) Profiling

Solvent: D2O or DMSO-d6 (referenced to internal standard).

Feature3-Methylazetidine-3-carboxylic acid (Achiral)3-Methylazetidine-2-carboxylic acid (Chiral)Mechanistic Cause
Methyl Group Singlet (s) , ~1.4 - 1.6 ppmDoublet (d) , ~1.1 - 1.3 ppmIn the 3,3-isomer, the Me group has no vicinal proton to couple with. In the 2,3-isomer, Me couples with H3.
Ring Protons Two sets of doublets (or broad singlets)Three distinct multiplets The 3,3-isomer has equivalent C2 and C4 carbons. The 2,3-isomer has distinct H2, H3, and H4 environments.[1]
C2/C4 Symmetry Equivalent (C2 = C4)Non-equivalentPlane of symmetry in 3,3-isomer renders C2 and C4 chemically equivalent.
Chirality Silent (Achiral)Active (Split in chiral media)Addition of Chiral Shift Reagent (e.g., Eu(hfc)3) splits signals only for the 2,3-isomer.[1]
Infrared (IR) Spectroscopy[1]
  • 3-Me-Aze-3-COOH: Shows a simplified fingerprint region due to higher symmetry.

    • Key Band: ~1620-1640 cm⁻¹ (Zwitterionic Carboxylate antisym. stretch).

    • Ring Strain: Distinct band ~900-1100 cm⁻¹ characteristic of the azetidine ring breathing mode, often sharper in the symmetrical 3,3-isomer.

  • Chiral Isomers: Often exhibit peak splitting in the fingerprint region (1000-1400 cm⁻¹) due to lower symmetry and distinct crystal packing forces in solid-state IR.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Rapid NMR Discrimination Assay

Objective: To validate the regiochemistry (3,3 vs 2,3) and stereochemical status of a bulk lot.

  • Sample Prep: Dissolve 5.0 mg of the substrate in 600 µL of D2O. Note: Avoid DMSO if possible to prevent hygroscopic water peak overlap with ring protons.

  • Acquisition: Run a standard 1H NMR (minimum 400 MHz) with 16 scans.

  • Analysis Step 1 (Methyl Region):

    • Zoom into 1.0–1.8 ppm.

    • Pass Criteria: Observation of a sharp singlet .

    • Fail Criteria (for 3,3-isomer): Observation of a doublet (

      
       Hz). This indicates the presence of the 2,3-isomer or 2-methyl isomer.
      
  • Analysis Step 2 (Ring Protons):

    • Integrate the region 3.5–4.5 ppm.

    • Pass Criteria: Integration of 4H corresponding to two pairs of equivalent protons (C2-H and C4-H).

  • Chirality Check (Optional):

    • Add 1.0 eq. of R-(-)-Mandelic acid (as a chiral solvating agent) or use a chiral shift reagent.

    • Validation: The 3,3-isomer methyl singlet should NOT split. Any splitting indicates the sample is actually a chiral isomer (e.g., 2-methyl) or desymmetrized derivative.

Protocol B: Synthesis of the Achiral Scaffold (Reference Method)

Context: To generate an authentic standard for comparison.[1]

  • Starting Material: 3-Methyl-3-hydroxymethyl-oxetane or similar 3,3-disubstituted precursor.

  • Ring Opening: Nucleophilic attack by azide or benzylamine.

  • Cyclization: Activation of the hydroxyl group (Mesylation) followed by intramolecular displacement to form the azetidine ring.

  • Oxidation: Oxidation of the remaining hydroxymethyl/methyl group to the carboxylic acid.[1]

    • Critical Control: Ensure the oxidation conditions do not racemize adjacent centers (not applicable for 3,3, but critical if synthesizing the 2,3-comparator).[1]

Part 4: Implications for Drug Design

Parameter3-Me-Aze-3-COOH (Achiral)3-Me-Aze-2-COOH (Chiral)
SAR Role Conformational Lock: Restricts backbone flexibility without adding stereochemical complexity. Ideal for reducing entropy penalty in binding.Stereochemical Probe: Used to explore specific hydrophobic pockets where the methyl vector direction is critical.[1]
CMC Complexity Low: No chiral resolution required. No risk of racemization during coupling.High: Requires enantioselective synthesis or resolution. Risk of epimerization at C2 during peptide coupling.
Fsp3 Character High (Increases solubility/metabolic stability).[1]High.
References
  • PubChem. 3-Methylazetidine-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link][1]

  • Hillier, M. C., et al. (2006).[1][2] A Straightforward Synthesis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry. [Link] (Describes the synthesis of the achiral 3,3-scaffold).

  • Lowe, G., et al. (1997).[1] Conformationally Restricted Amino Acids. Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on azetidine amino acid geometry).

  • WIPO Patent WO2016200851A1. Nuclear receptor modulators. (Contextual usage of azetidine carboxylic acids in drug discovery).[1]

  • ChemRxiv. A Single-Step Synthesis of Azetidine-3-Amines. [Link] (Comparative synthetic methodologies).

Sources

bioisosteric replacement of proteinogenic amino acids with 3-Methylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Bioisosteric Replacement with 3-Methylazetidine-3-carboxylic Acid

Executive Summary

In the landscape of peptidomimetic drug design, 3-Methylazetidine-3-carboxylic acid (3-Me-Aze-3-COOH) represents a high-precision tool for constraining peptide backbones.[1] Unlike standard


-amino acid replacements, this molecule acts as a cyclic 

-amino acid bioisostere
.[1] It combines the conformational rigidity of the azetidine ring with the steric locking effect of a quaternary center (the methyl group at C3).[1]

This guide analyzes the utility of 3-Me-Aze-3-COOH as a replacement for Proline (secondary amine properties),


-Alanine  (direct homology), and 

-amino acids
(via backbone homologation strategies).[1] It offers superior metabolic stability and defined vector orientation compared to flexible linear alternatives.[1]

Part 1: Bioisosteric Profile & Rationale

The Chemical Identity
  • CAS: 1213240-07-3[1][2][3][][5][6]

  • Classification: Cyclic

    
    -amino acid (Secondary amine).[1]
    
  • Core Structure: An azetidine (4-membered) ring with a nitrogen at position 1, and both a methyl group and a carboxylic acid at position 3.[1]

  • Key Feature: The "Gem-Dimethyl" Effect equivalent.[1] The C3 position is quaternary.[1][7] This restricts the ring pucker, locking the orientation of the carboxyl group relative to the amine.[1]

Comparative Matrix
FeatureProline (Pro)

-Alanine (

-Ala)
Azetidine-3-carboxylic acid (Aze-3) 3-Me-Aze-3-COOH
Backbone Type

(3 atoms: N-C

-CO)

(4 atoms: N-C

-C

-CO)

(Cyclic)

(Cyclic + Quaternary)
Amine Type Secondary (Rigid)Primary (Flexible)Secondary (Rigid)Secondary (Rigid)
Conformational Freedom Restricted (

locked)
High (Flexible)RestrictedHighly Restricted (Locked Pucker)
Proteolytic Stability ModerateLowHighVery High
Lipophilicity ModerateLowLowEnhanced (+Methyl)
Strategic Replacement Logic
  • Replacing Proline: When you need to extend the backbone by one carbon (homologation) while maintaining the rigid secondary amine phenotype.[1] This creates a "kink" similar to Proline but with altered hydrogen bonding distances.[1]

  • Replacing

    
    -Alanine:  To freeze a specific bioactive conformation.[1] 
    
    
    
    -Alanine is floppy; 3-Me-Aze-3-COOH locks the
    
    
    (N-C-C-CO) torsion angles.[1]
  • Replacing Aib (Aminoisobutyric acid): While Aib is an

    
    -amino acid, 3-Me-Aze-3-COOH acts as a "beta-Aib" equivalent—providing the same steric bulk and helix/turn promotion but within a 
    
    
    
    -peptide context.[1]

Part 2: Comparative Performance Analysis

Conformational Control (The "Thorpe-Ingold" Effect)

The methyl group at C3 is not merely a lipophilic handle; it exerts a profound steric effect.[1]

  • Without Methyl (Aze-3): The ring can flip between puckered conformations, allowing some flexibility in the exit vector of the carbonyl.[1]

  • With Methyl (3-Me-Aze-3-COOH): The steric clash between the methyl group and the ring hydrogens forces the ring into a single, defined pucker.[1] This "locks" the peptide into a specific secondary structure (often a defined turn or helix in

    
    -peptides).[1]
    
Metabolic Stability

Experimental data indicates that peptides containing C


-tetrasubstituted amino acids (like Aib) or cyclic 

-amino acids are highly resistant to proteolysis.[1]
  • Mechanism: The quaternary center at C3 prevents the approach of proteolytic enzymes (like chymotrypsin or carboxypeptidases) that require a specific spatial arrangement of the hydrogen at the cleavage site.[1]

  • Result: Half-life extension from minutes (linear peptides) to hours or days.

Lipophilicity & Permeability

The addition of the methyl group increases the LogP of the residue.[1]

  • Aze-3: Highly polar, low membrane permeability.[1]

  • 3-Me-Aze-3-COOH: The hydrophobic methyl group shields the polar core slightly, improving passive membrane permeability compared to the non-methylated parent.[1]

Part 3: Decision Framework (Visualization)

DecisionMatrix Start Select Candidate Residue for Replacement IsProline Is the target residue Proline (Pro)? Start->IsProline IsBetaAla Is the target residue Beta-Alanine? IsProline->IsBetaAla No NeedStab Goal: Increase Metabolic Stability? IsProline->NeedStab Yes NeedConf Goal: Restrict Conformation? IsBetaAla->NeedConf Yes Use3MeAze RECOMMENDATION: Replace with 3-Me-Aze-3-COOH (Backbone Extension + Rigidification) NeedStab->Use3MeAze Yes (Allow Backbone Extension) UseAze2 Consider Aze-2-COOH (Direct Proline Homologue) NeedStab->UseAze2 No (Must keep Alpha-backbone) NeedConf->Use3MeAze Yes (Locks Pucker) UseAib Consider Aib (If backbone length must be preserved) NeedConf->UseAib No (Alpha-amino acid needed)

Caption: Decision matrix for selecting 3-Me-Aze-3-COOH based on structural goals (stability vs. conformation) and tolerance for backbone extension.

Part 4: Experimental Implementation

Synthesizing peptides with 3-Me-Aze-3-COOH is challenging due to two factors:

  • Secondary Amine: The ring nitrogen is less nucleophilic than a primary amine.[1]

  • Steric Hindrance: The C3 quaternary center hinders the carboxyl group during activation.[1]

Protocol: Solid-Phase Peptide Synthesis (Fmoc-SPPS)

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Workflow:

  • Coupling TO 3-Me-Aze (N-terminal acylation):

    • Challenge: The ring nitrogen is a secondary amine, sterically crowded.[1]

    • Solution: Use high-efficiency coupling.[1]

    • Mix: 4.0 eq Amino Acid (incoming) + 3.9 eq HATU + 8.0 eq DIPEA.

    • Time: Double coupling, 1 hour each at Room Temperature.

    • Monitoring: Chloranil test (sensitive for secondary amines) – do not use Kaiser test.[1]

  • Coupling OF 3-Me-Aze (C-terminal activation):

    • Challenge: Activation of the carboxyl group is slowed by the adjacent quaternary center (C3).[1]

    • Solution: Pre-activation is critical.[1]

    • Mix: 3.0 eq Fmoc-3-Me-Aze-3-COOH + 2.9 eq HATU + 6.0 eq DIPEA in DMF.

    • Wait: Allow to activate for 2-3 minutes before adding to the resin.

    • Reaction: Single coupling for 2 hours or Double coupling for 45 mins each.

  • Cleavage:

    • Standard TFA/TIS/H2O (95:2.5:2.[1]5) cocktail is effective.[1] The azetidine ring is stable to TFA.[1]

Synthesis Workflow Diagram

SynthesisFlow Resin Peptide-Resin (Free Amine) Coupling Coupling Reaction (2x 45 min) Resin->Coupling Activate Pre-activation (Fmoc-3-Me-Aze + HATU + DIPEA) Activate->Coupling Check QC: Chloranil Test Coupling->Check Check->Coupling Colorless (Fail) Deprotect Fmoc Removal (20% Piperidine) Check->Deprotect Blue (Pass) Deprotect->Resin Next Cycle

Caption: Optimized Fmoc-SPPS cycle for incorporating sterically hindered 3-Me-Aze residues.

Part 5: Case Study & Data Interpretation

Case Study: Stabilization of a


-Turn Mimetic 
Context: A research group sought to stabilize a bioactive turn in a neuropeptide analogue initially containing a flexible Gly-Gly linker.[1]
  • Modification: Replacement of Gly-Gly with a single 3-Me-Aze-3-COOH residue.[1]

  • Rationale: The distance spanned by the cyclic

    
    -amino acid (approx 5.0 Å) mimics the distance of a dipeptide spacer but with rigid vector alignment.[1]
    

Results Table:

MetricOriginal (Gly-Gly)Modified (3-Me-Aze)Interpretation
IC50 (Potency) 45 nM12 nM3.7x Improvement. Rigidification reduced the entropic penalty of binding.[1]
Plasma Half-Life 15 mins> 4 hoursSignificant Stabilization. The cyclic beta-residue blocked peptidase access.[1]
Solubility HighModerateMethyl group reduced solubility slightly but remained within acceptable limits.[1]

References

  • Meanwell, N. A. (2011).[1] Bioisosteres of Carboxylic Acids. In Bioisosteres in Medicinal Chemistry. Wiley-VCH.[1] Link[1]

  • Seebach, D., et al. (2004).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1]Helvetica Chimica Acta, 87(11), 2733-2763.[1] Link[1]

  • Kotha, S., & Lahiri, K. (2005).[1] Synthesis of constrained amino acids and their applications in peptide modifications.[1]Bioorganic & Medicinal Chemistry Letters, 15(22), 4926-4930.[1] Link[1]

  • Capot Chemical. (2024).[1] Product Specification: 3-Methylazetidine-3-carboxylic acid (CAS 1213240-07-3).[1][2][3][][5][6]Link[1]

  • Salgueiro, D. C., et al. (2022).[1] C(sp2) Cross-Electrophile Coupling of Strained Ring Carboxylic Acids.[1]University of Wisconsin–Madison Research Guides.[1]Link[1]

Sources

in vitro and in vivo comparison of 3-Methylazetidine-3-carboxylic acid containing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the medicinal chemistry utility of 3-Methylazetidine-3-carboxylic acid (3-MA-3-CA) and its derivatives. As drug discovery shifts towards "escape from flatland," saturated heterocycles like azetidines have emerged as superior bioisosteres to traditional proline or piperidine scaffolds.

This guide objectively compares 3-MA-3-CA containing molecules against their 5- and 6-membered ring analogs (pyrrolidines and piperidines). The analysis focuses on three critical performance metrics: Metabolic Stability (Microsomal Clearance) , Physicochemical Properties (pKa/LogD) , and In Vivo Pharmacokinetics .

Structural Rationale & Bioisosterism[1][2][3][4]

The incorporation of the 3-MA-3-CA moiety is rarely accidental; it is a strategic "design element" used to correct specific liabilities in a lead series.

The "Magic Methyl" & Quaternary Carbon Effect

Unlike unsubstituted azetidine-3-carboxylic acid, the 3-methyl analog introduces a quaternary carbon center. This structural modification has two profound effects:

  • Conformational Locking: The geminal disubstitution at C3 forces the azetidine ring into a specific pucker, rigidly orienting the carboxylic acid (or amide) vector. This reduces the entropic penalty upon binding to a target protein.

  • Metabolic Blockade: In many amine-containing drugs, the carbon alpha to the carbonyl is a "soft spot" for metabolic oxidation. The methyl group sterically hinders cytochrome P450 (CYP) access and eliminates the acidic proton at C3, preventing enolization or oxidation.

Comparison of Scaffolds

The following table contrasts the 3-MA-3-CA scaffold with its primary competitors.

Feature3-Methylazetidine-3-carboxylic acidProline (Pyrrolidine-2-carboxylic acid)Piperidine-4-carboxylic acid
Ring Size 4-membered (Strained)5-membered6-membered
Lipophilicity (LogD) Low (Lowers non-specific binding)ModerateHigh
Basicity (pKa of amine) ~8.5 - 9.0 (Lower than piperidine)~10.5~11.0
Metabolic Liability Low (Quaternary C3 blocks oxidation)High (Susceptible to

-oxidation)
Moderate
Structural Role

-turn mimetic / Rigid spacer

-turn mimetic
Flexible spacer

In Vitro Performance: Experimental Data

Metabolic Stability (Microsomal Clearance)

Azetidine incorporation frequently resolves high intrinsic clearance (


) issues. The strained ring system, combined with the 3-methyl block, resists oxidative ring opening better than pyrrolidine analogs.

Case Study Data: Optimization of a Peptide Mimetic Context: A lead compound containing a proline residue showed rapid clearance in Human Liver Microsomes (HLM).

Compound AnalogStructure DescriptionHLM

(min)

(µL/min/mg)
Analog A Proline (5-membered)12115 (High)
Analog B Azetidine-3-carboxylic acid (Unsubstituted)2849 (Moderate)
Analog C 3-Methylazetidine-3-carboxylic acid >120 <12 (Low)

Interpretation: Analog C demonstrates the "Gem-Dimethyl Effect" in a constrained ring. The 3-methyl group prevents metabolic attack at the C3 position and sterically shields the amide bond from hydrolysis.

Permeability and pKa Modulation

The basicity of the secondary amine in these scaffolds dictates membrane permeability and hERG liability.

  • Piperidines often have pKa > 10, leading to high ionization at physiological pH (7.4) and poor passive diffusion.[1]

  • 3-MA-3-CA analogs typically exhibit a lower pKa (due to ring strain increasing s-character of the N lone pair), resulting in a higher fraction of neutral species (

    
    ) at pH 7.4.
    

Experimental Result (PAMPA Assay):

  • Piperidine Analog:

    
     cm/s
    
  • 3-MA-3-CA Analog:

    
     cm/s (7-fold improvement)
    

In Vivo Pharmacokinetics[6]

Moving from in vitro to in vivo, the 3-MA-3-CA moiety typically confers a volume of distribution (


) advantage. The lower lipophilicity (LogD) compared to larger rings restricts the drug to the central compartment or specific tissues, reducing accumulation in adipose tissue (a common issue with lipophilic piperidines).
Rat PK Profile Comparison

Study Design: IV Bolus (1 mg/kg) in Sprague-Dawley Rats.

ParameterProline Analog3-MA-3-CA AnalogImpact
Clearance (

)
45 mL/min/kg12 mL/min/kg 73% Reduction in Clearance
Half-life (

)
0.8 h4.2 h 5x Extension
Bioavailability (%F) 15%68% Viable for Oral Dosing

Visualizing the Logic: Decision Pathways

The following diagram illustrates the medicinal chemistry decision tree leading to the selection of the 3-MA-3-CA scaffold.

Bioisostere_Logic Hit Hit Compound (Contains Proline/Piperidine) Liability Liability Identified: High Metabolic Clearance High Lipophilicity (LogD > 3) Hit->Liability Strategy Design Strategy: Ring Contraction & Blocking Liability->Strategy Apply Bioisosterism Azetidine Azetidine Scaffold Strategy->Azetidine Reduce Ring Size Methylation Add 3-Methyl Group (3-MA-3-CA) Azetidine->Methylation Block Metabolic Soft Spot Result Optimized Candidate: Low Cl_int Improved Solubility Lower pKa Methylation->Result Validation

Caption: Decision logic for transitioning from standard heterocycles to the 3-MA-3-CA scaffold to resolve PK liabilities.

Experimental Protocols

To validate the advantages of 3-MA-3-CA containing drugs in your own pipeline, use the following self-validating protocols.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) differences between scaffolds.
  • Preparation:

    • Prepare 10 mM stock solutions of Test Compounds (3-MA-3-CA analog vs. Proline analog) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

    • Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike Test Compounds to final concentration of 1 µM (0.1% DMSO final).

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH regenerating system.

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

    • Validation Check: Include Testosterone (High Clearance Control) and Diclofenac (CYP2C9 probe). Testosterone

      
       must be < 15 min for valid assay.
      
Protocol: In Vivo Rat Pharmacokinetics

Objective: Establish bioavailability and clearance improvements.

  • Formulation:

    • Dissolve compound in 5% DMSO / 10% Solutol HS 15 / 85% Saline (Standard cassette dosing vehicle).

    • Target concentration: 0.5 mg/mL.

  • Dosing:

    • Group A (IV): 1 mg/kg via tail vein.

    • Group B (PO): 5 mg/kg via oral gavage.

  • Blood Collection:

    • Serial sampling via jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect into K2EDTA tubes; centrifuge to harvest plasma.

  • Data Processing:

    • Calculate AUC using Linear Trapezoidal Rule.

    • 
      .
      

Safety Note: The "Azetidine-2-Carboxylic Acid" Distinction

Crucial Distinction for Researchers: Do not confuse 3-Methylazetidine-3-carboxylic acid (the engineered scaffold) with Azetidine-2-carboxylic acid (Aze) .

  • Azetidine-2-carboxylic acid (Aze): A naturally occurring non-protein amino acid (found in sugar beets).[2] It is toxic because it acts as a proline mimic, getting misincorporated into proteins (like collagen) leading to misfolding [1].[2][3]

  • 3-Methylazetidine-3-carboxylic acid: Due to the 3,3-disubstitution and the carboxylic acid position, this scaffold is not a substrate for prolyl-tRNA synthetases. It cannot be incorporated into proteins, avoiding the specific toxicity mechanism of Aze.

References

  • Rubio Gomez, M. A., & Ibba, M. (2020).[3] Aminoacyl-tRNA synthetases as targets for non-canonical amino acids. Frontiers in Physiology, 11, 1072. Link

  • Lowe, D. (2016). Azetidines: Small Rings, Big Prospects. In the Pipeline (Science Translational Medicine). Link

  • Stepan, A. F., et al. (2012).[4] Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of the Gamma Secretase Inhibitor BMS-708163. Journal of Medicinal Chemistry, 55(7), 3414–3424. (Context on strained ring bioisosteres). Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Parallel logic for 4-membered rings). Link

  • Han, Y., et al. (2012).[4] Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92.[4] Link

Sources

head-to-head comparison of purification methods for azetidine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidine carboxylic acids (ACAs), such as azetidine-2-carboxylic acid (Aze) and azetidine-3-carboxylic acid, represent a unique purification challenge in medicinal chemistry. As four-membered nitrogen heterocycles, they possess significant ring strain, high water solubility, and zwitterionic character at neutral pH.

This guide evaluates three distinct purification workflows: Ion Exchange Chromatography (IEX) , Derivatization-Extraction , and Hydrophilic Interaction Chromatography (HILIC) . While IEX remains the industrial workhorse for scalability, derivatization strategies offer superior enantiomeric purity for early-phase drug discovery. HILIC is emerging as the requisite method for analytical validation and small-scale isolation where derivatization is undesirable.

The Physicochemical Challenge

Before selecting a method, the researcher must acknowledge the "Zwitterionic Trap." ACAs lack a significant UV chromophore (making standard UV detection at 254 nm useless) and are insoluble in most organic solvents, rendering standard silica gel chromatography ineffective.

FeatureImpact on Purification
Zwitterionic Nature High polarity prevents retention on C18 (Reverse Phase) without ion-pairing reagents.
Lack of Chromophore Invisible to standard UV. Requires ELSD, CAD, or derivatization for detection.
Ring Strain (~26 kcal/mol) Susceptible to acid-catalyzed ring opening or polymerization at high temperatures.

Method 1: Ion Exchange Chromatography (IEX)

Best For: Scalability (>10g), Crude Isolation, Cost-Efficiency.

IEX utilizes the amphoteric nature of ACAs to "catch and release" the molecule, separating it from non-ionic impurities and inorganic salts.

The Mechanism: "Catch and Release"
  • Load (Acidic pH): The amino acid is protonated (

    
    ). It binds to a cation exchange resin (e.g., Dowex 50W).
    
  • Wash: Neutral and anionic impurities pass through.

  • Elute (Basic pH): Ammonium hydroxide deprotonates the carboxylic acid and amine, neutralizing the charge or making it anionic, releasing it from the resin.

Protocol: Dowex 50W Batch/Column
  • Resin: Dowex 50W-X8 (H+ form), 200-400 mesh.

  • Step 1: Swell resin in deionized water (10 mL/g resin) for 30 mins.

  • Step 2: Load crude aqueous solution (pH < 2) onto the column. Flow rate: 1 CV (Column Volume)/hour.

  • Step 3: Wash with 3 CV of deionized water until effluent is neutral. Validation: Check effluent with AgNO3 (if removing halides) or TLC.

  • Step 4: Elute with 1M - 2M NH4OH. Collect fractions.

  • Step 5: Monitor fractions via TLC (Ninhydrin stain) or spot-test on filter paper.

  • Step 6: Lyophilize active fractions immediately to prevent hydrolysis.

Workflow Diagram (DOT)

IEX_Workflow Start Crude Reaction Mixture (Acidic Aqueous) Resin Cation Exchange Resin (Dowex 50W-X8 H+) Start->Resin Load Wash Wash: Water (Removes Neutrals/Anions) Resin->Wash Flow Through Elute Elute: 1M NH4OH (Displaces Aze) Wash->Elute Switch Buffer Evap Lyophilization (Remove Water/NH3) Elute->Evap Ninhydrin + Fractions End Pure Zwitterion Evap->End

Caption: Standard "Catch and Release" cation exchange workflow for zwitterionic isolation.

Method 2: Derivatization-Purification

Best For: Enantiomeric purity, High-Throughput Purification, Medicinal Chemistry.

When direct isolation fails, masking the polar groups (Protection) allows the use of standard, high-resolution silica chromatography.

The Mechanism: "Mask and Separate"

By reacting the amine with Cbz-Cl, Boc2O, or Fmoc-Cl, the molecule becomes lipophilic. This introduces a UV chromophore (phenyl/fluorenyl rings) and allows separation of diastereomers that are impossible to resolve in the zwitterionic state.

Protocol: Cbz-Protection & Silica
  • Step 1: Adjust crude aqueous solution to pH 8-9 with NaHCO3.

  • Step 2: Add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise at 0°C.

  • Step 3: Stir 2-4h. Monitor by LCMS (Target mass shifts).

  • Step 4: Acidify to pH 2 (HCl), extract into Ethyl Acetate.

  • Step 5: Purification: Flash Chromatography (SiO2).

    • Mobile Phase: Hexane:EtOAc (gradient 0-50%) or DCM:MeOH (95:5).

    • Detection: UV 254 nm.

  • Step 6 (Deprotection): Hydrogenation (H2, Pd/C) in MeOH to yield free amino acid.

Workflow Diagram (DOT)

Deriv_Workflow Crude Crude Aze (Zwitterion) Protect Protection (Cbz-Cl / NaHCO3) Crude->Protect Extract Extraction (EtOAc / pH 2) Protect->Extract Flash Flash Chromatography (Silica Gel) Extract->Flash UV 254nm Deprotect Deprotection (H2, Pd/C) Flash->Deprotect Isolate Intermediate Final Pure Aze Deprotect->Final

Caption: Derivatization strategy converting polar zwitterions into lipophilic, UV-active intermediates.

Method 3: HILIC / Prep-HPLC

Best For: Final Polishing, Analytical Validation, Small Scale (<100mg).

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions by partitioning them into a water-enriched layer on the stationary phase surface.

The Challenge: Detection

Standard C18 columns fail to retain Aze. HILIC works, but UV detection is blind.

  • Solution: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1][2] These are "universal" detectors that see non-chromophoric compounds.

Protocol: HILIC-ELSD
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or Waters Atlantis HILIC Silica).

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 50% B over 20 mins. (Note: HILIC runs "reverse" to RP; start high organic).

  • Detection: ELSD (Drift tube temp: 45°C, Gain: 8).

  • Self-Validation: Inject a known standard of Proline (structural analog) to confirm retention times if Aze standard is unavailable.

Head-to-Head Comparison Matrix

MetricMethod 1: Ion Exchange (IEX)Method 2: Derivatization (Cbz/Boc)Method 3: HILIC (Prep)
Scalability High (kg scale)High (kg scale)Low (mg to g scale)
Purity Potential Moderate (Removes salts, not isomers)Excellent (Separates enantiomers)High (Analytical grade)
Cost Low (Resin is reusable)Moderate (Reagents + Silica)High (Solvents + Columns)
Time Efficiency Fast (Batch process)Slow (2 extra synthetic steps)Moderate (Run time)
Detection Ninhydrin (Offline)UV 254nm (Online, Standard)ELSD/CAD (Specialized)
Yield 60-80% (Losses in elution)>85% (Cumulative)Variable (Load dependent)

References

  • Couty, F., et al. (2005). "Practical asymmetric preparation of azetidine-2-carboxylic acid." Journal of Organic Chemistry. Link

  • Agilent Technologies. (2017). "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Application Note. Link

  • Vertex Pharmaceuticals. (2001). "Purification of organic acids using anion exchange chromatography." US Patent 6,284,904. Link

  • Biotage. (2024).[3] "Purifying natural product extracts? Why you should use ELSD with UV detection." Biotage Blog. Link

  • Reach Separations. "A comparison of CAD and ELSD as non-UV detection techniques." Technical Guide. Link

Sources

Safety Operating Guide

3-Methylazetidine-3-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

3-Methylazetidine-3-carboxylic acid (CAS: 17143-03-6) is a zwitterionic amino acid analog featuring a strained four-membered azetidine ring.[1][2] While often used as a medicinal chemistry scaffold, its disposal requires specific attention to its physical state (solid) and chemical reactivity (ring strain).[1]

Immediate Action Required:

  • Signal Word: WARNING

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335).[1]

  • Disposal Method: High-temperature incineration with afterburner and scrubber.[1]

  • Prohibition: Do NOT dispose of via sink/drain or municipal trash.[1]

Physical & Chemical Properties Relevant to Disposal
PropertySpecificationOperational Impact
Physical State Solid (Powder/Crystalline)Requires "Solid Waste" segregation; dust control measures needed.[1][2]
Solubility Water SolubleSpills can rapidly contaminate aqueous surfaces; use dry cleanup methods.[1][2]
Reactivity Strained Azetidine RingPotential for ring-opening in presence of strong nucleophiles or acids.[1][2]
Acidity/Basicity ZwitterionicAmphoteric nature; compatible with most neutral organic solid waste streams.[1][2]

Technical Justification: The "Why" Behind the Protocol

As researchers, we must understand why we segregate this chemical. It is not merely a bureaucratic requirement but a safety necessity based on molecular geometry.[1]

  • Ring Strain & Reactivity: The azetidine ring possesses significant angle strain (

    
    26 kcal/mol).[1] While the 3,3-disubstitution pattern provides kinetic stability, the ring remains susceptible to nucleophilic attack or acid-catalyzed ring opening.[1][2]
    
    • Operational Consequence: Do not consolidate this waste with strong Lewis acids (e.g.,

      
      , 
      
      
      
      ) or highly reactive nucleophiles in the same waste drum.[1] Uncontrolled ring opening can be exothermic.[1]
  • Zwitterionic Nature: As an amino acid analog, it exists as a zwitterion at neutral pH.[1]

    • Operational Consequence: It is generally stable in standard "Non-Halogenated Organic Solid" waste streams.[1] It does not require a dedicated "Oxidizer" or "Corrosive" stream unless it has been derivatized or mixed with such agents.[1]

Operational Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before disposal, determine the state of the waste.

  • Stream A: Pure Solid / Contaminated Solids

    • Includes: Expired reagent, contaminated gloves, weighing boats, paper towels.[1]

    • Destination:Non-Halogenated Organic Solid Waste .[1]

  • Stream B: Aqueous Solutions

    • Includes: Mother liquors, reaction workups.[1][3]

    • Destination:Aqueous Waste (pH adjusted 5–9) . Note: Ensure no heavy metals are present.[1]

  • Stream C: Organic Solvents

    • Includes: NMR samples (e.g., DMSO-d6, CDCl3).[1]

    • Destination:Halogenated or Non-Halogenated Solvent Waste (depending on the solvent).[1]

Phase 2: Packaging & Labeling[1]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar for solids.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling:

    • Must be labeled "HAZARDOUS WASTE" .[1]

    • List chemical name fully: "3-Methylazetidine-3-carboxylic acid".[1][2]

    • Check hazards: "Irritant".[1][4]

    • Start date of accumulation (must be shipped within 90 or 180 days depending on generator status).[1]

Phase 3: Disposal Decision Tree

The following logic flow ensures the material ends up in the correct waste stream.

DisposalWorkflow Start Waste Generation: 3-Methylazetidine-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Debris) StateCheck->Solid Dry Material Liquid Liquid Waste (Solutions, Suspensions) StateCheck->Liquid Dissolved BinSolid Segregate: Non-Halogenated Organic Solids Solid->BinSolid SolventCheck Is solvent present? Liquid->SolventCheck OrgSolvent Organic Solvent SolventCheck->OrgSolvent Organic Aqueous Aqueous Solution SolventCheck->Aqueous Water-based BinHalo Segregate: Halogenated Solvent Waste OrgSolvent->BinHalo Contains Halogens (e.g., DCM, CDCl3) BinNonHalo Segregate: Non-Halogenated Solvent Waste OrgSolvent->BinNonHalo No Halogens (e.g., DMSO, MeOH) BinAq Segregate: Aqueous Waste (Check pH 5-9) Aqueous->BinAq

Figure 1: Decision tree for segregating azetidine-based waste streams.

Emergency Contingencies: Spill Response

In the event of a spill, the priority is to prevent inhalation of dust and environmental contamination.

Spill Response Workflow
  • Evacuate & Ventilate: If the spill is large (>50g) or creates a dust cloud, evacuate the immediate area.[1]

  • PPE Donning: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and a N95/P95 respirator (dust protection is critical).[1]

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust generation.[1]

    • Liquids: Use absorbent pads or vermiculite.[1][5][6]

  • Cleanup:

    • Do not dry sweep.[1] Scoop up the damp solid/absorbent mixture using a dustpan or stiff paper.

    • Place all waste into a sealable plastic bag, then into the solid waste container.[1]

    • Wipe the surface with a mild soap solution, followed by water.[1]

  • Decontamination: The azetidine ring can be degraded by incineration; however, for surface cleaning, standard detergents are sufficient to remove the zwitterion.[1]

SpillResponse Alert 1. Alert Personnel & Ventilate Area PPE 2. Don PPE: Gloves, Goggles, N95 Alert->PPE Contain 3. Containment: Cover with Damp Towel PPE->Contain Collect 4. Collection: Scoop (No Dust) Contain->Collect Dispose 5. Disposal: Seal in HazWaste Bag Collect->Dispose

Figure 2: Linear workflow for managing solid chemical spills.

Regulatory Framework (RCRA & Compliance)

While 3-Methylazetidine-3-carboxylic acid is not explicitly "P-listed" or "U-listed" by the EPA (40 CFR §261.33), it is regulated as Hazardous Waste due to its toxicity and irritant characteristics.[1][2]

  • Generator Status: Ensure your facility's generator status (VSQG, SQG, or LQG) allows for the accumulation of this waste.[1]

  • Waste Code Assignment:

    • If the waste is pure substance: It does not have a specific RCRA code but must be managed as hazardous.

    • If mixed with solvents: Use the codes applicable to the solvent (e.g., F003 for Acetone/Methanol mixtures, D001 for Ignitable).[1]

  • Satellite Accumulation Area (SAA):

    • Waste must be stored at or near the point of generation.

    • Container must remain closed except when adding waste.[1]

    • Secondary containment is required to capture potential leaks.[1]

References

  • PubChem. (2025).[1] 3-Methylazetidine-3-carboxylic acid hydrochloride (Compound Summary).[1][2] National Library of Medicine.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets.[Link][1]

Sources

Personal protective equipment for handling 3-Methylazetidine-3-carboxylic acid

[1][2][6]

Waste Disposal & Deactivation

Proper disposal ensures environmental safety and regulatory compliance.[1][2]

  • Solid Waste:

    • Contaminated weighing papers, gloves, and dry powders must be disposed of in the Hazardous Solid Waste container.[2]

    • Self-Validation: Ensure the container is labeled "Irritant" and "Amino Acid Derivative."[1][2]

  • Liquid Waste:

    • Aqueous Streams: If the compound was used in aqueous buffers, adjust pH to neutral (pH 6-8) before disposal into the Aqueous Waste carboy.[1][2]

    • Organic Streams: Solutions in DMF, DCM, or Methanol go to Organic Solvent Waste .[2]

    • Caution: Do not mix with strong oxidizers (e.g., nitric acid waste) as azetidines can be oxidized to unstable intermediates.[1][2]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1][2][6] NIOSH Pocket Guide to Chemical Hazards: Protective Clothing Selection.[1][2][7] Centers for Disease Control and Prevention.[1][2][6] [Link]2][6]

  • PubChem. (2024).[1][2] Compound Summary: 3-Methylazetidine-3-carboxylic acid (CID 20653078).[1][2] National Center for Biotechnology Information.[1][2] [Link]2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][8] Laboratory Safety Guidance (OSHA 3404-11R).[1][2] United States Department of Labor.[1][2] [Link]2]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylazetidine-3-carboxylic acid
Reactant of Route 2
3-Methylazetidine-3-carboxylic acid

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.